molecular formula C7H12ClNO2 B1368978 2-(Piperidin-4-ylidene)acetic acid hydrochloride CAS No. 84839-57-6

2-(Piperidin-4-ylidene)acetic acid hydrochloride

Cat. No.: B1368978
CAS No.: 84839-57-6
M. Wt: 177.63 g/mol
InChI Key: HRTQZNJQEGSCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-ylidene)acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperidin-4-ylideneacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTQZNJQEGSCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574376
Record name (Piperidin-4-ylidene)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84839-57-6
Record name (Piperidin-4-ylidene)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperidin-4-ylidene)acetic Acid Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Piperidin-4-ylidene)acetic acid hydrochloride, a valuable building block for medicinal chemistry and drug discovery. Drawing upon established chemical principles and data from analogous structures, this document offers practical insights for researchers and scientists in the field.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring a piperidine ring, a reactive exocyclic double bond, and a carboxylic acid moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for further chemical modifications.

PropertyValueSource/Comment
CAS Number 84839-57-6[1]
Molecular Formula C₇H₁₂ClNO₂[1]
Molecular Weight 177.63 g/mol [1]
Synonyms (Piperidin-4-ylidene)acetic acid hydrochloride, O=C(O)C=C1CCNCC1·HCl[1]
Appearance White to off-white solid (Predicted)Based on analogous compounds.
Melting Point Not availableExperimental data not found in the public domain.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.Inferred from the hydrochloride salt structure.
Stability Store in an inert atmosphere at room temperature.[1] Hygroscopic nature is likely.General stability for amine hydrochlorides.

Synthesis and Reaction Mechanisms

Recommended Synthetic Pathway: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes from aldehydes and ketones.[2][3] Its advantages over the classical Wittig reaction include the use of more nucleophilic phosphonate carbanions and the ease of removal of the phosphate byproduct.[2]

The proposed synthesis involves a three-step sequence:

  • N-Protection of Piperidin-4-one: The secondary amine of piperidin-4-one is first protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the HWE reaction and its facile removal under acidic conditions.

  • Horner-Wadsworth-Emmons Olefination: The N-Boc-piperidin-4-one is then reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base (e.g., sodium hydride) to form the corresponding ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

  • Deprotection and Hydrolysis: The final step involves the simultaneous acidic hydrolysis of the ethyl ester and cleavage of the Boc protecting group using a strong acid like hydrochloric acid. This one-pot procedure yields the desired this compound.

Figure 1: Proposed Horner-Wadsworth-Emmons synthetic workflow.

Alternative Synthetic Routes

The Wittig reaction is a classic method for converting ketones and aldehydes into alkenes using a phosphonium ylide.[4][5][6][7] While effective, it can sometimes be challenging to separate the triphenylphosphine oxide byproduct from the desired product. The stereoselectivity can also be less predictable than the HWE reaction.

The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound, such as malonic acid, in the presence of a base catalyst like piperidine or pyridine.[8][9][10][11] This reaction would directly yield the desired carboxylic acid, but may require careful optimization to avoid side reactions.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its functional groups:

  • Piperidine Nitrogen: The secondary amine is protonated in the hydrochloride salt form. It can be deprotonated with a suitable base to allow for N-alkylation or N-acylation, providing a convenient handle for introducing diverse substituents.

  • Carboxylic Acid: The carboxylic acid functionality can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.

  • Exocyclic Double Bond: The α,β-unsaturated system is susceptible to nucleophilic conjugate addition (Michael addition). It can also be hydrogenated to the corresponding saturated 2-(piperidin-4-yl)acetic acid derivative.

The compound should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture and atmospheric carbon dioxide.[1]

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the following characteristic signals can be predicted for this compound:

  • ¹H NMR:

    • A singlet or broad singlet for the vinyl proton (C=CH-COOH) in the downfield region (δ 5.5-6.5 ppm).

    • Multiplets for the piperidine ring protons, likely deshielded due to the adjacent double bond and the protonated nitrogen.

    • A broad singlet for the N-H protons.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR:

    • A signal for the carboxylic carbon (C=O) in the range of 165-175 ppm.

    • Signals for the carbons of the double bond (C=C) between 110-150 ppm.

    • Signals for the piperidine ring carbons.

  • FT-IR:

    • A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).

    • A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

    • A C=C stretch (around 1640-1680 cm⁻¹).

    • N-H stretching and bending vibrations.

  • Mass Spectrometry (ESI+):

    • The parent ion [M+H]⁺ at m/z corresponding to the free base (C₇H₁₁NO₂).

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12] Derivatives of piperidine have shown a wide range of biological activities, including antimicrobial,[13][14][15] and central nervous system effects.

This compound serves as a versatile starting material for the synthesis of novel therapeutic agents. Its bifunctional nature allows for the introduction of pharmacophoric groups at both the piperidine nitrogen and the carboxylic acid terminus.

GABA Receptor Modulators

Derivatives of piperidine acetic acid are structurally related to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. As such, this scaffold is of significant interest for the development of GABA receptor agonists, antagonists, and uptake inhibitors.[16][17] For example, morpholino-2-acetic acid derivatives have been identified as GABA-B receptor antagonists.[18] The exocyclic double bond in this compound offers a unique conformational constraint that can be exploited to achieve selectivity for different GABA receptor subtypes.

GABA_Analogs cluster_gaba GABA and Analogs cluster_applications Potential Applications GABA GABA Target 2-(Piperidin-4-ylidene)acetic acid GABA_A GABAA Receptor Modulators Target->GABA_A Structural Mimicry GABA_B GABAB Receptor Modulators Target->GABA_B Conformational Rigidity GAT GABA Transporter (GAT) Inhibitors Target->GAT Pharmacophore Scaffold

Figure 2: Potential applications as a GABA analog scaffold.

Antimicrobial Agents

The piperidine nucleus is a key component of many compounds with antibacterial and antifungal properties.[12][14] The ability to functionalize this compound at multiple positions makes it an attractive starting point for the generation of novel antimicrobial libraries.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally related compounds, the following precautions are recommended:

  • Eye Irritation: Similar piperidine hydrochlorides are known to cause serious eye irritation.[19]

  • Skin and Respiratory Irritation: N-substituted piperidine derivatives can be skin and respiratory irritants.[20][21]

  • Harmful if Swallowed: Some piperidine acetic acid derivatives are harmful if swallowed.[21]

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of neuroscience and infectious diseases. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be reliably achieved through established olefination methodologies. Its chemical reactivity offers multiple avenues for derivatization, making it a key starting material for the generation of diverse chemical libraries in drug discovery programs.

References

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Retrieved from [Link]

  • ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • PubMed. (2008). Synthesis of GABAA Receptor Agonists and Evaluation of Their Alpha-Subunit Selectivity and Orientation in the GABA Binding Site. National Library of Medicine. Retrieved from [Link]

  • MDPI. (n.d.). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ACS Publications. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Frontiers. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. PMC. Retrieved from [Link]

  • PubMed. (1999). Antagonism of GABA(B) receptors by morpholino-2-acetic acid derivatives Sch 54679 and Sch 51324 in rat brain. National Library of Medicine. Retrieved from [Link]

  • BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Professor Dave Explains. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • BIOSYNCE. (n.d.). Ethyl 2-(piperidin-4-yl)acetate CAS 59184-90-6. Retrieved from [Link]

  • PubMed. (n.d.). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. National Library of Medicine. Retrieved from [Link]

  • PubMed. (n.d.). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. National Library of Medicine. Retrieved from [Link]

  • YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. Chad's Prep. Retrieved from [Link]

  • Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • ADDI. (n.d.). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
  • PubChem. (n.d.). 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, piperidine scaffolds serve as foundational building blocks for a vast array of pharmacologically active agents. Their conformational flexibility and basic nitrogen center allow for critical interactions with biological targets. 2-(Piperidin-4-ylidene)acetic acid hydrochloride is a derivative that introduces a unique exocyclic double bond, imparting structural rigidity and specific electronic properties compared to its saturated analogue, 2-(piperidin-4-yl)acetic acid. This modification makes it a valuable synthon for exploring novel chemical space, particularly in the development of receptor antagonists and enzyme inhibitors.

This technical guide provides a detailed exploration of the core physicochemical characteristics of this compound. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's structure and its empirical properties, offering field-proven methodologies for its analysis and handling. The protocols described herein are designed as self-validating systems, ensuring that practitioners can generate reliable and reproducible data essential for advancing their research and development programs.

Chemical Identity and Structural Analysis

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The key identifiers and structural features of this compound are summarized below.

IdentifierValueSource
IUPAC Name 2-(Piperidin-4-ylidene)acetic acid;hydrochloride-
CAS Number 84839-57-6[1]
Molecular Formula C₇H₁₂ClNO₂[1]
Molecular Weight 177.63 g/mol [1]
Canonical SMILES C1CNCC(=CC(=O)O)C1.Cl-

Structural Elucidation:

The structure of this compound presents three key functional regions that dictate its chemical behavior:

  • The Piperidinium Ring: The piperidine nitrogen is basic and, in the hydrochloride salt form, exists as a protonated ammonium cation. This ionic character is a primary determinant of the compound's high water solubility. The pKa of this group is expected to be in the range of 10-11, typical for secondary aliphatic amines.

  • The Carboxylic Acid: This group is acidic, with an expected pKa in the range of 2-4. At physiological pH, it will be deprotonated, rendering the molecule zwitterionic.

  • The Ylidene Bridge: The exocyclic double bond (=C) connecting the acetic acid moiety to the piperidine ring is a critical feature. It introduces a planar, rigid geometry at the C4 position, which can be crucial for specific binding interactions with a biological target. This α,β-unsaturated carbonyl system also serves as a chromophore for UV-Vis spectroscopic analysis.

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is essential for designing analytical methods, developing formulations, and interpreting biological data.

PropertyExpected Value / DescriptionRationale / Comments
Physical State White to off-white crystalline solidBased on related piperidine hydrochloride salts.
Melting Point Data not available; likely >200 °C with decompositionIonic salts of similar molecular weight typically have high melting points. For comparison, piperidine hydrochloride melts at 245-248 °C[2].
Solubility Expected to be highly soluble in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in non-polar aprotic solvents (e.g., hexanes, toluene).The hydrochloride salt structure confers high polarity and the ability to form strong hydrogen bonds with protic solvents.
pKa pKa₁ ≈ 2-4 (Carboxylic Acid)pKa₂ ≈ 10-11 (Piperidinium ion)These are estimated values based on analogous structures. Experimental determination is required for precise values.
Experimental Protocol: Equilibrium Solubility Determination

Causality: This protocol determines the thermodynamic equilibrium solubility, which is the most relevant measure for preclinical and formulation development. The use of a buffer system is critical to control the ionization state of the molecule, which profoundly impacts solubility.

  • Preparation: Prepare a series of pH-controlled buffers (e.g., pH 2.0, 7.4, and 9.0).

  • Execution: Add an excess amount of this compound to a known volume of each buffer in separate glass vials. Ensure solid material remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. This timeframe is crucial for allowing the dissolution process to complete.

  • Sampling: Centrifuge the samples to pellet the excess solid. Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.1).

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination. It measures the change in pH of a solution upon the addition of a titrant, allowing for the direct observation of ionization events.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, CO₂-free water.

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), recording the pH after each incremental addition. The midpoint of the first equivalence point corresponds to the pKa of the carboxylic acid.

  • Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). The midpoint of the equivalence point corresponds to the pKa of the piperidinium ion.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve.

Analytical Characterization Methodologies

Robust analytical methods are required to confirm the identity, purity, and stability of the target compound.

Chromatographic Purity Assessment by HPLC-UV

Causality: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for assessing the purity of polar organic molecules. The choice of a C18 stationary phase provides excellent retention for the compound, while an acidic mobile phase modifier is essential. The modifier (e.g., formic acid or TFA) serves two purposes: it protonates the piperidine nitrogen to ensure a single ionic state and suppresses the interaction of the cation with residual acidic silanols on the silica support, resulting in sharp, symmetrical peaks.

Detailed Protocol:

  • Instrument: HPLC system with UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (chosen to detect the α,β-unsaturated carbonyl chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Mobile Phase A prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 hplc Inject into HPLC System prep3->hplc Inject sep Chromatographic Separation hplc->sep detect UV Detection (210 nm) sep->detect integrate Integrate Peaks detect->integrate Acquire Chromatogram report Calculate Purity (% Area) integrate->report

Caption: Standard workflow for HPLC-UV purity analysis.

Structural Confirmation by Mass Spectrometry and NMR

4.2.1 Mass Spectrometry (MS)

Causality: Electrospray Ionization (ESI) is the ideal ionization technique for this polar, non-volatile molecule. In positive ion mode, the molecule is expected to be detected as the protonated free base [M+H]⁺. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is a powerful tool for confirming the elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Analysis: Infuse the sample directly or via LC-MS into an ESI-equipped mass spectrometer.

  • Expected Ion: The primary ion observed in positive mode will be the protonated free base (C₇H₁₁NO₂), with an expected m/z of 142.0863 for [M+H]⁺.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides definitive structural confirmation by mapping the carbon-hydrogen framework. The spectrum will be characterized by signals from the piperidine ring, the vinyl proton of the ylidene group, and the methylene protons of the acetic acid moiety. Deuterated solvents like D₂O or DMSO-d₆ are appropriate.

Predicted ¹H NMR Signals (in D₂O):

  • Vinyl Proton: A singlet around 5.5-6.0 ppm.

  • Acetic Acid CH₂: A singlet around 3.0-3.5 ppm.

  • Piperidine Ring Protons: A series of multiplets between 2.5-4.0 ppm. The protons adjacent to the nitrogen and the double bond will be the most deshielded.

Stability and Handling

Understanding a compound's stability is critical for ensuring its quality during storage and use. Vendor information recommends storing this compound at room temperature in an inert atmosphere[1][3].

Forced Degradation Workflow

Causality: Forced degradation studies are a regulatory requirement in drug development and a best practice in research. They intentionally stress the compound under harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods. The conditions chosen (acid, base, oxidation, heat, light) represent common stresses encountered during manufacturing, storage, and administration.

Forced_Degradation cluster_stress Stress Conditions parent 2-(Piperidin-4-ylidene)acetic acid hydrochloride in Solution acid Acidic (e.g., 0.1 M HCl, 60°C) parent->acid base Basic (e.g., 0.1 M NaOH, 60°C) parent->base ox Oxidative (e.g., 3% H₂O₂, RT) parent->ox therm Thermal (e.g., 80°C in solution) parent->therm photo Photolytic (ICH Q1B light exposure) parent->photo analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways:

  • Hydrolysis: The ester-like nature of the α,β-unsaturated system could be susceptible to hydrolysis under strong basic conditions.

  • Isomerization: The exocyclic double bond could potentially isomerize under acidic or basic conditions, or upon exposure to light.

  • Oxidation: The piperidine ring may be susceptible to oxidation.

Conclusion

This compound is a structurally distinct building block with significant potential in medicinal chemistry. Its physicochemical profile is dominated by its ionic salt nature, conferring high aqueous solubility, and the rigid, planar ylidene bridge, which provides a unique conformational constraint for molecular design. The methodologies outlined in this guide provide a robust framework for its characterization, from initial identity confirmation and purity assessment to a thorough evaluation of its stability. By applying these principles and protocols, researchers can confidently utilize this compound in their discovery and development efforts, armed with a comprehensive understanding of its chemical behavior.

References

  • PubChem. 4-Piperidineacetic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Lead Sciences. This compound. Lead Sciences. [Link]

  • PubChem. 2-(piperidin-3-yl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChemLite. 2-hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride (C7H13NO3). PubChemLite. [Link]

  • Triown Chemie. 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. Triown Chemie. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health. [Link]

  • Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • 2-(Piperidin-4-yl)acetic acid hydrochloride. Aldlab Chemicals. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry. [Link]

  • Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. Trade Science Inc. Journals. [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Environmental Protection Agency. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 2-(Piperidin-2-yl)acetic acid. PubChem. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 2-(Piperidin-4-ylidene)acetic acid hydrochloride. Designed for professionals in research and drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering predictive insights and detailed experimental protocols.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that governs the developability of a potential drug candidate. For a compound like this compound, understanding its behavior in various solvent systems is fundamental to formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy. This guide will explore the key factors influencing its solubility and provide a framework for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is essential to predict its solubility.

PropertyPredicted/Estimated ValueSource/Rationale
Molecular Formula C₇H₁₂ClNO₂-
Molecular Weight 177.63 g/mol -
pKa (acidic) ~4.75Estimated based on the pKa of acetic acid.[1][2][3][4][5]
pKa (basic) ~10.4-11.2Estimated based on the pKa of piperidine and its derivatives.[6][7][8][9][10]
Predicted XlogP (free acid) -2.2Based on the closely related 2-(piperidin-4-yl)acetic acid, suggesting high hydrophilicity of the free acid form.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its chemical structure and the properties of the solvent. The principle of "like dissolves like" is a useful starting point.

Impact of Solvent Polarity

Solvents can be broadly categorized into polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the presence of a carboxylic acid and a protonated piperidine ring, this compound is expected to be highly soluble in these solvents due to strong ion-dipole interactions and hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The compound is expected to have moderate to good solubility in these solvents, primarily driven by dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and minimal polarity. Due to the ionic and polar nature of the hydrochloride salt, this compound is predicted to have very low solubility in nonpolar solvents.

Hansen Solubility Parameters (HSP)

Table of Hansen Solubility Parameters for Common Solvents (MPa½)

SolventδDδPδH
Water15.516.042.3
Methanol14.712.322.3
Ethanol15.88.819.4
DMSO18.416.410.2
Acetonitrile15.318.06.1
Acetone15.510.47.0
Dichloromethane17.07.37.1
Toluene18.01.42.0
n-Hexane14.90.00.0
pH-Dependent Solubility

The presence of both an acidic (carboxylic acid) and a basic (piperidine) functional group makes the solubility of 2-(Piperidin-4-ylidene)acetic acid highly dependent on the pH of the aqueous medium.

  • Low pH (Acidic Conditions): The carboxylic acid group will be protonated (neutral), and the piperidine nitrogen will be protonated (cationic). The molecule will exist as a cation.

  • Mid-range pH (near Isoelectric Point): The carboxylic acid will be deprotonated (anionic), and the piperidine nitrogen will be protonated (cationic), forming a zwitterion. Solubility is often at a minimum at the isoelectric point.

  • High pH (Basic Conditions): The carboxylic acid group will be deprotonated (anionic), and the piperidine nitrogen will be deprotonated (neutral). The molecule will exist as an anion.

The hydrochloride salt form ensures that the piperidine nitrogen is protonated, enhancing its aqueous solubility at neutral and acidic pH.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The equilibrium solubility method, often employing the shake-flask technique, is the gold standard.

Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Centrifuge or filter to remove undissolved solid C->D E Quantify concentration in supernatant (e.g., HPLC, UV-Vis) D->E

Caption: Shake-flask solubility determination workflow.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Factors Influencing Experimental Accuracy
  • Temperature: Solubility is temperature-dependent. Experiments should be conducted at a constant and recorded temperature.

  • Purity of the Compound: Impurities can significantly affect solubility.

  • Solid-State Form: Different polymorphs of a compound can have different solubilities.

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following solubility profile for this compound is predicted:

Predicted Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong ion-dipole interactions and hydrogen bonding with the hydrochloride salt and carboxylic acid.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighGood dipole-dipole interactions.
Nonpolar n-Hexane, Toluene, Diethyl EtherVery LowMismatch in polarity; inability of the solvent to solvate the ionic and polar functional groups.

pH-Solubility Profile in Aqueous Media

G cluster_axes pH_axis pH solubility_axis Solubility low_pH Low pH (Cationic form) isoelectric Isoelectric Point (Zwitterionic form) Minimum Solubility low_pH->isoelectric Increasing pH high_pH High pH (Anionic form) isoelectric->high_pH Increasing pH path

Caption: Predicted pH-solubility profile.

Conclusion for the Practicing Scientist

The solubility of this compound is a multifaceted property dictated by its zwitterionic potential and the nature of the solvent system. Its hydrochloride salt form is anticipated to confer good solubility in polar protic solvents, particularly water. The pH of the aqueous medium will be a critical determinant of its solubility, with a predicted minimum near its isoelectric point. For drug development purposes, a thorough experimental determination of its solubility profile across a range of pharmaceutically relevant solvents and pH values is imperative. The protocols and theoretical framework provided in this guide offer a robust starting point for these investigations.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Avdeef, A. (2012).
  • Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters. CRC Press.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Acetic Acid. Retrieved from [Link]

  • Wikipedia. (2024). Acetic acid. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Williams, R. (2001). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • OneClass. (2021, February 17). What is the pKa of acetic acid? [Video]. YouTube. Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • Grassian, V. H., et al. (2020). Formic and acetic acid pKa values increase under nanoconfinement. Physical Chemistry Chemical Physics, 22(3), 1119-1127.
  • Williams, D. R. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019 [Video]. YouTube. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • Miller, S. (n.d.). Solvent Polarity Table.
  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Piperidin-4-ylidene)acetic acid hydrochloride is a derivative of piperidine featuring an exocyclic acrylic acid moiety. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are explored for a wide range of pharmacological activities.[1] The introduction of the ylidene acetic acid group at the 4-position creates a molecule with potential for further functionalization and interaction with biological targets. Accurate structural elucidation and characterization are paramount for any drug discovery and development program. This guide provides a detailed overview of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in a common solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) are detailed below. Predictions were performed using a combination of cheminformatics tools that employ algorithms based on extensive spectral databases.[2][3][4]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the different hydrogen environments in the molecule. The hydrochloride salt form will result in the protonation of the piperidine nitrogen, leading to a downfield shift of the adjacent protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0 - 12.0Broad Singlet1H-COOH
~9.0 - 10.0Broad Singlet2H-N⁺H₂-
~5.8Singlet1H=CH-
~3.2 - 3.4Multiplet4H-CH₂-N⁺H₂- (H-2, H-6)
~2.8 - 3.0Multiplet4H-CH₂-C= (H-3, H-5)

Interpretation of the ¹H NMR Spectrum:

  • The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a very downfield chemical shift.

  • The protons on the protonated nitrogen of the piperidine ring will also be significantly downfield and will likely appear as a broad signal due to rapid exchange.

  • The vinyl proton (=CH-) is anticipated to be a singlet in the olefinic region of the spectrum.

  • The four protons on the carbons adjacent to the nitrogen (H-2 and H-6) are expected to be in the range of 3.2-3.4 ppm. Their multiplicity will depend on the coupling with the protons on the adjacent carbons.

  • The four protons on the carbons adjacent to the double bond (H-3 and H-5) are predicted to be slightly more upfield.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~168-COOH
~150=C(4)-
~118=CH-
~45-CH₂(2,6)-N⁺H₂-
~35-CH₂(3,5)-C=

Interpretation of the ¹³C NMR Spectrum:

  • The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the downfield end of the spectrum.

  • The quaternary carbon of the double bond (C-4) is expected around 150 ppm.

  • The methine carbon of the double bond (=CH-) will be more upfield.

  • The carbons of the piperidine ring adjacent to the nitrogen will appear around 45 ppm.

  • The carbons at positions 3 and 5 of the piperidine ring are predicted to be the most upfield.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, the carbon-carbon double bond, and the ammonium salt.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2400-2800Broad, Multiple BandsN⁺-H stretch (Ammonium)
~1710StrongC=O stretch (Carboxylic Acid)
~1640MediumC=C stretch (Alkene)
~1200StrongC-O stretch (Carboxylic Acid)
~900Medium=C-H bend (out-of-plane)

Interpretation of the IR Spectrum:

  • A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • The N⁺-H stretching vibrations of the secondary ammonium salt are expected to appear as a broad band with multiple smaller peaks in the 2400-2800 cm⁻¹ region.

  • A strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

  • The C=C stretching vibration of the exocyclic double bond is expected to be a medium intensity peak around 1640 cm⁻¹.

  • A strong band around 1200 cm⁻¹ can be attributed to the C-O stretching of the carboxylic acid.

  • An out-of-plane bending vibration for the vinyl proton (=C-H) is expected around 900 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for IR data acquisition using ATR.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Molecular Ion:

For the free base, 2-(Piperidin-4-ylidene)acetic acid (C₇H₁₁NO₂), the exact mass is 141.0790 g/mol . In electrospray ionization (ESI) positive mode, the most likely observed ion would be the protonated molecule [M+H]⁺ at m/z = 142.0868.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several pathways. The most common fragmentations involve the loss of small, stable molecules.

Predicted m/z Possible Fragment Interpretation
142[C₇H₁₂NO₂]⁺Protonated Molecular Ion [M+H]⁺
125[C₇H₁₁NO]⁺Loss of H₂O from the carboxylic acid
96[C₆H₈N]⁺Loss of COOH radical followed by rearrangement
82[C₅H₈N]⁺Fragmentation of the piperidine ring

Interpretation of the Mass Spectrum:

  • The base peak in the mass spectrum will depend on the stability of the resulting fragment ions.

  • Loss of water from the protonated molecular ion is a common fragmentation pathway for carboxylic acids.

  • Cleavage of the carboxylic acid group is also a likely fragmentation route.

  • Fragmentation of the piperidine ring can lead to a series of smaller ions.

Experimental Protocol for MS Data Acquisition (LC-MS)

Caption: Workflow for LC-MS data acquisition.

Proposed Synthesis

A plausible and widely used method for the synthesis of 2-(Piperidin-4-ylidene)acetic acid is the Wittig reaction.[5][6][7] This reaction involves the reaction of a phosphorus ylide with a ketone to form an alkene.

Reaction Scheme:

The synthesis would likely start from N-protected piperidin-4-one. A common protecting group is the tert-butyloxycarbonyl (Boc) group. The Boc-protected piperidin-4-one would then be reacted with a Wittig reagent, such as (Carbethoxymethylene)triphenylphosphorane, to introduce the exocyclic double bond and the ester functionality. Subsequent hydrolysis of the ester and deprotection of the nitrogen, followed by treatment with hydrochloric acid, would yield the final product.

General Synthetic Protocol:
  • Wittig Reaction: To a solution of (Carbethoxymethylene)triphenylphosphorane in a suitable solvent like tetrahydrofuran (THF), add N-Boc-piperidin-4-one. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.

  • Ester Hydrolysis: The resulting ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate is then hydrolyzed using a base, such as lithium hydroxide or sodium hydroxide, in a mixture of THF and water.

  • Deprotection and Salt Formation: The Boc-protected carboxylic acid is then treated with a strong acid, such as hydrochloric acid in dioxane or diethyl ether, to remove the Boc protecting group and form the hydrochloride salt of the final product.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the proposed interpretations, serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The outlined experimental protocols for data acquisition and the proposed synthetic route offer practical guidance for laboratory work. It is important to reiterate that the presented spectroscopic data are predictions and should be confirmed by experimental analysis upon synthesis of the compound.

References

  • KnowItAll Informatics Training - NMR Predictions - Wiley Science Solutions. (n.d.). Retrieved January 23, 2026, from [Link]

  • ACD/Labs NMR Predictor. (n.d.). Retrieved January 23, 2026, from [Link]

  • WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents. (n.d.).
  • NMRDB.org: Predict 1H proton NMR spectra. (n.d.). Retrieved January 23, 2026, from [Link]

  • The Wittig Reaction: Preparation of trans-4,4'-bpe. (n.d.). Retrieved January 23, 2026, from a local university's organic chemistry lab manual (document not publicly available).
  • Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. (2014). Walsh Medical Media.
  • D. S. K. A. et al. (2021).
  • Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Retrieved January 23, 2026, from [Link]

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (1989). Journal of Islamic Academy of Sciences, 2(4), 237-240.
  • Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2020).
  • Chemistry LibreTexts: Wittig Reaction. (2023, January 22). Retrieved January 23, 2026, from [Link]

  • The Wittig Reaction - Organic Reactions. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, is a deceptively unassuming scaffold that has proven to be one of the most valuable and frequently employed building blocks in the history of medicinal chemistry.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable utility in drug design.[2][3] This technical guide provides a comprehensive analysis of the piperidine scaffold, delving into its fundamental physicochemical properties, conformational intricacies, and profound impact on pharmacokinetic and pharmacodynamic profiles. We will explore the strategic application of this "privileged scaffold" across a spectrum of therapeutic areas, supported by mechanistic insights and illustrative case studies of blockbuster drugs.[4] Furthermore, this guide will detail key synthetic methodologies, offering practical insights for researchers engaged in the design and development of novel piperidine-based therapeutic agents.

The Piperidine Moiety: More Than Just a Ring

The enduring success of the piperidine scaffold in drug discovery is not accidental; it stems from a unique convergence of structural and chemical attributes that medicinal chemists can expertly manipulate to achieve desired therapeutic outcomes.

Physicochemical Properties: A Balancing Act

The piperidine ring is a versatile modulator of a drug candidate's physicochemical properties.[5] Its saturated, sp3-hybridized carbon framework imparts a degree of lipophilicity, while the nitrogen atom introduces a crucial element of basicity and hydrogen bonding capability.[4]

  • Basicity and pKa: The nitrogen atom in the piperidine ring typically has a pKa in the range of 11.22, making it protonated at physiological pH.[6] This positive charge can be pivotal for forming ionic interactions with acidic residues in target proteins, such as the carboxylate group of aspartic or glutamic acid.[7] This fundamental interaction is a recurring theme in the mechanism of action of many piperidine-containing drugs.

  • Solubility and Lipophilicity: The piperidine moiety itself strikes a balance between hydrophilicity and lipophilicity.[5] This balance can be fine-tuned through substitution on the ring or the nitrogen atom. For instance, the addition of polar substituents can enhance aqueous solubility, a critical factor for oral bioavailability, while nonpolar substituents can increase lipophilicity to improve membrane permeability.[5]

  • Metabolic Stability: The piperidine ring is generally metabolically stable, contributing to improved pharmacokinetic profiles.[4] However, positions adjacent to the nitrogen can be susceptible to oxidation. Medicinal chemists often introduce substituents at these positions to sterically hinder metabolic enzymes and enhance the drug's half-life.[8]

The Conformational Landscape: A Three-Dimensional Advantage

Unlike flat, aromatic rings, the piperidine scaffold is inherently three-dimensional, preferring a chair conformation similar to cyclohexane.[6] This conformational preference is not merely a structural footnote; it is a critical determinant of biological activity.

  • Chair Conformations and Substituent Effects: The piperidine ring exists in two rapidly interconverting chair conformations, with substituents occupying either axial or equatorial positions.[6] The energetic preference for the equatorial position is a key consideration in drug design, as it dictates the spatial orientation of pharmacophoric groups.[6] The introduction of substituents, particularly on the nitrogen, can significantly influence this conformational equilibrium.[6]

  • "Escaping Flatland": The three-dimensional nature of the piperidine scaffold allows for more precise and extensive interactions with the complex topographies of protein binding sites.[2] This "escape from flatland" is a guiding principle in modern drug discovery, as it often leads to enhanced potency and selectivity compared to planar molecules.[2]

G cluster_0 Piperidine Chair Conformations Axial Axial Substituent Equatorial Equatorial Substituent Piperidine_Axial Piperidine_Axial->Axial Piperidine_Equatorial Piperidine_Equatorial->Equatorial

Caption: Chair conformations of piperidine with axial and equatorial substituents.

The Piperidine Scaffold in Action: A Privileged Pharmacophore

The piperidine ring is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity.[4] This versatility has led to its incorporation into drugs across a wide range of therapeutic areas.[2][3]

Central Nervous System (CNS) Disorders

The piperidine moiety is particularly prominent in drugs targeting the CNS. Its ability to be protonated at physiological pH allows it to interact with key residues in neurotransmitter receptors and transporters.

  • Antipsychotics: Many successful antipsychotic drugs, such as haloperidol and risperidone, feature a piperidine ring.[6] This scaffold often serves to correctly orient aromatic and other functional groups for optimal binding to dopamine and serotonin receptors.

  • Analgesics: The piperidine ring is a core component of potent opioid analgesics like fentanyl and meperidine.[6] In these molecules, the protonated nitrogen of the piperidine ring mimics the protonated amine of endogenous opioid peptides, enabling strong interactions with opioid receptors.

  • Alzheimer's Disease: Donepezil, a leading treatment for Alzheimer's disease, contains a piperidine moiety that plays a crucial role in its mechanism of action as an acetylcholinesterase inhibitor.[9]

Oncology

In the realm of oncology, the piperidine scaffold has been instrumental in the development of both cytotoxic and targeted therapies.[2][3]

  • Kinase Inhibitors: Many kinase inhibitors incorporate a piperidine ring to modulate solubility and provide a vector for interacting with the solvent-exposed region of the kinase active site.

  • Hormonal Therapies: Raloxifene, a selective estrogen receptor modulator (SERM) used in the treatment and prevention of breast cancer, features a piperidine ring that is critical for its antagonistic effect in breast tissue.[6]

Infectious Diseases

The piperidine scaffold is also found in a number of agents used to combat infectious diseases.

  • Antiviral Agents: The development of potent and selective covalent inhibitors targeting the SARS-CoV-2 papain-like protease has utilized the piperidine ring as a scaffold to orient a warhead towards the catalytic cysteine.[7]

  • Antibacterial and Antifungal Agents: The inherent basicity and three-dimensional structure of the piperidine ring have been exploited in the design of novel antibacterial and antifungal compounds.[2]

A Glimpse into the Medicine Cabinet: Notable Piperidine-Containing Drugs

The following table provides a snapshot of the diverse applications of the piperidine scaffold in modern medicine.

DrugTherapeutic AreaMechanism of ActionRole of the Piperidine Scaffold
Haloperidol AntipsychoticDopamine D2 receptor antagonistPositions key pharmacophoric groups for receptor binding.[6]
Risperidone AntipsychoticSerotonin 5-HT2A and Dopamine D2 receptor antagonistProvides a rigid scaffold and influences solubility.[6]
Fentanyl Analgesicµ-opioid receptor agonistThe protonated nitrogen mimics endogenous opioids for receptor interaction.[6]
Donepezil Alzheimer's DiseaseAcetylcholinesterase inhibitorInteracts with the peripheral anionic site of the enzyme.[9]
Raloxifene Oncology/OsteoporosisSelective Estrogen Receptor Modulator (SERM)Critical for its tissue-specific agonist/antagonist profile.[6]
Paroxetine AntidepressantSelective Serotonin Reuptake Inhibitor (SSRI)Essential for binding to the serotonin transporter.[6]
Methylphenidate ADHDNorepinephrine and dopamine reuptake inhibitorThe piperidine ring is a core component of the pharmacophore.[6]

Synthesizing Success: Crafting the Piperidine Core

The widespread use of the piperidine scaffold has driven the development of numerous and efficient synthetic strategies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Key Synthetic Strategies
  • Hydrogenation of Pyridines: This is one of the most common and direct methods for synthesizing piperidines.[1] A variety of catalysts, including heterogeneous catalysts like platinum oxide and homogeneous catalysts like Crabtree's catalyst, can be employed to achieve high yields and, in some cases, stereoselectivity.[10]

  • Reductive Amination of Glutaraldehyde and its Derivatives: This method involves the reaction of a primary amine with glutaraldehyde or a related 1,5-dicarbonyl compound, followed by reduction of the resulting imine or enamine.

  • Cyclization of Amino Alcohols and Amino Halides: Intramolecular cyclization reactions of appropriately functionalized open-chain precursors are also a powerful tool for constructing the piperidine ring.

  • Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene provides a convergent and often stereocontrolled route to highly substituted piperidines.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol provides a general procedure for the synthesis of a cis-substituted piperidine via the hydrogenation of a pyridine precursor.

1. Materials:

  • Substituted pyridine (1.0 eq)
  • Platinum (IV) oxide (PtO2, 0.05 - 0.1 eq)
  • Methanol or Ethanol (solvent)
  • Hydrogen gas (H2)
  • Parr hydrogenation apparatus or similar high-pressure reactor

2. Procedure:

  • To a high-pressure reaction vessel, add the substituted pyridine and the solvent.
  • Carefully add the PtO2 catalyst to the solution.
  • Seal the reaction vessel and connect it to the hydrogenation apparatus.
  • Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.
  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
  • Stir the reaction mixture vigorously at room temperature or with gentle heating.
  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
  • Filter the reaction mixture through a pad of celite to remove the catalyst.
  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.
  • Purify the crude product by flash chromatography or crystallization to yield the desired substituted piperidine.

Self-Validation: The success of the reaction can be confirmed by NMR spectroscopy (disappearance of aromatic proton signals and appearance of aliphatic proton signals) and mass spectrometry (confirmation of the expected molecular weight). The stereochemistry of the product can be determined by NOESY NMR experiments.

G Pyridine Substituted Pyridine Catalyst H2, Catalyst (e.g., PtO2) Pyridine->Catalyst Hydrogenation Piperidine Substituted Piperidine Workup Filtration & Purification Piperidine->Workup Isolation Catalyst->Piperidine Formation of Piperidine Ring

Caption: General workflow for the synthesis of piperidines via pyridine hydrogenation.

Future Directions and Conclusion

The piperidine scaffold, despite its long and storied history in medicinal chemistry, is far from a relic of the past. The ongoing exploration of novel substitution patterns, chiral piperidines, and spirocyclic derivatives continues to unlock new therapeutic possibilities.[4][5] As our understanding of disease biology deepens and our synthetic capabilities expand, the versatile and privileged piperidine ring is poised to remain a cornerstone of drug discovery for the foreseeable future. Its inherent drug-like properties, coupled with its conformational flexibility and synthetic accessibility, ensure that this simple heterocycle will continue to be a source of inspiration for medicinal chemists striving to create the next generation of life-saving medicines.

References

  • Piperidine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 245-260. [Link]

  • Kwiecień, H., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116867. [Link]

  • Vereshchagin, A. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2). [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2023). Journal of Medicinal Chemistry, 66(2), 1153-1172. [Link]

Sources

An In-Depth Technical Guide to 2-(Piperidin-4-ylidene)acetic acid hydrochloride: From Discovery to a Key GABA Analog Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-4-ylidene)acetic acid hydrochloride, a pivotal molecule in the landscape of medicinal chemistry, particularly in the development of GABAergic compounds. While the definitive first synthesis remains to be pinpointed in a singular seminal publication, its emergence is intrinsically linked to the pioneering work on conformationally restricted GABA analogs. This document details its chemical properties, a validated synthetic protocol, its crucial role as a key intermediate in the synthesis of pharmacologically significant molecules like Gaboxadol, and its potential as a GABA analog.

Introduction: The Significance of the Piperidine Scaffold in Neuroscience

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties that often enhance drug-like characteristics.[1] In the realm of neuroscience, piperidine-containing compounds have been instrumental in the development of therapeutics targeting the central nervous system (CNS). Their ability to confer conformational rigidity to flexible molecules, such as the neurotransmitter γ-aminobutyric acid (GABA), has been a cornerstone of rational drug design aimed at achieving receptor selectivity and improved pharmacokinetic profiles. This compound emerges from this rich history as a key building block and a subject of interest in its own right.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological studies.

PropertyValueSource
Molecular Formula C₇H₁₂ClNO₂[1]
Molecular Weight 177.63 g/mol [1]
CAS Number 84839-57-6[1]
Appearance White to off-white solidCommercially available data
Solubility Soluble in water and polar organic solventsGeneral chemical knowledge
Storage Inert atmosphere, Room Temperature[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for the stereoselective formation of alkenes.[2][3] This approach offers significant advantages, including the use of stabilized phosphonate ylides that are generally more reactive than their Wittig counterparts and the straightforward removal of the water-soluble phosphate byproducts.[2]

The synthesis commences with the readily available N-Boc-4-piperidone, which is reacted with a phosphonate reagent, typically triethyl phosphonoacetate, to construct the exocyclic double bond and the acetic acid ester moiety. Subsequent deprotection of the Boc group and hydrolysis of the ester under acidic conditions yields the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

  • Reagent Preparation: To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.2 equivalents) dropwise at 0 °C.

  • Ylide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate ylide is indicated by the cessation of hydrogen gas evolution.

  • Olefination: Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate as a clear oil.

Step 2: Synthesis of this compound

  • Deprotection and Hydrolysis: Dissolve the purified ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate (1.0 equivalent) in a solution of hydrochloric acid (e.g., 6 M HCl in isopropanol or dioxane).

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the product. If necessary, cool the mixture further in an ice bath to maximize precipitation.

  • Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Diagram of the two-step synthesis of this compound.

Role as a Key Intermediate in the Synthesis of Gaboxadol

The most prominent application of 2-(Piperidin-4-ylidene)acetic acid and its esters is as a key intermediate in the synthesis of Gaboxadol (also known as THIP).[4][5] Gaboxadol is a potent and selective extrasynaptic GABA-A receptor agonist that has been investigated for the treatment of insomnia and other neurological disorders.[6]

The synthesis of Gaboxadol from a 2-(piperidin-4-ylidene)acetate derivative typically involves the following key transformations:

  • Halogenation and Cyclization: The double bond of the 2-(piperidin-4-ylidene)acetate is subjected to bromination, followed by a base-induced cyclization to form the isoxazole ring system characteristic of Gaboxadol.

  • Deprotection: The N-protecting group (e.g., Boc) is removed under acidic conditions to yield Gaboxadol.

The availability of an efficient route to 2-(Piperidin-4-ylidene)acetic acid and its derivatives is therefore critical for the synthesis of Gaboxadol and other structurally related compounds.

Generalized synthetic pathway to Gaboxadol from a 2-(piperidin-4-ylidene)acetate intermediate.

Biological Activity and Mechanism of Action: A Conformationally Restricted GABA Analog

The structural similarity of 2-(Piperidin-4-ylidene)acetic acid to GABA suggests its potential to interact with GABA receptors or transporters. The exocyclic double bond and the piperidine ring impose conformational constraints on the molecule, which can lead to increased receptor selectivity compared to the highly flexible GABA molecule.

While direct and extensive pharmacological studies on this compound itself are not widely published, its role as a precursor to potent GABAergic compounds like Gaboxadol strongly implies that the core structure possesses the necessary pharmacophoric elements for interaction with the GABA system. It is hypothesized that the carboxylic acid and the piperidine nitrogen mimic the carboxylate and amino groups of GABA, respectively, allowing it to bind to GABA receptors.

The development of conformationally restricted GABA analogs has been a successful strategy in medicinal chemistry to dissect the complex pharmacology of the GABA system and to develop subtype-selective ligands.[1]

GABA_Analogs cluster_receptor GABA Receptor Binding Pocket GABA GABA (Flexible) COOH NH2 Target 2-(Piperidin-4-ylidene)acetic acid COOH NH GABA:cooh->Target:cooh Carboxylic Acid Mimicry GABA:nh2->Target:nh Amine Mimicry Receptor Anionic and Cationic Binding Sites Target->Receptor Potential Binding

Sources

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Piperidin-4-ylidene)acetic acid hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid scaffold, featuring an exocyclic double bond and a carboxylic acid moiety, makes it a key intermediate for synthesizing a range of pharmacologically active compounds, including GABA uptake inhibitors and other central nervous system agents. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis and pharmaceutical development. The described two-step process is robust, scalable, and relies on well-established chemical transformations, ensuring high purity and yield.

The synthetic strategy begins with the installation of the acetic acid side chain via a Horner-Wadsworth-Emmons (HWE) olefination reaction, followed by a one-pot deprotection and ester hydrolysis under acidic conditions to yield the final hydrochloride salt. This approach offers superior control and efficiency compared to direct alkylation methods.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Horner-Wadsworth-Emmons Reaction: N-Boc-4-piperidone is reacted with triethyl phosphonoacetate to stereoselectively form the α,β-unsaturated ester, ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

  • Deprotection and Hydrolysis: The intermediate ester is treated with concentrated hydrochloric acid, which concurrently removes the tert-butoxycarbonyl (Boc) protecting group and hydrolyzes the ethyl ester to the desired carboxylic acid, precipitating the final product as its hydrochloride salt.

Reaction_Scheme N_Boc_Piperidone N-Boc-4-piperidone Intermediate Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate N_Boc_Piperidone->Intermediate 1. NaH, THF, 0 °C to RT HWE_Reagent Triethyl phosphonoacetate (EtO)₂P(O)CH₂COOEt HWE_Reagent->Intermediate Base NaH Solvent1 Anhydrous THF Final_Product 2-(Piperidin-4-ylidene)acetic acid hydrochloride Intermediate->Final_Product 2. Conc. HCl, Reflux HCl_reagent Conc. HCl, H₂O Heat Δ (Reflux)

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

Scientific Rationale

The Horner-Wadsworth-Emmons (HWE) reaction is a superior variant of the Wittig reaction for generating alkenes from carbonyl compounds.[1][2][3] We employ this method for several key reasons:

  • Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic than the corresponding triphenylphosphonium ylide, leading to efficient reaction even with less reactive ketones like N-Boc-4-piperidone.

  • Simplified Purification: The phosphate byproduct, diethyl phosphate, is water-soluble, allowing for a straightforward aqueous work-up and removal, unlike the often-problematic triphenylphosphine oxide from a standard Wittig reaction.

  • Stereoselectivity: While less critical for this exocyclic product, HWE reactions involving stabilized ylides generally favor the formation of the (E)-alkene, providing a high degree of predictability.

The reaction proceeds via the deprotonation of triethyl phosphonoacetate by a strong, non-nucleophilic base (sodium hydride) to generate the phosphonate carbanion. This anion then undergoes nucleophilic addition to the carbonyl of N-Boc-4-piperidone, forming an intermediate which rapidly eliminates diethyl phosphate to yield the target alkene.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.2510.0 g50.21.0
Triethyl phosphonoacetateC₈H₁₇O₅P224.1812.4 g (10.9 mL)55.21.1
Sodium Hydride (60% in oil)NaH24.002.21 g55.21.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL--
Saturated NH₄Cl (aq)NH₄Cl53.49100 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11300 mL--
BrineNaCl (aq)58.44100 mL--
Anhydrous MgSO₄MgSO₄120.37~10 g--
Step-by-Step Protocol
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Base Suspension: Under a nitrogen atmosphere, add sodium hydride (2.21 g, 60% dispersion in mineral oil) to the flask. Add 100 mL of anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. Add triethyl phosphonoacetate (10.9 mL) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C. Vigorous hydrogen evolution will be observed.

  • Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

  • Ketone Addition: Dissolve N-Boc-4-piperidone (10.0 g) in 100 mL of anhydrous THF and add this solution to the addition funnel. Add the ketone solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Completion: Allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor progress by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in hexanes).

  • Work-up: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add 200 mL of ethyl acetate and 100 mL of water. Separate the layers. Extract the aqueous layer with an additional 100 mL of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the pure fractions and concentrate to afford ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate as a clear, colorless oil. (Expected yield: 11-12.5 g, 82-93%).

Part 2: Synthesis of this compound

Scientific Rationale

This final step achieves two critical transformations in a single operation:

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group prized for its stability in basic and nucleophilic conditions but its lability under acidic conditions.[4][5][6] Treatment with strong acid protonates the carbamate, leading to its collapse into the free amine (as its ammonium salt), CO₂, and the stable tert-butyl cation.

  • Ester Hydrolysis: The acidic conditions and heat also promote the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a classic acid-catalyzed nucleophilic acyl substitution reaction.

Combining these reactions into a one-pot procedure is highly efficient. The use of hydrochloric acid directly furnishes the desired hydrochloride salt, which often has favorable crystallinity and precipitates from the reaction mixture upon cooling, simplifying isolation.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetateC₁₄H₂₃NO₄269.3410.0 g37.11.0
Concentrated Hydrochloric Acid (37%)HCl36.4650 mL~600~16
Deionized WaterH₂O18.0250 mL--
Isopropanol (for washing)C₃H₈O60.1050 mL--
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the intermediate ester (10.0 g).

  • Acid Addition: Add deionized water (50 mL) followed by the slow addition of concentrated hydrochloric acid (50 mL).

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The initial biphasic mixture should become a homogeneous solution as the reaction progresses. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Further cool the flask in an ice-water bath for 1-2 hours to maximize precipitation of the product.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol (2 x 25 mL) to remove any residual impurities.

  • Drying: Dry the product under high vacuum at 50 °C to a constant weight. This yields this compound as a white to off-white solid. (Expected yield: 5.5-6.2 g, 83-94%).

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: HWE Reaction cluster_1 Step 2: Deprotection & Hydrolysis A Suspend NaH in anhydrous THF under N₂ atmosphere B Cool to 0 °C A->B C Add Triethyl phosphonoacetate dropwise (< 5 °C) B->C D Stir at RT for 1h (Ylide Formation) C->D E Add N-Boc-4-piperidone solution dropwise D->E F Stir overnight at RT E->F G Quench with aq. NH₄Cl F->G H Extract with EtOAc G->H I Wash, Dry, Concentrate H->I J Purify via Column Chromatography I->J K Combine Intermediate Ester, Water, and Conc. HCl J->K Proceed with pure intermediate L Heat to Reflux (4-6 h) K->L M Cool to RT, then 0 °C (Induce Crystallization) L->M N Isolate by Vacuum Filtration M->N O Wash solid with cold IPA N->O P Dry under vacuum O->P

Caption: Step-by-step experimental workflow diagram.

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

ChemicalPrimary HazardsHandling Precautions
Sodium Hydride (NaH) Flammable solid, water-reactive (releases flammable H₂ gas), causes severe skin burns and eye damage.Handle under an inert atmosphere (N₂ or Ar). Use powder-free gloves. Quench excess reagent carefully with a high-boiling alcohol like isopropanol before aqueous work-up.
Tetrahydrofuran (THF) Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation.Use in a well-ventilated area away from ignition sources. Test for peroxides before distilling. Store under nitrogen.
Triethyl phosphonoacetate Causes skin and serious eye irritation.Avoid contact with skin and eyes. Use standard PPE.
Concentrated HCl Causes severe skin burns and eye damage. May cause respiratory irritation. Toxic if inhaled.Handle only in a fume hood. Use acid-resistant gloves and face shield. Have a neutralizing agent (e.g., sodium bicarbonate) readily available.[7]

References

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

Sources

Step-by-step synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Step-by-Step Synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable piperidine-based building block in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in numerous pharmaceuticals, and this specific derivative serves as a key precursor for various compounds, including GABA (γ-aminobutyric acid) analogues.[1][2] The described synthetic route is a robust four-step process commencing with the protection of commercially available 4-piperidone, followed by a Horner-Wadsworth-Emmons olefination, ester hydrolysis, and concluding with deprotection and salt formation. This guide emphasizes the rationale behind procedural choices, incorporates safety protocols, and provides visual aids to ensure clarity and reproducibility for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

This compound is a bifunctional molecule featuring a piperidine ring, an exocyclic double bond, and a carboxylic acid moiety. This arrangement makes it a versatile intermediate for introducing the piperidin-4-ylidene acetic acid pharmacophore into larger molecules. The synthetic strategy is designed for efficiency and scalability, employing common and well-understood chemical transformations.

The synthesis is logically divided into four key stages:

  • Nitrogen Protection: The secondary amine of the starting material, 4-piperidone, is protected with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent the basic nitrogen atom from interfering with the subsequent base-mediated olefination reaction.

  • Olefination (Horner-Wadsworth-Emmons Reaction): The core carbon-carbon double bond is formed by reacting N-Boc-4-piperidone with a stabilized phosphonate ylide generated from triethyl phosphonoacetate. The Horner-Wadsworth-Emmons (HWE) reaction is selected over the classical Wittig reaction due to its generally higher yields with ketones and the facile removal of the water-soluble phosphate byproduct.[3][4]

  • Ester Hydrolysis: The ethyl ester resulting from the HWE reaction is saponified to the corresponding carboxylic acid using a strong base.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions using hydrochloric acid. This single step simultaneously deprotects the piperidine nitrogen and forms the final, stable hydrochloride salt, simplifying the final isolation.[5]

Overall Synthetic Scheme

The complete four-step synthesis is illustrated below.

G cluster_0 Overall Synthesis of this compound S1 4-Piperidone Hydrochloride Monohydrate I1 N-Boc-4-piperidone S1->I1 Step 1: Protection (Boc)2O, Base I2 Ethyl 2-(1-(Boc)piperidin-4-ylidene)acetate I1->I2 Step 2: HWE Olefination (EtO)2P(O)CH2CO2Et, Base I3 2-(1-(Boc)piperidin-4-ylidene)acetic acid I2->I3 Step 3: Hydrolysis NaOH, H2O/THF P 2-(Piperidin-4-ylidene)acetic acid hydrochloride (Final Product) I3->P Step 4: Deprotection HCl

Diagram 1: Four-step synthesis pathway.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

Principle: The nitrogen atom of 4-piperidone monohydrate hydrochloride is protected using di-tert-butyl dicarbonate ((Boc)₂O). A base, such as triethylamine (TEA), is required to neutralize the hydrochloride salt of the starting material, liberating the free amine for reaction.[6]

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Piperidone monohydrate HCl153.6110.0 g65.11.0
Dichloromethane (DCM)-150 mL--
Triethylamine (TEA)101.1918.2 mL130.22.0
Di-tert-butyl dicarbonate218.2515.6 g71.61.1

Protocol:

  • Suspend 4-piperidone monohydrate hydrochloride (10.0 g, 65.1 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (18.2 mL, 130.2 mmol) to the stirring suspension. Maintain the temperature at 0 °C. Stir for 15 minutes.

  • Add di-tert-butyl dicarbonate (15.6 g, 71.6 mmol) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a pale yellow oil or solid.

  • The crude product is often of sufficient purity for the next step. If necessary, purify by flash chromatography on silica gel. Expected Yield: ~12.5 g (96%).

Step 2: Synthesis of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

Principle: This step is a Horner-Wadsworth-Emmons (HWE) olefination.[7] Sodium hydride (NaH), a strong base, deprotonates triethyl phosphonoacetate to form a nucleophilic phosphonate carbanion. This anion then attacks the carbonyl carbon of N-Boc-4-piperidone, leading to the formation of the desired alkene after elimination of a phosphate byproduct.[4]

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Sodium Hydride (60% in oil)24.002.8 g70.01.1
Tetrahydrofuran (THF), anhydrous-150 mL--
Triethyl phosphonoacetate224.1615.0 mL70.01.1
N-Boc-4-piperidone199.2512.7 g63.71.0

Protocol:

  • Caution: Sodium hydride reacts violently with water. Perform this reaction under an inert atmosphere (Nitrogen or Argon).

  • Add sodium hydride (2.8 g, 60% dispersion in mineral oil, 70.0 mmol) to a dry 500 mL three-neck flask under an inert atmosphere.

  • Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (100 mL) to the washed NaH and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (15.0 mL, 70.0 mmol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • In a separate flask, dissolve N-Boc-4-piperidone (12.7 g, 63.7 mmol) in anhydrous THF (50 mL).

  • Add the solution of N-Boc-4-piperidone dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the product as a colorless oil. Expected Yield: ~14.8 g (86%).

Step 3: Synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetic acid

Principle: The ethyl ester is converted to a carboxylic acid via saponification. Sodium hydroxide in a mixed solvent system (THF/water) hydrolyzes the ester to its carboxylate salt, which is then protonated with acid during workup.[8]

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Ethyl 2-(1-(Boc)piperidin-4-ylidene)acetate269.3514.8 g55.01.0
Tetrahydrofuran (THF)-100 mL--
Water-100 mL--
Sodium Hydroxide (NaOH)40.004.4 g110.02.0

Protocol:

  • Dissolve the ester (14.8 g, 55.0 mmol) in a mixture of THF (100 mL) and water (100 mL) in a 500 mL round-bottom flask.

  • Add sodium hydroxide (4.4 g, 110.0 mmol) and stir the mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the slow addition of 1M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid as a white solid. Expected Yield: ~12.5 g (94%).

Step 4: Synthesis of this compound

Principle: A strong acid, such as HCl, is used to cleave the acid-labile Boc protecting group. The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[5][9] The amine is then protonated by the excess HCl to form the final hydrochloride salt.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2-(1-(Boc)piperidin-4-ylidene)acetic acid241.2912.5 g51.81.0
4M HCl in 1,4-Dioxane-100 mL4007.7
Diethyl Ether-200 mL--

Protocol:

  • Dissolve the Boc-protected acid (12.5 g, 51.8 mmol) in 4M HCl in 1,4-dioxane (100 mL) at room temperature. Gas evolution (CO₂) will be observed.

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, add diethyl ether (~200 mL) to the reaction mixture to precipitate the product.

  • Stir the resulting suspension for 30 minutes, then collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities.

  • Dry the solid under vacuum to afford the final product, this compound. Expected Yield: ~8.8 g (96%).

Workflow and Mechanism Visualization

G cluster_workflow General Experimental Workflow start Start: Reagent Preparation setup Reaction Setup (Inert atmosphere if needed) start->setup reaction Reaction Monitoring (TLC / LC-MS) setup->reaction quench Quenching / Workup reaction->quench extract Aqueous/Organic Extraction quench->extract dry Drying of Organic Phase (e.g., Na2SO4) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Chromatography / Recrystallization) concentrate->purify characterize Final Product Characterization (NMR, MS, IR) purify->characterize

Diagram 2: A generalized laboratory workflow.

G cluster_hwe Horner-Wadsworth-Emmons Mechanism ylide Phosphonate Carbanion (Ylide) addition Nucleophilic Addition ylide->addition attacks ketone N-Boc-4-piperidone ketone->addition oxaphosphetane Oxaphosphetane Intermediate addition->oxaphosphetane forms elimination Cycloreversion/ Elimination oxaphosphetane->elimination rearranges alkene Alkene Product elimination->alkene phosphate Phosphate Byproduct elimination->phosphate

Diagram 3: Key steps of the HWE reaction mechanism.

Safety and Hazard Information

All synthesis steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Flammable solid and water-reactive. Reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere.

  • Triethylamine (TEA): Flammable liquid and corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[10]

  • Piperidine Derivatives: Piperidine itself is a flammable liquid that is toxic and corrosive.[11] While the final product is a solid salt, it should be handled with care as it can cause skin and eye irritation.[12][13]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wadsworth, W. S. (1977). Synthetic Applications of Phosphonate Carbanions. Organic Reactions, 25, 73–253.
  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolidine, thiomorpholine and piperidine GABA analogues. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols for Reductive Amination Methods in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine motif is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for constructing complex three-dimensional structures that can effectively interact with biological targets.[1][3] Reductive amination has emerged as a paramount strategy for the synthesis of piperidine derivatives, prized for its operational simplicity, broad substrate scope, and amenability to both laboratory and industrial-scale production.[2][4] This powerful C-N bond-forming reaction is responsible for the synthesis of at least a quarter of amine-containing pharmaceuticals.[2]

This comprehensive guide provides an in-depth exploration of reductive amination methodologies for the synthesis of piperidine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully employ this indispensable synthetic tool. We will delve into the mechanistic underpinnings of various approaches, offer detailed experimental procedures, and address common challenges to ensure robust and reproducible outcomes.

Core Principles of Reductive Amination

Reductive amination is a two-step process, often performed in a single pot, that transforms a carbonyl group into an amine.[4] The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine.

The general mechanism can be visualized as follows:

Reductive_Amination_Mechanism Ketone Ketone/Aldehyde Imine Imine/Iminium Ion Ketone->Imine + Amine - H₂O Amine Amine Amine->Imine Product Piperidine Derivative Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Protocol_1_Workflow Start N-Boc-4-piperidone + Benzylamine in DCE Imine_Formation Imine Formation (1-2h, RT) Start->Imine_Formation Reduction Addition of NaBH(OAc)₃ (3-24h, RT) Imine_Formation->Reduction Quench Quench with NaHCO₃ Reduction->Quench Extraction Extract with DCM Quench->Extraction Purification Dry, Concentrate & Purify Extraction->Purification Product N-Benzyl-4-(Boc-amino)piperidine Purification->Product DRA_Workflow Start 1,5-Dicarbonyl + Amine Cascade Cascade Reaction: - Imine Formation - Reduction - Intramolecular Imine Formation - Final Reduction Start->Cascade Quench Quench & Workup Cascade->Quench Product Piperidine Derivative Quench->Product

Sources

The Versatile Synthon: A Guide to the Applications of 2-(Piperidin-4-ylidene)acetic Acid Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone of molecular design, prized for its favorable physicochemical properties and its prevalence in a multitude of biologically active compounds.[1] Within this important class of heterocycles, 2-(Piperidin-4-ylidene)acetic acid hydrochloride emerges as a particularly versatile and powerful synthetic building block. Its unique structure, featuring a reactive α,β-unsaturated carboxylic acid appended to a piperidine ring via an exocyclic double bond, offers a rich platform for a diverse array of chemical transformations.

This guide provides an in-depth exploration of the synthetic utility of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its application. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key transformations to empower the seamless integration of this valuable synthon into your research endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂ClNO₂[2]
Molecular Weight 177.63 g/mol [2]
Appearance White to off-white solidCommercially available
Solubility Soluble in water and polar protic solvents like methanol and ethanol.General chemical knowledge
Storage Stored under an inert atmosphere at room temperature.[2]

Safety and Handling: As with any chemical reagent, proper safety precautions should be observed. This compound is classified as an irritant, causing serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its three primary reactive sites: the carboxylic acid, the exocyclic double bond, and the piperidine nitrogen. This trifecta of functionality allows for a modular and divergent approach to the synthesis of complex molecules.

Application I: Amide Bond Formation - A Gateway to Diverse Scaffolds

The carboxylic acid moiety of this compound is a prime handle for the construction of amide bonds, one of the most fundamental and prevalent linkages in medicinal chemistry.[4] This transformation allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Mechanistic Rationale for Amide Coupling

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then readily attacked by the amine to form the desired amide. The addition of coupling additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can further enhance the efficiency of the reaction and suppress side reactions.

Experimental Protocol: Synthesis of N-Benzyl-2-(piperidin-4-ylidene)acetamide

This protocol details a representative amide coupling reaction using EDC as the activating agent.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (2.5 eq) at 0 °C. Stir the mixture for 15 minutes to neutralize the hydrochloride and liberate the free amine.

  • Add EDC hydrochloride (1.2 eq) to the reaction mixture and stir for an additional 20 minutes at 0 °C.

  • Slowly add a solution of benzylamine (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-2-(piperidin-4-ylidene)acetamide.

Application II: Harnessing the Reactivity of the Exocyclic Double Bond

The exocyclic α,β-unsaturated system in this compound is a versatile functional group that can participate in a variety of addition and cyclization reactions.

Catalytic Hydrogenation: Accessing Saturated Piperidine Scaffolds

Selective reduction of the exocyclic double bond provides access to the corresponding 2-(piperidin-4-yl)acetic acid derivatives, which are themselves valuable building blocks in drug discovery. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality of Catalyst and Condition Selection:

Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of a wide range of functional groups, including alkenes.[5] The reaction is typically carried out in a protic solvent such as acetic acid, which can help to activate the catalyst and facilitate the reaction.[5] The use of moderate hydrogen pressure ensures the reduction of the double bond without affecting the carboxylic acid functionality.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Palladium on Carbon (Pd/C) for filtration (optional)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid in a high-pressure hydrogenation vessel, add a catalytic amount of PtO₂ (e.g., 5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50-70 bar and stir the reaction mixture at room temperature for 6-10 hours.[5]

  • Monitor the reaction for the uptake of hydrogen. Once the reaction is complete, carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • The resulting residue can be further purified by recrystallization or other appropriate methods to yield 2-(piperidin-4-yl)acetic acid.

Aza-Michael Addition: Building Complexity through Conjugate Addition

The electron-deficient nature of the exocyclic double bond makes it an excellent Michael acceptor for the conjugate addition of nucleophiles, particularly amines in an aza-Michael addition.[5] This reaction is a powerful tool for the construction of more complex piperidine derivatives.

Mechanistic Insight:

The aza-Michael addition proceeds via the nucleophilic attack of an amine on the β-carbon of the α,β-unsaturated system.[5] This generates a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. The reaction is often base-catalyzed to enhance the nucleophilicity of the amine.

G start 2-(Piperidin-4-ylidene)acetic acid derivative product Michael Adduct start->product Aza-Michael Addition amine R₂NH

For a successful aza-Michael addition, the piperidine nitrogen of the starting material should ideally be protected to prevent self-polymerization or other side reactions. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The carboxylic acid may also be esterified to improve solubility and prevent unwanted reactions.

Illustrative Protocol: Aza-Michael Addition to a Protected Derivative

  • N-Protection: Protect the piperidine nitrogen of 2-(Piperidin-4-ylidene)acetic acid with a suitable protecting group (e.g., Boc anhydride).

  • Esterification: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) using standard esterification methods.

  • Aza-Michael Addition: Dissolve the protected and esterified starting material in a suitable solvent (e.g., THF, acetonitrile). Add the desired primary or secondary amine (1.1 eq) and a catalytic amount of a non-nucleophilic base (e.g., DBU). Stir the reaction at room temperature until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Deprotection: If necessary, remove the protecting groups to yield the final product.

Application III: Synthesis of Spirocyclic Scaffolds

The exocyclic double bond of this compound is a key feature that enables its use in the synthesis of spirocyclic compounds. Spirocycles are three-dimensional structures that are of increasing interest in drug discovery due to their ability to explore new chemical space and provide novel intellectual property.[4]

Strategy: Intramolecular Cyclization Reactions

One powerful strategy for the synthesis of spiro-piperidines involves an intramolecular reaction where a nucleophile attached to the piperidine nitrogen attacks the exocyclic double bond. This can be achieved through various synthetic routes.

Conceptual Workflow for Spirocycle Synthesis:

  • N-Functionalization: The piperidine nitrogen is first functionalized with a tether containing a nucleophilic group.

  • Intramolecular Cyclization: The tethered nucleophile then undergoes an intramolecular Michael addition to the exocyclic double bond, forming the spirocyclic ring system.

G start 2-(Piperidin-4-ylidene)acetic acid derivative step1 N-Functionalization with a tethered nucleophile start->step1 intermediate Functionalized Intermediate step1->intermediate step2 Intramolecular Michael Addition intermediate->step2 product Spiro[piperidine-4,X']-heterocycle step2->product

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of a carboxylic acid, an exocyclic double bond, and a piperidine nitrogen provides multiple avenues for the construction of diverse and complex molecular architectures. From the straightforward synthesis of amide libraries to the more intricate construction of spirocyclic scaffolds, this synthon offers a wealth of opportunities for medicinal chemists and drug discovery professionals. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of such powerful building blocks will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

  • Piperidine Synthesis. (2025). DTIC. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.).
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of ChemTech Research, 8(8), 241-246.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Clarke, P. A., & Tape, C. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Available at: [Link]

  • Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]. (n.d.).
  • Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

  • Kurapati, S., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11), 363-373.
  • Budruev, A. V., & Schelokova, E. S. (n.d.). Nucleophilic Substitution Reaction of the Acyl Azides with Secondary Amines Mediated by Copper(II) Salt.
  • Asymmetric hydrogenation of ethyl pyruvate over aqueous dispersed Pt nanoparticles stabilized by a cinchonidine-functionalized. (2020). IRIS UniPA.
  • The preparation of amides. (n.d.). Chemguide. Available at: [Link]

  • This compound. (n.d.). Lead Sciences. Available at: [Link]

  • Synthesis and Evaluation as NOP Ligands of Some Spiro[piperidine-4,2′(1′H)-quinazolin]. (2025).
  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. (2014).
  • Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)−/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. (2026).
  • Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. (2019).
  • Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(8), o2084.
  • Preparation and nucleophilic substitution of the 2,4,6-triphenylpyridinium salts, diazonium intermediates and N,N-1,2-benzenedisulfonylimides of chiral amino acids. (2025).
  • Piperidine and acetic acid as catalysts for Knoevenagel condensation. (n.d.).
  • 4-Piperidineacetic acid hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2. (1966). Sci-Hub.

Sources

Application Notes & Protocols: A Guide to the Derivatization of 2-(Piperidin-4-ylidene)acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental derivatization of 2-(Piperidin-4-ylidene)acetic acid hydrochloride. This versatile scaffold is a valuable starting material in the synthesis of novel chemical entities due to its two distinct points for chemical modification: the carboxylic acid group and the secondary amine of the piperidine ring. We present detailed, field-proven protocols for esterification, amidation, N-alkylation, and N-acylation, emphasizing the chemical rationale behind procedural steps and reagent choices to ensure reproducible and successful outcomes.

Introduction: The Strategic Value of the Piperidine-4-ylidene Acetic Acid Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern drug design. The 2-(Piperidin-4-ylidene)acetic acid moiety, in particular, offers a rigidified exocyclic double bond that positions a carboxylic acid group in a defined spatial orientation, making it an attractive building block for creating ligands with specific vectoral properties. Furthermore, its utility as a semi-flexible linker in technologies like PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation is an area of growing interest.

This guide focuses on the two primary reactive handles of the hydrochloride salt form (CAS No: 84839-57-6)[2]:

  • The Carboxylic Acid: A versatile functional group for forming esters and amides, enabling the modulation of physicochemical properties and interaction with biological targets.

  • The Piperidine Nitrogen: A secondary amine that, upon neutralization, can be alkylated or acylated to explore structure-activity relationships (SAR) related to the core scaffold.

The following sections provide robust protocols for modifying these sites, designed to be self-validating and grounded in established chemical principles.

Derivatization of the Carboxylic Acid Moiety

Modification of the carboxylic acid is a primary strategy for creating prodrugs, modulating solubility and cell permeability, or introducing new pharmacophoric elements.

Esterification: Modulating Polarity and Bioavailability

Esterification converts the polar carboxylic acid into a more lipophilic ester. This is a common strategy to improve oral bioavailability, as the ester can mask the charge of the carboxylate and facilitate passage through cellular membranes before being hydrolyzed back to the active carboxylic acid by intracellular esterases.

This method is highly effective under mild, room-temperature conditions and is suitable for a wide range of alcohols, including those that are acid-sensitive. The reaction proceeds via a highly reactive O-acylisourea intermediate formed from the carboxylic acid and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3] The addition of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is crucial for efficient esterification.[4]

Workflow: Steglich Esterification

cluster_start Reactant Preparation cluster_reaction Reaction cluster_end Work-up & Purification start 2-(Piperidin-4-ylidene)acetic acid HCl + Alcohol (e.g., Ethanol) reagents Dissolve in Aprotic Solvent (e.g., DCM) start->reagents add_base Add Base (e.g., Et3N) to neutralize HCl reagents->add_base add_coupling Add EDC and DMAP Stir at RT add_base->add_coupling workup Aqueous Wash (e.g., dil. HCl, NaHCO3) add_coupling->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Characterized Ester Product purify->product

Caption: Workflow for carbodiimide-mediated esterification.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Neutralization: Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq.) to the suspension and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride salt to free the piperidine nitrogen and the carboxylic acid.

  • Addition of Alcohol and Catalyst: Add the desired alcohol (e.g., ethanol, benzyl alcohol) (1.2 eq.) and DMAP (0.1 eq.).

  • Initiation of Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes residual DMAP and any unreacted amine, while the basic wash removes unreacted carboxylic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure ester.

Reagent/ParameterCondition A (Ethyl Ester)Condition B (Benzyl Ester)Rationale
Alcohol Ethanol (1.2 eq.)Benzyl Alcohol (1.2 eq.)Determines the final ester group.
Coupling Agent EDC·HCl (1.2 eq.)EDC·HCl (1.2 eq.)Water-soluble carbodiimide; byproduct is easily removed.
Catalyst DMAP (0.1 eq.)DMAP (0.1 eq.)Highly effective nucleophilic catalyst for esterification.[4]
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Aprotic solvent, dissolves reactants well.
Reaction Time 4-8 hours6-16 hoursBenzyl alcohol is bulkier and may react slower.
Typical Yield 75-90%70-85%Dependent on purification efficiency.
Amidation: Building Blocks for SAR Exploration

Amide bond formation is arguably the most critical reaction in medicinal chemistry. Converting the carboxylic acid to an amide introduces a stable, neutral moiety that can act as a hydrogen bond donor and/or acceptor, profoundly influencing biological activity.

Similar to esterification, carbodiimides are excellent reagents for amide formation. To improve efficiency and minimize side reactions, particularly racemization if chiral amines are used, an additive like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is employed. EDC reacts with the carboxylic acid to form the O-acylisourea, which is rapidly trapped by HOBt to generate a more stable, yet highly reactive, HOBt-ester intermediate. This active ester then cleanly reacts with the amine.[3]

Step-by-Step Methodology:

  • Acid Activation: In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Neutralization: Add DIPEA (2.2 eq.) to the solution. The first equivalent neutralizes the HCl salt, and the second acts as the base for the coupling reaction. Stir for 10 minutes.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 eq.) to the mixture and stir at room temperature for 20-30 minutes to allow for the formation of the active HOBt-ester.

  • Amine Addition: Add the desired primary or secondary amine (e.g., morpholine, benzylamine) (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water (3x) to remove DMF. Then, wash sequentially with 1 M NaHCO₃ solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the desired amide.

Amine SubstrateBaseTypical Reaction TimeRationale / Notes
Aniline DIPEA (2.2 eq.)12-24 hoursLess nucleophilic aromatic amines require longer reaction times.
Benzylamine DIPEA (2.2 eq.)6-12 hoursA standard primary amine, typically reacts efficiently.
Morpholine DIPEA (2.2 eq.)4-8 hoursA common, reactive cyclic secondary amine.

Derivatization of the Piperidine Ring

Modifying the piperidine nitrogen allows for the introduction of substituents that can probe interactions within a binding pocket, alter the molecule's pKa, or improve its pharmacokinetic profile. Crucially, these reactions should be performed on an ester derivative (e.g., ethyl 2-(piperidin-4-ylidene)acetate) to protect the carboxylic acid from participating in side reactions. The starting material for the following protocols is assumed to be the ester, which can be synthesized via Protocol 1.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds. It involves the reaction of the secondary amine of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[5] STAB is particularly useful as it is selective for iminium ions over carbonyls and is tolerant of mildly acidic conditions.

Workflow: N-Alkylation

start Ethyl 2-(piperidin-4-ylidene)acetate + Aldehyde/Ketone react Dissolve in Solvent (THF/DCE) Add Acetic Acid (cat.) start->react iminium Iminium Ion Formation (Intermediate) react->iminium reduce Add NaBH(OAc)3 Stir at RT iminium->reduce workup Quench (aq. NaHCO3) Extract with Organic Solvent reduce->workup product Purified N-Alkyl Product workup->product

Caption: General workflow for N-alkylation via reductive amination.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve ethyl 2-(piperidin-4-ylidene)acetate (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like tetrahydrofuran (THF) or 1,2-dichloroethane (DCE).

  • Iminium Formation: If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirring solution. The reaction is often accompanied by slight bubbling.

  • Reaction: Stir at room temperature for 2-12 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes, then extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

N-Acylation: Introduction of Amide Functionality

N-acylation converts the basic nitrogen into a neutral amide, which can fundamentally alter the molecule's properties. This is typically achieved by reacting the piperidine nitrogen with a reactive acylating agent like an acyl chloride or an anhydride in the presence of a non-nucleophilic base.[6]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve ethyl 2-(piperidin-4-ylidene)acetate (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add a base such as triethylamine or DIPEA (1.5 eq.).

  • Acylation: Cool the solution to 0 °C. Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Dilute the mixture with DCM and wash with 1 M NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Summary and Concluding Remarks

This compound is a highly tractable scaffold for chemical library synthesis. The protocols outlined in this guide provide robust and reproducible methods for derivatization at both the carboxylic acid and the piperidine nitrogen. By systematically applying these esterification, amidation, N-alkylation, and N-acylation reactions, researchers can efficiently generate diverse libraries of compounds to explore structure-activity relationships, optimize drug-like properties, and develop novel therapeutic agents. As with any synthetic procedure, individual substrates may require optimization of reaction times, temperatures, and purification methods.

References

  • Glaxo Group Ltd. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Königs, B., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 25(22), 5396. Available at: [Link]

  • Kuznetsov, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6575. Available at: [Link]

  • Selvaraju, K., & Manimekalai, A. (2017). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry, 10(1), 25-31. Available at: [Link]

  • Gribble, G.W. (1990). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Lead Sciences. This compound. Product Page. Available at: [Link]

  • PubChem. 4-Piperidineacetic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Gur, S., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 2-11. Available at: [Link]

  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Alcohols. Organic Syntheses, 58, 102. Available at: [Link]

  • ResearchGate. Piperidine and acetic acid as catalysts for Knoevenagel condensation. Image. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Regalado, E. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science. Available at: [Link]

  • F. Hoffmann-La Roche AG. (2019). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. Google Patents.
  • Altalhi, A. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Piperidin-4-ylidene)acetic acid hydrochloride is a heterocyclic compound with significant potential in pharmaceutical research and development.[1] Its structure, featuring a piperidine ring and an exocyclic acrylic acid moiety, makes it a valuable building block for the synthesis of various biologically active molecules. Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound, which are critical parameters for its application in drug discovery and manufacturing. This application note provides a detailed guide to a suite of analytical techniques for the comprehensive characterization of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals to establish a robust analytical control strategy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₇H₁₂ClNO₂[1]
Molecular Weight 177.63 g/mol [1]
CAS Number 84839-57-6[1]
Appearance White to off-white solidInferred
Solubility Soluble in water and polar organic solvents like methanolInferred from structure

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for the detection and quantification of any process-related impurities or degradation products.

Rationale for Method Development

The presence of a carboxylic acid and an amine hydrochloride makes the molecule polar. The carbon-carbon double bond conjugated with the carbonyl group provides a chromophore suitable for UV detection. A reversed-phase HPLC method using a C18 column is a logical starting point, as it effectively separates polar and non-polar compounds. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid and to ensure good peak shape.

HPLC-UV Protocol

Objective: To determine the purity of this compound and to detect and quantify impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient elution can be employed for optimal separation of impurities. For example:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-30 min: Return to initial conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard if available. Method validation should be performed in accordance with ICH guidelines.[2]

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR will show the number of different types of protons and their connectivity, while ¹³C NMR will identify the different carbon environments. 2D NMR techniques such as COSY and HSQC can be used to further confirm the assignments. The hydrochloride salt form will influence the chemical shifts of protons near the nitrogen atom.

Objective: To confirm the molecular structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not using a deuterated solvent with a known residual peak)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) spectra.

  • Expected Chemical Shifts (¹H NMR in D₂O):

    • ~5.8 ppm: Singlet, 1H (vinylic proton =CH)

    • ~3.0-3.5 ppm: Multiplets, 4H (piperidine protons adjacent to N)

    • ~2.5-2.8 ppm: Multiplets, 4H (piperidine protons adjacent to the double bond)

    • The NH proton may exchange with D₂O and not be observed. The COOH proton will also exchange.

  • Expected Chemical Shifts (¹³C NMR in D₂O):

    • ~170-175 ppm: Carbonyl carbon (C=O)

    • ~150-160 ppm: Quaternary carbon of the double bond (C=C)

    • ~115-125 ppm: Vinylic carbon (=CH)

    • ~40-50 ppm: Piperidine carbons adjacent to N

    • ~30-40 ppm: Other piperidine carbons

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

  • Expected Results:

    • The protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the free base (C₇H₁₁NO₂), which has a monoisotopic mass of 141.0790. Therefore, the expected m/z for [M+H]⁺ would be approximately 142.0863.

    • HRMS data should confirm the elemental composition within a 5 ppm mass accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

The FTIR spectrum will show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, the C=C of the alkene, and the N-H of the piperidinium hydrochloride.

Objective: To identify the functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • ~3400-2400 cm⁻¹ (broad): O-H stretching of the carboxylic acid and N-H stretching of the ammonium salt.

    • ~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.

    • ~1640-1680 cm⁻¹: C=C stretching of the alkene.

    • ~2400-2700 cm⁻¹: N-H stretching of the piperidinium hydrochloride.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.

Rationale

TGA measures the change in mass as a function of temperature and can be used to determine the decomposition temperature and the presence of residual solvents or water. DSC measures the heat flow into or out of a sample as a function of temperature and can be used to determine the melting point and other thermal events.

Thermal Analysis Protocol

Objective: To assess the thermal stability and determine the melting point of this compound.

Instrumentation:

  • TGA instrument

  • DSC instrument

Procedure:

  • TGA:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample from room temperature to a suitable upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • DSC:

    • Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

    • Heat the sample from room temperature to a temperature above its expected melting point at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Workflow and Data Integration

A comprehensive characterization of this compound involves a multi-faceted analytical approach where the data from each technique are integrated to build a complete profile of the compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Bulk Sample of 2-(Piperidin-4-ylidene)acetic acid HCl HPLC HPLC-UV Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (ESI-HRMS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Purity Purity Assessment & Impurity Profile HPLC->Purity Structure Structural Confirmation NMR->Structure MS->Structure Identity Identity Verification FTIR->Identity Stability Thermal Stability & Physicochemical Properties Thermal->Stability Report Comprehensive Characterization Report Purity->Report Structure->Report Identity->Report Stability->Report

Caption: Integrated workflow for the analytical characterization of this compound.

Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification and purity assessment of the compound, while thermal analysis provides crucial information about its stability. Adherence to these protocols will enable researchers and drug development professionals to establish a robust quality control strategy for this important pharmaceutical intermediate.

References

  • Lead Sciences. This compound. [Link]

  • PubChem. 4-Piperidineacetic acid hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12428149, 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. [Link]

  • Lotfy, H. M., Abdel-Moety, E. M., & Nouman, E. G. (2014). Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. Trade Science Inc.[Link]

  • Ghammamy, S., et al. (2011). Synthesis, Characterization and Thermal Analysis of a New Acetic Acid (2-Hydroxy-benzylidene)- hydrazide. Semantic Scholar. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Application Note: HPLC and GC-MS Analysis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the qualitative and quantitative analysis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride, a key piperidine derivative of interest in pharmaceutical research and development.[1] Recognizing the compound's polar nature, this document outlines two robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step. The protocols are designed to be self-validating systems, with a focus on the scientific rationale behind each experimental choice to ensure accuracy, precision, and reliability in a research and drug development setting. All methodologies are grounded in established principles and adhere to international regulatory standards.[2][3][4]

Introduction: The Analytical Challenge of a Polar Piperidine Derivative

This compound is a molecule characterized by a piperidine ring, a double bond, and a carboxylic acid functional group. Its hydrochloride salt form enhances its solubility in aqueous media. From an analytical perspective, the presence of the carboxylic acid and the secondary amine in the piperidine ring imparts significant polarity to the molecule. This polarity presents a challenge for traditional reversed-phase HPLC, where highly polar compounds may exhibit poor retention and elute near the solvent front, compromising resolution and accurate quantification.[5][6] Similarly, for GC-MS analysis, the low volatility of this compound necessitates a derivatization step to enable its transition into the gaseous phase for separation and detection.[7][8][9]

This application note addresses these challenges by providing detailed, step-by-step protocols for both HPLC and GC-MS analysis, tailored for this compound. The methodologies are developed in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) guidelines for analytical method validation.[4][10][11][12]

High-Performance Liquid Chromatography (HPLC) Analysis

Rationale for Method Development

To overcome the challenge of poor retention of the polar analyte in reversed-phase chromatography, several strategies can be employed, such as using a polar-embedded or polar-endcapped column, or hydrophilic interaction liquid chromatography (HILIC).[13] For this application, we propose a reversed-phase method with a C18 column, but with careful optimization of the mobile phase to enhance retention. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase serves a dual purpose: it protonates the silanol groups on the silica-based stationary phase, reducing peak tailing, and it suppresses the ionization of the carboxylic acid group of the analyte, making it less polar and increasing its retention on the nonpolar stationary phase.[14]

HPLC Protocol

2.2.1. Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (or phosphoric acid), analytical grade.

  • Standard of this compound.

2.2.2. Sample and Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound standard in the sample diluent to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration (e.g., 10-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the sample diluent to an expected concentration within the linear range of the method.

2.2.3. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of compounds.
Mobile Phase Gradient elution with Mobile Phase A and BA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Gradient Program 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% BThis gradient profile allows for the retention and separation of the polar analyte in the initial isocratic phase, followed by a gradient to elute any potential impurities and regenerate the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLAdjustable based on analyte concentration and instrument sensitivity.
Detection Wavelength 210 nmThe analyte lacks a strong chromophore, so a low UV wavelength is chosen for detection. A photodiode array (PDA) detector can be used to identify the wavelength of maximum absorbance.

2.2.4. System Suitability

As per USP <621>, a system suitability test should be performed before sample analysis to ensure the chromatographic system is performing adequately.[10][12] This includes replicate injections of a standard solution to evaluate parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) Injection Inject Sample (10 µL) MobilePhase->Injection SamplePrep Sample Preparation (Dissolve in Mobile Phase A) SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification Report Generate Report Quantification->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Drying Dry Sample Dissolution Dissolve in Pyridine Drying->Dissolution Derivatization Add BSTFA + 1% TMCS Dissolution->Derivatization Reaction Heat at 70°C for 30 min Derivatization->Reaction Injection Inject Derivatized Sample Reaction->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Analysis Detection->Spectrum Quantification Quantification (Calibration Curve) Spectrum->Quantification Report Generate Report Quantification->Report

Sources

Application Note: Strategic Use of 2-(Piperidin-4-ylidene)acetic acid hydrochloride in High-Throughput Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the strategic application of 2-(Piperidin-4-ylidene)acetic acid hydrochloride in parallel synthesis. This bifunctional building block is of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in approved pharmaceuticals.[1] Its unique structure, featuring a carboxylic acid for derivatization and a secondary amine within a constrained cyclic system, offers a robust platform for generating diverse compound libraries. We present field-proven protocols for both solution-phase and solid-phase parallel synthesis, emphasizing the causal logic behind experimental choices to ensure reproducibility and high success rates in drug discovery campaigns.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[2] Its presence can significantly enhance a molecule's pharmacokinetic properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional vector for interacting with biological targets.[2] this compound serves as a versatile building block, enabling chemists to rapidly introduce this valuable motif into compound libraries.

Parallel synthesis, a cornerstone of modern drug discovery, allows for the simultaneous creation of hundreds to thousands of discrete compounds, dramatically accelerating the hit-to-lead and lead optimization phases.[3] This building block is exceptionally well-suited for such high-throughput approaches due to its two orthogonal points of diversification: the carboxylic acid and the piperidine nitrogen. This document outlines methodologies to exploit this bifunctionality in a systematic and automated fashion.

Key Attributes of this compound:

PropertyValueReference
CAS Number 73415-84-6[4]
Molecular Formula C₇H₁₄ClNO₂[4]
Molecular Weight 179.64 g/mol [4][5]
Form Solid[6]
Primary Hazard Eye Irritant[5]

Core Application: Parallel Amide Bond Formation (Solution-Phase)

The most direct application of 2-(Piperidin-4-ylidene)acetic acid is its use as a carboxylic acid component in amide coupling reactions.[7] This approach allows for the rapid synthesis of a library of amides by reacting it with a diverse collection of primary and secondary amines. The workflow is optimized for a 96-well plate format, enabling high-throughput production.

Mechanistic Rationale and Component Selection

Amide bond formation requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[8][9] The use of the hydrochloride salt of our building block necessitates the inclusion of a non-nucleophilic base to liberate the free carboxylate and piperidine nitrogen for reaction.

  • Coupling Reagents: Uronium/aminium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient coupling reagents that rapidly generate an active OAt-ester intermediate, minimizing side reactions and racemization.[8][10] Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-Hydroxybenzotriazole), are also effective and generate a water-soluble urea byproduct, simplifying purification.[8][11]

  • Base Selection: A sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is critical.[12] Its primary role is to act as a proton scavenger, neutralizing the hydrochloride salt and the acid generated during the carboxyl activation step without competing with the desired amine nucleophile.[7][12]

  • Solvent Choice: Anhydrous polar aprotic solvents such as DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are preferred as they effectively dissolve the reactants and do not interfere with the coupling chemistry.[8]

Visualized Workflow: Solution-Phase Parallel Amide Synthesis

G cluster_prep Plate Preparation (96-Well) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Dispense Amine Stock Solutions (1.0 eq, diverse amines, 1 per well) P2 Dispense Building Block Stock Solution (2-(Piperidin-4-ylidene)acetic acid HCl, 1.1 eq) P3 Dispense Base Stock Solution (DIPEA, 3.0 eq) R1 Dispense Coupling Reagent Stock Solution (HATU, 1.2 eq) to initiate reaction P3->R1 R2 Incubate with Agitation (Room Temp, 4-16h) R1->R2 W1 Quench Reaction (e.g., aq. NaHCO3) R2->W1 W2 Parallel Liquid-Liquid Extraction (e.g., Ethyl Acetate) W1->W2 W3 Solvent Evaporation W2->W3 PU1 Re-dissolve in DMSO/MeOH W3->PU1 PU2 Mass-Triggered Preparative HPLC PU1->PU2 PU3 Fraction Analysis, Pooling & Lyophilization PU2->PU3 G Resin Start: Fmoc-protected amine on Rink Amide Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM, MeOH) Deprotect->Wash1 Couple 4. Couple Building Block (2-(Pip-4-ylidene)acetic acid, HATU, DIPEA) Wash1->Couple Wash2 5. Wash (DMF, DCM, MeOH) Couple->Wash2 Couple->Wash2 Cleave 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Repeat cycle for further elongation (Optional) Wash2->Cleave Precipitate 7. Precipitate & Purify (Cold Ether, Prep-HPLC) Cleave->Precipitate

Caption: General workflow for incorporating the scaffold via solid-phase synthesis.

Representative Protocol: SPS Coupling

This protocol assumes a resin-bound primary or secondary amine is the starting point.

Materials:

  • Fmoc-deprotected peptide-resin (e.g., Rink Amide resin), pre-swollen in DMF.

  • This compound

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation:

    • Start with the Fmoc-protected resin in a reaction vessel. Swell the resin in DMF for at least 30 minutes. [13] * Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).

    • Thoroughly wash the resin with DMF (x5), DCM (x3), and DMF (x3) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6 eq) in anhydrous DMF.

    • Expert Insight: Pre-activation for 5-10 minutes is often beneficial. The 6 equivalents of base are required to neutralize the HCl salt, the carboxylic acid, and the ammonium species formed from HATU.

    • Add the activated acid solution to the washed, deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Post-Coupling Wash:

    • Drain the reaction solution and wash the resin thoroughly with DMF (x5), DCM (x3), and MeOH (x3) to remove all excess reagents and byproducts.

    • A small sample of beads can be taken for a Kaiser test to confirm the absence of free amines, indicating reaction completion.

  • Further Diversification or Cleavage:

    • The secondary amine of the now-coupled piperidine ring is available for further reactions (e.g., reductive amination, acylation) if desired.

    • To obtain the final product, cleave the compound from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude product in cold diethyl ether, centrifuge, and purify by preparative HPLC.

Conclusion and Best Practices

This compound is a high-value building block for accelerating drug discovery through parallel synthesis. Its successful application hinges on the careful selection of reagents and conditions, particularly the use of a suitable non-nucleophilic base to manage its hydrochloride form.

Self-Validating System for Success:

  • Stoichiometry is Key: Always use a slight excess of the carboxylic acid building block and coupling reagent. For the hydrochloride salt, at least 2 equivalents of base are mechanistically required, but using 3 equivalents in solution-phase ensures complete neutralization and optimal reaction rates.

  • Anhydrous Conditions: Moisture will hydrolyze the activated ester intermediate, reducing yields. Ensure all solvents and reagents are anhydrous.

  • Monitor Reactions: For library synthesis, performing a small-scale test reaction with a representative amine and confirming product formation by LC-MS validates the chosen conditions before committing the full plate.

  • Purification Strategy: Mass-triggered HPLC is the gold standard for library purification, ensuring that the final compounds submitted for biological screening are of high purity and validated identity. [14][15][16] By implementing the robust protocols detailed in this guide, research organizations can effectively leverage this compound to rapidly generate diverse and novel chemical libraries, enhancing the probability of success in identifying next-generation therapeutics.

References

  • Aldlab Chemicals. (n.d.). 2-(Piperidin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-(PIPERIDIN-4-YL)ACETIC ACID HYDROCHLORIDE | CAS 73415-84-6. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddy, K. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(4), 1344-1347. Available from: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. Retrieved from [Link]

  • ACS Publications. (2003). High-Throughput Purification of Single Compounds and Libraries. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]

  • ResearchGate. (2019). Optimization of the parallel microscale amide coupling reactions performed in a 96-well plate. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • LCGC International. (2012). A Comparative Study on the Purification of Library Compounds in Drug Discovery Using Mass-Directed Preparative SFC and Preparative RPLC. Retrieved from [Link]

  • ResearchGate. (2021). Automated and Parallel Amide Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Reddit. (2022). HATU coupling - what's the best order? Retrieved from [Link]

  • Virscidian. (n.d.). What is High-Throughput Purification? Retrieved from [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • International Scholarly Research Notices. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • YouTube. (2024). HATU Coupling in Water Feasible? Retrieved from [Link]

  • Agilent. (2018). Mass-Based Purification of Natural Product Impurities Using an Agilent 1260 Infinity II Preparative LC/MSD System. Retrieved from [Link]

  • PubMed Central. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. Retrieved from [Link]

  • The Franklin. (2021). Expanding accessible chemical space through automated high-throughput experimentation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

Sources

Scale-up synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Kilogram-Scale Synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Abstract

This application note provides a comprehensive and robust protocol for the scale-up synthesis of this compound, a pivotal building block in pharmaceutical research and development. The described methodology is optimized for kilogram-scale production, prioritizing safety, efficiency, and product purity. The synthetic strategy is centered around a Horner-Wadsworth-Emmons (HWE) olefination of N-Boc-4-piperidone, followed by a one-pot ester hydrolysis and Boc-deprotection. This guide offers detailed experimental procedures, mechanistic insights, process safety considerations, and analytical characterization data, intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

2-(Piperidin-4-ylidene)acetic acid and its derivatives are key structural motifs found in a wide array of biologically active molecules. The exocyclic double bond and the piperidine ring offer a unique conformational rigidity and vector for substitution, making this scaffold essential for designing novel therapeutics. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and biological screening.

The primary challenge in scaling the synthesis of this compound lies in achieving high E-selectivity during the olefination step and ensuring an efficient, high-yielding deprotection and hydrolysis sequence that minimizes complex purification procedures. The strategy outlined herein addresses these challenges through a two-stage process, designed for operational simplicity and scalability.

Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction. This stage involves the reaction of commercially available N-Boc-4-piperidone with the carbanion generated from triethyl phosphonoacetate. The HWE reaction is renowned for its high yield and excellent stereoselectivity, predominantly forming the thermodynamically favored E-alkene.[1][2] This selectivity is crucial as the geometric isomerism of the final product can significantly impact its reactivity and biological activity.

Stage 2: One-Pot Deprotection, Hydrolysis, and Salt Formation. The intermediate ester is subjected to concentrated hydrochloric acid under reflux. This single, efficient step accomplishes three critical transformations:

  • Acid-catalyzed hydrolysis of the ethyl ester to the carboxylic acid.

  • Acid-mediated cleavage (deprotection) of the tert-butyloxycarbonyl (Boc) protecting group.

  • In-situ formation of the desired this compound, which conveniently crystallizes from the reaction mixture upon cooling, simplifying purification.

This one-pot approach is highly advantageous for large-scale synthesis as it reduces the number of unit operations, minimizes solvent usage, and decreases processing time and potential for material loss.

Overall Synthetic Workflow

G cluster_0 Stage 1: HWE Olefination cluster_1 Stage 2: Hydrolysis & Deprotection A N-Boc-4-piperidone D Intermediate: Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate A->D B Triethyl phosphonoacetate B->D C Sodium Hydride (NaH) C->D Base F Final Product: This compound D->F One-Pot Reaction E Concentrated HCl E->F

Caption: High-level workflow for the two-stage synthesis.

Detailed Kilogram-Scale Protocol

This protocol is designed for a target output of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for kilo-scale reactions. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and acid-resistant gloves, must be worn.

Reagents and Materials
ReagentCAS No.MW ( g/mol )Molar Eq.AmountSupplier Notes
N-Boc-4-piperidone79099-07-3199.251.001.20 kgPurity ≥98%[3]
Triethyl phosphonoacetate867-13-0224.161.201.61 kgPurity ≥98%
Sodium Hydride (60% disp. in oil)7646-69-724.001.30312 gHandle under inert gas
Tetrahydrofuran (THF), anhydrous109-99-972.11-12.0 L<50 ppm H₂O
Hydrochloric Acid (37% aq.)7647-01-036.46~106.0 LReagent grade
Isopropanol (IPA)67-63-060.10-5.0 LFor washing
Diethyl Ether60-29-774.12-5.0 LFor washing
Stage 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

Rationale: This step utilizes the Horner-Wadsworth-Emmons reaction to form the C=C double bond. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the phosphonate, generating a highly nucleophilic carbanion.[1] Anhydrous THF is the solvent of choice to prevent quenching of the base and carbanion. The reaction is initiated at a low temperature to control the initial exotherm from the deprotonation.

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the reactor with dry nitrogen.

  • Base Suspension: Under a nitrogen atmosphere, carefully charge the reactor with sodium hydride (312 g, 60% dispersion). Add anhydrous THF (5.0 L) to create a slurry.

  • Phosphonate Addition: Dissolve triethyl phosphonoacetate (1.61 kg) in anhydrous THF (2.0 L) and load this solution into the dropping funnel.

  • Deprotonation: Cool the NaH/THF slurry to 0-5 °C using a circulating chiller. Add the triethyl phosphonoacetate solution dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will occur; ensure the reactor is properly vented to a safe exhaust.[4]

  • Carbanion Formation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour to ensure complete formation of the ylide. The mixture will appear as a thick, yellowish slurry.

  • Ketone Addition: Dissolve N-Boc-4-piperidone (1.20 kg) in anhydrous THF (5.0 L). Cool the reactor back to 0-5 °C and add the ketone solution dropwise over 2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Work-up and Isolation: a. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, approx. 2 L) while maintaining the temperature below 20 °C. b. Transfer the mixture to a larger separatory funnel or extraction vessel. Add water (5 L) and ethyl acetate (8 L). Separate the organic layer. c. Wash the organic layer sequentially with water (2 x 5 L) and brine (5 L). The aqueous washes effectively remove the phosphate byproduct.[1] d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. The crude product is typically of sufficient purity (>95%) to be carried forward to the next step without chromatographic purification. Expected yield: ~1.5 - 1.6 kg.

Stage 2: Synthesis of this compound

Rationale: This highly efficient one-pot transformation leverages concentrated HCl to perform both the ester hydrolysis and Boc deprotection. The Boc group is labile under strong acidic conditions, decomposing into gaseous isobutylene and carbon dioxide.[5][6] The final hydrochloride salt has low solubility in the reaction medium at lower temperatures, enabling purification by crystallization.

  • Reactor Setup: Use the 20 L reactor equipped for reflux with a condenser and a gas outlet connected to a caustic scrubber (to neutralize HCl fumes and CO₂/isobutylene).

  • Reaction: Charge the reactor with concentrated hydrochloric acid (6.0 L). With vigorous stirring, add the crude ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate from the previous step. The addition may be exothermic; control the rate to maintain a manageable temperature.

  • Reflux: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6-8 hours. The reaction progress can be monitored by the cessation of gas evolution and confirmed by LC-MS analysis for the disappearance of the starting material.

  • Crystallization: After the reaction is complete, cool the mixture to room temperature, then further cool to 0-5 °C using a chiller. Hold at this temperature for at least 4 hours (or overnight) to maximize crystallization of the product.

  • Isolation and Drying: a. Isolate the solid product by filtration using a large Büchner funnel or a filter-dryer. b. Wash the filter cake sequentially with cold isopropanol (2 x 1.5 L) and diethyl ether (2 x 1.5 L) to remove residual impurities and water. c. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. d. Expected yield: 0.95 - 1.05 kg. Purity (by HPLC): >98%.

Mechanistic Insights

Horner-Wadsworth-Emmons Reaction Mechanism

The HWE reaction proceeds through a well-established mechanism. The key to its high E-selectivity with stabilized ylides (like the one derived from triethyl phosphonoacetate) is the thermodynamic control of the reaction pathway. The intermediates are able to equilibrate to the more stable anti-oxaphosphetane, which then collapses to form the E-alkene.[7]

G cluster_HWE HWE Reaction Mechanism A 1. Deprotonation B 2. Nucleophilic Attack A->B Phosphonate Carbanion C 3. Oxaphosphetane Formation B->C Betaine Intermediate D 4. Elimination C->D Cyclic Intermediate E E-Alkene Product D->E Thermodynamically Favored

Caption: Key stages of the Horner-Wadsworth-Emmons reaction.

Acid-Catalyzed Boc Deprotection Mechanism

The Boc group is removed via an E1 elimination mechanism under acidic conditions. The acid protonates the carbonyl oxygen of the carbamate, which is followed by the loss of the stable tert-butyl carbocation. This carbocation then rapidly eliminates a proton to form isobutylene gas.

G cluster_Boc Boc Deprotection Mechanism P1 1. Protonation of Carbonyl P2 2. C-O Bond Cleavage P1->P2 P3 3. Formation of Carbamic Acid + t-Butyl Cation P2->P3 P4 4. Decarboxylation & Elimination P3->P4 P5 Free Amine + CO₂ + Isobutylene P4->P5

Caption: Acid-catalyzed E1 mechanism for Boc group removal.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

TestSpecification
AppearanceWhite to off-white crystalline solid
Melting Point>250 °C (decomposes)
¹H NMR (400 MHz, D₂O)δ 5.85 (s, 1H), 3.30 (t, J=6.0 Hz, 4H), 2.75 (t, J=6.0 Hz, 2H), 2.60 (t, J=6.0 Hz, 2H)
¹³C NMR (100 MHz, D₂O)δ 172.5, 155.8, 118.0, 44.5, 34.0, 31.5
Mass Spec (ESI+) m/z 142.08 [M+H]⁺ (for free base)
Purity (HPLC)≥98.0%

Process Safety and Scale-Up Considerations

  • Hydrogen Evolution: The deprotonation of triethyl phosphonoacetate with sodium hydride is highly exothermic and releases flammable hydrogen gas. This step must be performed under an inert atmosphere with controlled addition rates and efficient cooling. The reactor's exhaust must be safely vented.

  • Gas Evolution (Deprotection): The acid-catalyzed deprotection of the Boc group generates significant volumes of CO₂ and flammable isobutylene. The reactor must have adequate headspace and be vented to a scrubber to handle the gas evolution, especially during the initial heating phase.

  • Corrosion: Concentrated hydrochloric acid is highly corrosive. The reactor and associated equipment must be made of corrosion-resistant materials (e.g., glass-lined steel).

  • Waste Disposal: The aqueous waste streams from both stages will be acidic or basic and contain phosphate salts. These streams must be neutralized and treated according to local environmental regulations before disposal.[8] Organic solvent waste should be collected for proper disposal or recovery.

  • Purification: While this protocol relies on crystallization for purification, which is ideal for scale-up, mother liquor losses can impact the overall yield. Process optimization may involve analyzing the mother liquor for potential product recovery.

References

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Rasayan J. Chem. (2017). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this multi-step synthesis effectively. We will address common challenges from a mechanistic perspective, ensuring a robust and reproducible process.

The synthesis is typically approached in a three-to-four-step sequence starting from the commercially available N-Boc-4-piperidone. Each stage presents unique challenges that can impact overall yield and purity.

Overall Synthetic Workflow

The logical flow of the synthesis is critical for understanding how issues in one step can impact subsequent transformations.

G cluster_0 Step 1: Olefination cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-4-piperidone C tert-Butyl 4-(carboxymethylidene)piperidine-1-carboxylate A->C Base (e.g., NaH, KOtBu) Solvent (e.g., THF) B Wittig or HWE Reagent B->C D Boc-(Piperidin-4-ylidene)acetic acid C->D Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O) E 2-(Piperidin-4-ylidene)acetic acid (Free Base) D->E Acid (e.g., HCl, TFA) F 2-(Piperidin-4-ylidene)acetic acid HCl (Final Product) E->F HCl source

Caption: High-level workflow for the synthesis of this compound.

Part 1: The Wittig Reaction - Troubleshooting the C=C Bond Formation

The conversion of a ketone to an alkene via a phosphorus ylide, known as the Wittig reaction, is a cornerstone of organic synthesis.[1][2][3] However, its practical application can be fraught with challenges, from ylide generation to product purification.

FAQ: Wittig Reaction Optimization

Q1: My Wittig reaction has a low yield. What are the most common causes?

A1: Low yields in Wittig reactions typically trace back to three areas: inefficient ylide formation, poor reactivity of the ylide or ketone, or product degradation.

  • Inefficient Ylide Formation: The ylide is formed by deprotonating the phosphonium salt.[1] The C-H bond's acidity is crucial. For ylides derived from alkyl halides (non-stabilized), a very strong base is required.

    • Insight: A visible color change (often to deep yellow, orange, or red) is a classic indicator of ylide formation. If this doesn't occur, your base may be old/inactive or insufficient.

    • Troubleshooting: Ensure your base is fresh. n-Butyllithium (n-BuLi) should be titrated, and sodium hydride (NaH) should be washed with dry hexanes to remove the protective mineral oil. For this specific synthesis, using a phosphonium salt like (Carbethoxymethyl)triphenylphosphonium bromide with a base like potassium tert-butoxide (KOtBu) or NaH in an anhydrous solvent like THF is a common starting point.

  • Poor Reactivity: Sterically hindered ketones can be slow to react.[2][4] While N-Boc-4-piperidone is not exceptionally hindered, the ylide itself can be bulky. Stabilized ylides (e.g., those with an adjacent ester group) are less reactive than non-stabilized ones and may require heating.[3][5]

  • Side Reactions: The presence of acidic protons elsewhere in the molecule can consume the base. For example, if the starting material has a free hydroxyl group, you will need to use an extra equivalent of base.[6]

Q2: I'm struggling to remove the triphenylphosphine oxide (Ph₃PO) byproduct. What are the best strategies?

A2: This is arguably the most common frustration with the Wittig reaction. Ph₃PO has a polarity similar to many reaction products, making chromatographic separation tedious.

  • Crystallization/Precipitation: Ph₃PO is sparingly soluble in non-polar solvents. After the reaction, you can often precipitate a significant amount of Ph₃PO by concentrating the reaction mixture and triturating with or adding a solvent like diethyl ether, hexane, or a mixture thereof.

  • Alternative Reagents (HWE Reaction): The best solution is often to avoid Ph₃PO altogether by using the Horner-Wadsworth-Emmons (HWE) reaction. This variant uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble and easily removed during an aqueous workup.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE)
Reagent Phosphonium Salt (e.g., Ph₃P⁺CH₂CO₂Et Br⁻)Phosphonate Ester (e.g., (EtO)₂P(O)CH₂CO₂Et)
Byproduct Triphenylphosphine oxide (Ph₃PO)Water-soluble phosphate ester
Byproduct Removal Chromatography, Crystallization (Often difficult)Simple Aqueous Extraction
Ylide Reactivity Generally more reactiveLess reactive, but often sufficient
Stereoselectivity Stabilized ylides favor E-alkenesAlmost exclusively yields the E-alkene

Q3: My reaction is giving a mixture of E/Z isomers. How can I control the stereoselectivity?

A3: For the synthesis of 2-(Piperidin-4-ylidene)acetic acid, geometric isomerism is not an issue as the double bond is exocyclic to a symmetrical ketone. However, in general, the stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide.[2][3]

  • Non-stabilized ylides (e.g., R=alkyl) typically give (Z)-alkenes under salt-free conditions.

  • Stabilized ylides (e.g., R=CO₂Et, CN) are more thermodynamically controlled and predominantly yield (E)-alkenes.[3]

Part 2: Ester Hydrolysis & Boc Deprotection

This section covers the conversion of the intermediate ester to the final carboxylic acid and the critical removal of the Boc protecting group.

Troubleshooting Guide: Hydrolysis and Deprotection

G A Problem: Incomplete Hydrolysis of Ester B Is the reaction biphasic? A->B C Increase reaction time or temperature (e.g., to 40-50 °C). B->C No D Add a co-solvent like MeOH or THF to improve solubility. B->D Yes E Problem: Incomplete Boc Deprotection F Is the acid reagent fresh? E->F I Is the ester bond being cleaved during deprotection? E->I Yes G Use fresh TFA or a newly opened bottle of HCl in Dioxane. F->G No H Increase equivalents of acid or reaction time. F->H Yes J Use milder conditions. Switch from TFA/DCM to 4M HCl in Dioxane or EtOAc at 0 °C to RT. I->J

Caption: Decision tree for troubleshooting hydrolysis and deprotection steps.

FAQs: Hydrolysis & Deprotection

Q4: What are the optimal conditions for hydrolyzing the ethyl ester without side reactions?

A4: Saponification using a base is the standard method. Lithium hydroxide (LiOH) in a mixture of THF and water is often preferred because it is less likely to promote side reactions compared to NaOH or KOH.

  • Protocol: Dissolve the ester in a 3:1 mixture of THF:H₂O. Add 1.5-2.0 equivalents of LiOH·H₂O and stir at room temperature for 2-4 hours, monitoring by TLC or LCMS.

  • Causality: The use of a co-solvent like THF ensures the substrate remains dissolved while the hydrolysis proceeds in the aqueous phase.[7] LiOH is effective and the resulting lithium carboxylate is typically well-behaved during workup.

Q5: I am trying to deprotect the Boc group. Which acid should I use, and why?

A5: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions.[8] The two most common reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl).

  • TFA in Dichloromethane (DCM):

    • Pros: Fast, efficient, and volatile, making it easy to remove in vacuo. Typically complete within 30-60 minutes at room temperature.

    • Cons: TFA is highly corrosive and can be harsh. It can sometimes cleave acid-sensitive esters if reaction times are prolonged or temperatures are elevated.[9]

    • Mechanism: The Boc carbonyl is protonated, leading to the loss of the stable tert-butyl cation and CO₂, releasing the free amine.[8]

  • HCl in an Organic Solvent (e.g., 4M in Dioxane or Ethyl Acetate):

    • Pros: Generally milder than TFA, reducing the risk of side reactions.[9] Using HCl directly forms the desired hydrochloride salt, potentially simplifying the final step.

    • Cons: Can be slower than TFA. Dioxane is a peroxide-former and has health concerns.

Senior Scientist Recommendation: For this synthesis, using 4M HCl in dioxane is often the most efficient route. It accomplishes both deprotection and salt formation in a single step. The product often precipitates directly from the reaction mixture, simplifying purification.

Detailed Protocol: Boc Deprotection and HCl Salt Formation
  • Setup: To a stirred solution of Boc-(Piperidin-4-ylidene)acetic acid (1.0 eq) in dioxane (5-10 mL per gram of substrate) at 0 °C, add 4M HCl in dioxane (3-5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LCMS for the disappearance of the starting material.

  • Isolation: A white precipitate of the product should form. If precipitation is slow, it can be induced by adding a co-solvent like diethyl ether.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Part 3: Final Product Purification & Characterization

Q6: My final product is off-color (yellow or brown). How can I purify it?

A6: Color impurities often arise from minor side reactions or degradation.

  • Recrystallization: If the material is crystalline, recrystallization is the best option. Common solvent systems for amine hydrochlorides include methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/diethyl ether. Dissolve the solid in a minimum amount of the polar solvent (e.g., methanol) and then slowly add the non-polar anti-solvent (e.g., diethyl ether) until turbidity persists. Cool to induce crystallization.

  • Activated Carbon: For persistent color, you can dissolve the crude product in a suitable solvent (like hot methanol or water), add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through a pad of celite to remove the carbon and adsorbed impurities before proceeding with crystallization.

Q7: How do I confirm the identity and purity of my final product?

A7: A combination of analytical techniques is required for full characterization.

TechniquePurposeExpected Result for 2-(Piperidin-4-ylidene)acetic acid HCl
¹H NMR Structural confirmation and puritySignals corresponding to the piperidine ring protons, the vinyl proton, and a broad signal for the N-H and O-H protons. Integration should match the structure.
¹³C NMR Structural confirmationSignals for the carbonyl carbon, alkene carbons, and piperidine ring carbons.
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram. The mass spectrometer should show the [M+H]⁺ ion for the free base (m/z ≈ 158.1).
Melting Point Purity checkA sharp melting point that corresponds to literature values.

References

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry. [Link]

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]

  • This compound. Lead Sciences. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • 4-Piperidineacetic acid hydrochloride. PubChem. [Link]

  • Process For Synthesis Of Gabapentin.
  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. [Link]

  • Purification of piperidines.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Gabapentine Manufacturing Process. Unknown Source. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Ethylene Glycol Recovery from 2-Ethyl-1,3-dioxolane Hydrolysis via Reactive Distillation. ResearchGate. [Link]

  • Problems with wittig reaction. Reddit. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Process for the Preparation of Gabapentin.
  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Process For Synthesis Of Gabapentin. PubChem. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin. RSC Publishing. [Link]

Sources

Technical Support Center: Synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the critical aspects of the reaction, drawing from established chemical principles and field-proven methodologies to ensure your success.

I. Synthetic Overview & Core Strategy

The most reliable and scalable synthesis of this compound typically follows a three-step sequence starting from an N-protected 4-piperidone. The key transformation is the olefination reaction to construct the exocyclic double bond, followed by deprotection and hydrolysis. The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the classical Wittig reaction for this step due to the facile removal of the phosphate byproduct and its high stereoselectivity for the desired E-isomer[1][2].

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Olefination cluster_1 Step 2 & 3: Hydrolysis & Deprotection A N-Boc-4-piperidone Reagent1 Triethyl phosphonoacetate + Strong Base (e.g., NaH) A->Reagent1 B Ethyl 2-(N-Boc-piperidin-4-ylidene)acetate Reagent2 Aqueous HCl B->Reagent2 Reagent1->B Horner-Wadsworth-Emmons Reaction C 2-(Piperidin-4-ylidene)acetic acid hydrochloride (Final Product) Reagent2->C Ester Hydrolysis & Boc Deprotection G cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in HWE Step Cause1 Inactive Base (Old NaH) Problem->Cause1 Cause2 Moisture in Reaction Problem->Cause2 Cause3 Incorrect Temperature Problem->Cause3 Cause4 Slow Reaction Rate Problem->Cause4 Sol1 Use fresh, washed NaH Cause1->Sol1 Sol2 Dry glassware & use anhydrous solvents Cause2->Sol2 Sol3 Start at 0°C, then warm to room temperature Cause3->Sol3 Cause4->Sol3 Sol4 Increase reaction time or apply gentle heat Cause4->Sol4

Sources

Technical Support Center: Purification of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 2-(Piperidin-4-ylidene)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of this compound. As a hydrochloride salt of a polar, zwitterionic-capable molecule, its purification presents unique challenges that require a nuanced approach. This document provides both foundational knowledge and actionable troubleshooting steps to help you achieve high purity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound, which are crucial for designing an effective purification strategy.

1. What are the key structural features of this compound that influence its purification?

The molecule has three key features that dictate its behavior:

  • Piperidine Ring: A basic nitrogen atom that is protonated to form the hydrochloride salt.

  • Carboxylic Acid: An acidic group. The presence of both a basic nitrogen and an acidic carboxylic acid makes the free base form zwitterionic.

  • Hydrochloride Salt: This salt form generally imparts high polarity and crystallinity, making it more soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents.

Understanding these features is the first step in selecting appropriate solvents and techniques for purification.

2. What are the most likely impurities to be present after synthesis?

Impurities can originate from starting materials, side reactions, or subsequent workup steps. Common impurities may include:

  • Unreacted starting materials.

  • By-products from the specific synthetic route used.

  • The free base form of the compound if the final acidification step is incomplete.

  • Residual solvents from the reaction or workup (e.g., DMF, THF, ethyl acetate).

  • Excess HCl.

3. Which analytical techniques are most suitable for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can detect and quantify impurities with distinct signals. The presence of residual solvents is also easily detected.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent tool for identifying the mass of the desired compound and detecting trace-level impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the sample by separating the main compound from its impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction or purification. Due to the high polarity of the compound, a polar mobile phase is typically required.

Purification Workflow & Troubleshooting Guide

This section provides a systematic approach to purifying this compound and offers solutions to common problems encountered during the process.

Overall Purification Strategy

The choice between recrystallization and chromatography depends on the nature and quantity of impurities. The following diagram outlines a general decision-making workflow.

cluster_start Start: Crude Product Analysis cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification Method cluster_end Final Product start Crude 2-(Piperidin-4-ylidene)acetic acid hydrochloride analysis Analyze by TLC / LC-MS / ¹H NMR start->analysis decision Are impurities significantly different in polarity? analysis->decision recrystallization Recrystallization decision->recrystallization   Yes / Crystalline Solid chromatography Column Chromatography (e.g., Silica or Reverse Phase) decision->chromatography   No / Oily Product final_product Pure Product (Verify Purity) recrystallization->final_product chromatography->final_product

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Common Purification Issues

Q1: My compound oiled out or failed to crystallize during recrystallization. What should I do?

A1: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is common for compounds that are not yet pure or when the cooling rate is too fast.

  • Causality: The melting point of the impure compound is below the boiling point of the solvent.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is not supersaturated.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator or ice bath. Rapid cooling encourages oil formation.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

    • Change Solvent System: Your current solvent may not be appropriate. Try a different solvent or a co-solvent system (see table below). For a polar salt like this, a mixture of an alcohol (e.g., ethanol, isopropanol) and water, or an alcohol and a less polar co-solvent like ethyl acetate, can be effective.

Q2: My recrystallization yield is very low. How can I improve it?

A2: Low yield is often a result of using too much solvent or premature crystallization.

  • Causality: The compound has some solubility in the cold solvent, leading to loss in the mother liquor.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the solubility of the compound.

    • Solvent Choice: Select a solvent system where the compound has a very steep solubility curve—highly soluble when hot, but very poorly soluble when cold.

    • Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor (the leftover solution after filtration) and re-cooling. However, this second crop will likely be less pure than the first.

Solvent SystemRationale
WaterThe compound is likely soluble in water due to the hydrochloride salt and carboxylic acid. May require a co-solvent to reduce solubility for crystallization.
Ethanol / WaterA good starting point. Dissolve in a minimal amount of hot water/ethanol mixture, then add more water if needed to induce precipitation upon cooling.
Isopropanol / WaterSimilar to ethanol/water, but isopropanol is less polar and may offer a better solubility profile.
Methanol / Ethyl AcetateDissolve in hot methanol (a polar solvent) and slowly add ethyl acetate (a less polar anti-solvent) until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.
AcetonitrileA polar aprotic solvent that can be effective for recrystallizing salts.

Q3: I am running column chromatography, but my compound is streaking on the TLC plate and giving poor separation. What is the issue?

A3: Streaking on TLC is a common issue with highly polar and acidic/basic compounds on silica gel.

  • Causality: Strong interactions between the polar functional groups (protonated amine, carboxylic acid) and the acidic silica gel surface can lead to poor chromatographic behavior.

  • Solutions:

    • Modify the Mobile Phase:

      • Add an Acid: For a carboxylic acid, adding a small amount of a volatile acid like acetic acid (0.5-2%) to the mobile phase can suppress the deprotonation of the carboxylic acid, leading to sharper bands.

      • Add a Base: For a basic compound like a free amine, adding a small amount of a volatile base like triethylamine (0.5-2%) can improve peak shape. However, for a hydrochloride salt, this is generally not the first choice unless you intend to run it as the free base.

      • Use a Polar Solvent System: For this compound, a highly polar mobile phase will be necessary. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH). You may need to use a high percentage of methanol (e.g., 10-20%) with acetic acid.

    • Consider Reverse-Phase Chromatography: If silica gel chromatography fails, reverse-phase (C18) chromatography is an excellent alternative for polar compounds. The mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent or co-solvent system based on small-scale solubility tests (see table above).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: General Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal mobile phase by TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like methanol). If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution process by TLC.

  • Fraction Pooling: Analyze the collected fractions by TLC and combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

References

  • Laurence M. Harwood, Christopher J. Moody. Experimental Organic Chemistry: Principles and Practice. Blackwell Scientific Publications. [Link]

  • Joseph Sherma, Bernard Fried. Handbook of Thin-Layer Chromatography, Third Edition, Revised and Expanded. CRC Press. [Link]

  • W. J. Lough, I. W. Wainer. High Performance Liquid Chromatography: Fundamental Principles and Practice. Springer Science & Business Media. [Link]

Technical Support Center: Troubleshooting Guide for Reactions Involving Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperidine-related chemistries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis, purification, and handling of piperidine derivatives. The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1] However, its unique properties can also present specific experimental hurdles. This guide offers practical, field-proven solutions to overcome these challenges.

I. Synthesis & Reaction Optimization

This section addresses common issues arising during the chemical modification of the piperidine ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My N-alkylation of piperidine is sluggish or results in low yields. What are the likely causes and how can I improve it?

Answer: Slow or incomplete N-alkylation is a frequent issue. The root cause often lies in one of the following factors:

  • Insufficient Basicity: The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) which protonates the starting piperidine. This protonated form is no longer nucleophilic, effectively halting the reaction.

    • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates sensitive to strong bases, milder options like sodium bicarbonate (NaHCO₃) can be effective.[2]

  • Poor Leaving Group: The reactivity of the alkylating agent is critical.

    • Solution: If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide will significantly accelerate the reaction.[2]

  • Steric Hindrance: Bulky groups on either the piperidine ring or the alkylating agent can sterically hinder the approach of the nucleophile.[2]

    • Solution: Increasing the reaction temperature can provide the necessary energy to overcome this barrier. Alternatively, employing a more reactive alkylating agent can be beneficial.[2]

  • Solvent Effects: The choice of solvent plays a crucial role in reaction kinetics.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally optimal for N-alkylation reactions as they can stabilize the transition state.[2]

Question: I'm observing a significant amount of quaternary ammonium salt as a byproduct in my N-alkylation reaction. How can this be prevented?

Answer: The formation of a quaternary ammonium salt is due to over-alkylation of the piperidine nitrogen. This is particularly common with highly reactive alkylating agents.[2]

  • Control Stoichiometry: A simple and effective solution is to use a slight excess of the piperidine starting material relative to the alkylating agent. A ratio of 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide is a good starting point.[2]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus minimizing the chance of a second alkylation event.

Question: My acylation reaction of a piperidine derivative is giving a low yield. What should I investigate?

Answer: Low yields in piperidine acylation can be attributed to several factors:[3]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Consider increasing the reaction time or temperature. The choice of acylating agent and catalyst is also critical.[3]

  • Incorrect Stoichiometry: An improper ratio of piperidine to the acylating agent can limit the yield.

    • Troubleshooting: Ensure accurate measurements. Using a slight excess of the acylating agent can drive the reaction to completion, but be mindful that this may complicate purification.[3]

  • Steric Hindrance: Bulky substituents near the nitrogen atom can impede the reaction.[3]

    • Troubleshooting: More forcing conditions, such as higher temperatures and longer reaction times, or a more reactive acylating agent may be necessary.

  • Side Reactions: The formation of byproducts consumes the starting material.[3]

  • Product Instability: The acylated product might be degrading under the reaction or workup conditions.[3]

Workflow for Optimizing N-Alkylation Reactions

Caption: Troubleshooting workflow for N-alkylation of piperidines.

II. Purification Challenges

The basic nature and physical properties of piperidine derivatives can often lead to difficulties during purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: I'm observing significant peak tailing while purifying my piperidine derivative using silica gel column chromatography. What's the cause and how can I resolve it?

Answer: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel.[4] The acidic nature of silica gel leads to strong interactions with the basic nitrogen of the piperidine, causing the compound to elute slowly and result in broad, tailing peaks.

  • Solution: Add a small amount of a basic modifier to the eluent. A common practice is to add 0.5-2% triethylamine or a few drops of ammonium hydroxide to the solvent system. This will neutralize the acidic sites on the silica, minimizing the strong interaction with your compound and leading to sharper, more symmetrical peaks.

Question: My piperidine-based compound forms an azeotrope with water. How can I obtain an anhydrous product?

Answer: Piperidine itself forms an azeotrope with water, which can be a challenge during the final stages of purification to obtain an anhydrous product.[2]

  • Azeotropic Distillation: Adding a hydrocarbon solvent like toluene or benzene can be effective. The hydrocarbon-water azeotrope will distill at a lower temperature, effectively removing the water.[2]

  • Drying Agents: For smaller scale purifications, drying the piperidine-water mixture over a suitable drying agent is a practical approach.

    • Protocol: Let the piperidine-containing solution stand over potassium hydroxide (KOH) pellets for several hours to overnight. Then, decant or filter to remove the solid KOH. Calcium hydride (CaH₂) can also be used for this purpose.[2]

  • Salting Out: Adding a salt to the aqueous piperidine solution can decrease the solubility of the piperidine and help to break the azeotrope.[2]

Question: I am struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?

Answer: Piperidine and pyridine form a constant boiling azeotropic mixture, making their separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C.[5]

  • Solution: One effective method is selective salt formation. Piperidine reacts with carbon dioxide (CO₂) to form a solid carbonate salt, while pyridine does not. This allows for the separation of the two by filtration.[5]

Data Summary: Common Solvents for Piperidine Reactions
SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
Acetonitrile (MeCN)Polar Aprotic37.582Generally a good choice for N-alkylation.[2]
Dimethylformamide (DMF)Polar Aprotic36.7153Excellent solvent for many reactions, but higher boiling point can make removal difficult.[2]
Dichloromethane (DCM)Polar Aprotic9.140Useful for reactions at or below room temperature.
Tetrahydrofuran (THF)Polar Aprotic7.666A versatile solvent for a range of reactions.

III. Stability & Storage

Proper handling and storage are crucial for maintaining the integrity of piperidine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My piperidine solution has turned yellow or brown upon storage. What is the cause, and is it still usable?

Answer: The discoloration of piperidine upon storage is typically due to oxidation.[2] This occurs when the compound is exposed to air and light.

  • Usability: The suitability of the discolored piperidine depends on the sensitivity of your reaction. For reactions that are sensitive to impurities, it is highly recommended to purify the piperidine before use.[2]

  • Purification: Distillation is the most common and effective method for purifying discolored piperidine.[2]

  • Prevention: To prevent future discoloration, store piperidine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass bottle in a cool, dark place.[2][5]

Question: I have observed crystallization in my piperidine/DMF solution used for Fmoc deprotection. What is the cause and how can I resolve it?

Answer: Crystallization in a piperidine/DMF solution is often due to the formation of a salt.[5] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl that may be present in the lab atmosphere) to form piperidine hydrochloride.[5][6]

  • Resolution: You can try warming the solution to see if the crystals redissolve. However, if salt formation is suspected, it is best to discard the solution and prepare a fresh one.[2]

  • Prevention: Ensure that the piperidine/DMF solution is stored in a well-sealed container, away from acidic reagents.[2]

Decision Tree for Handling Discolored Piperidine

Discolored Piperidine start Piperidine is Yellow/Brown sensitive Is the reaction sensitive to impurities? start->sensitive purify Purify by Distillation sensitive->purify Yes use_as_is Use as is (with caution) sensitive->use_as_is No store Store properly to prevent future discoloration purify->store use_as_is->store

Caption: Decision-making process for using discolored piperidine.

IV. Analytical Challenges

Analyzing piperidine derivatives can sometimes present unique challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: I am observing two peaks in the HPLC chromatogram for my pure piperidine derivative, which is a free base. Why is this happening?

Answer: The appearance of two peaks for a pure, free base piperidine derivative in HPLC is often related to interactions with the stationary phase and the mobile phase conditions.

  • Possible Cause: One common reason is the protonation of the piperidine nitrogen by an acidic mobile phase additive (like trifluoroacetic acid, TFA). This can lead to an equilibrium between the protonated and non-protonated forms of your compound on the column, resulting in peak splitting or the appearance of a second peak. This is especially true if the compound is dissolved in a non-polar solvent and injected into a polar, acidic mobile phase.

  • Solution:

    • Adjust Mobile Phase: Try reducing the acidity of the mobile phase or using a different additive.

    • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection. If your compound is a free base, dissolving it in a slightly acidic solution (compatible with your mobile phase) before injection can ensure it is in a single protonated state, leading to a single, sharp peak. Conversely, for hydrochloride salts, dissolving in a neutral or slightly basic mobile phase can sometimes improve peak shape.

V. Safety Precautions

Piperidine and its derivatives require careful handling due to their potential hazards.

  • Inhalation: Piperidine vapor can cause sore throat, coughing, and labored breathing. The irritation threshold is around 26 ppm.[7]

  • Skin and Eye Contact: Piperidine is corrosive and can cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Some naturally occurring piperidine alkaloids, such as coniine from poison hemlock, are highly toxic.[8] Always consult the Safety Data Sheet (SDS) for the specific piperidine derivative you are working with.

References

  • Gatiatulin, A. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2977. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?[Link]

  • Fattah, T. A., & Tadayyon, S. M. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6876. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Piperidin-4-ylidene)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical protocols to effectively work with this compound.

Understanding the Molecule: A Zwitterionic Hydrochloride Salt

This compound is a molecule with unique physicochemical properties that can present challenges in achieving desired concentrations in various experimental systems. As a hydrochloride salt, it is designed to have improved aqueous solubility compared to its freebase form. However, its zwitterionic nature—possessing both a basic piperidine nitrogen and an acidic carboxylic acid group—means its solubility is highly dependent on the pH of the solution.

PropertyValueSource
Molecular Formula C₇H₁₂ClNO₂[1]
Molecular Weight 177.63 g/mol [1]
pKa of Piperidine Nitrogen (approx.) ~8-10Inferred from related structures[2][3][4]
pKa of Carboxylic Acid (approx.) ~3-5General pKa for acetic acid derivatives

Understanding the interplay of these functional groups is paramount to overcoming solubility hurdles. At different pH values, the molecule can exist as a cation, a zwitterion (neutral overall charge), or an anion, each with distinct solubility characteristics.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with this compound.

Q1: My compound won't dissolve in water or buffer at neutral pH. What's happening?

A1: This is a common observation due to the zwitterionic nature of the molecule. At neutral pH, both the carboxylic acid and the piperidine nitrogen can be ionized, leading to the formation of an intramolecular salt, or zwitterion. While zwitterions have charged groups, they can have low aqueous solubility due to strong intermolecular electrostatic interactions in the crystal lattice, which the solvent must overcome.

Q2: How does pH adjustment affect the solubility of this compound?

A2: Adjusting the pH is the most effective initial step to enhance the solubility of this compound.

  • Acidic pH (pH < 3): At a pH well below the pKa of the carboxylic acid, this group will be protonated and uncharged. The piperidine nitrogen, being a relatively strong base, will remain protonated and positively charged. The molecule will exist predominantly as a cation, which generally exhibits high aqueous solubility.

  • Neutral pH (pH ~7): In this range, the carboxylic acid will be deprotonated (negative charge), and the piperidine nitrogen will be protonated (positive charge), leading to the zwitterionic form with potentially lower solubility.

  • Basic pH (pH > 10): At a pH above the pKa of the piperidine, the nitrogen will be deprotonated and neutral. The carboxylic acid will remain deprotonated and negatively charged. The molecule will exist as an anion, which may also have improved solubility compared to the zwitterion.

The following diagram illustrates the pH-dependent ionization states of the molecule.

G cluster_0 pH < 3 cluster_1 pH ~ 7 cluster_2 pH > 10 cation Predominantly Cationic (High Solubility) zwitterion Predominantly Zwitterionic (Low Solubility) cation->zwitterion Increase pH anion Predominantly Anionic (Moderate to High Solubility) zwitterion->anion Increase pH

Caption: pH-dependent forms of 2-(Piperidin-4-ylidene)acetic acid.

Q3: I need to prepare a stock solution in an organic solvent. Which one should I choose?

A3: For many researchers, preparing a concentrated stock solution in an organic solvent that is miscible with aqueous media is a standard practice.

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for a wide range of organic molecules, including zwitterionic compounds. It is a good first choice for preparing high-concentration stock solutions.

  • Ethanol and Methanol: Alcohols can also be effective solvents, particularly for hydrochloride salts. Their polarity helps to solvate the charged species.

It is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent before proceeding with the entire batch.

Q4: My compound precipitates when I dilute my organic stock solution into my aqueous assay buffer. How can I prevent this?

A4: This is a common issue when the final concentration of the organic solvent in the aqueous buffer is not sufficient to maintain the solubility of the compound. Here are several strategies to address this:

  • pH Adjustment of the Final Solution: Ensure the pH of your final aqueous buffer is in a range where your compound is highly soluble (acidic or basic).

  • Use of Co-solvents: In some cases, a higher percentage of the organic co-solvent in the final solution may be necessary. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

  • Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious about the thermal stability of your compound.

The following workflow can guide your troubleshooting process for dilution-induced precipitation.

G start Precipitation upon dilution check_pH Check pH of final buffer start->check_pH increase_cosolvent Increase co-solvent percentage start->increase_cosolvent sonicate Apply gentle sonication start->sonicate warm Gently warm the solution start->warm adjust_pH Adjust buffer pH to < 3 or > 10 check_pH->adjust_pH success Compound Dissolved adjust_pH->success increase_cosolvent->success sonicate->success warm->success

Caption: Troubleshooting workflow for dilution-induced precipitation.

Q5: How should I store solutions of this compound to ensure stability?

A5: The stability of the compound in solution is crucial for reproducible experimental results. While specific stability data for this molecule may not be readily available, general principles for similar compounds suggest the following:

  • Storage Temperature: For short-term storage (days to a week), refrigeration at 2-8°C is generally recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.

  • Protection from Light: As with many organic molecules, protection from light is a good practice to prevent photodegradation. Use amber vials or cover clear vials with aluminum foil.

  • pH Considerations: The stability of the compound can be pH-dependent. The piperidine ring, especially as a tertiary amine, can be susceptible to oxidation. While acidic conditions enhance solubility, they may not always be optimal for long-term stability. If you observe degradation over time, it may be necessary to perform a stability study at different pH values to determine the optimal storage conditions for your specific application. Forced degradation studies can be a valuable tool in understanding the stability of a compound.[5][6][7] It is generally recommended to prepare fresh solutions for critical experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is designed to prepare a stock solution in an acidic aqueous buffer to ensure complete dissolution.

  • Weigh the Compound: Accurately weigh the required amount of this compound. For example, for 1 mL of a 10 mM solution, you will need 1.776 mg.

  • Prepare an Acidic Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 3.0 with hydrochloric acid.

  • Dissolve the Compound: Add the weighed compound to the appropriate volume of the pH 3.0 citrate buffer.

  • Facilitate Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, gentle sonication in a water bath for 5-10 minutes can be applied.

  • Final Check: Ensure the solution is clear and free of any particulates before use.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

This protocol is for preparing a high-concentration stock solution in an organic solvent.

  • Weigh the Compound: Accurately weigh the required amount of this compound. For 1 mL of a 50 mM solution, you will need 8.88 mg.

  • Add DMSO: Add the weighed compound to a suitable vial, then add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolve the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 40°C) can be used to aid dissolution if necessary.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Concluding Remarks

Successfully working with this compound hinges on a clear understanding of its zwitterionic nature and pH-dependent solubility. By systematically applying the principles of pH adjustment and appropriate solvent selection, researchers can overcome most solubility challenges. Always begin with small-scale solubility tests to determine the optimal conditions for your specific experimental setup. This proactive approach will save time and resources, and ensure the reliability and reproducibility of your results.

References

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925–929.
  • Costanzi, S., Mamedova, L., Gao, Z.-G., & Jacobson, K. A. (2005). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 48(25), 8038–8047.
  • Anick, D. J. (1999). Stable Zwitterionic Water Complexes: The Active Ingredient in Homeopathy?
  • Sugano, K., Okazaki, A., & Sugimoto, S. (2017). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/Fluid Volume Ratio. Journal of Pharmaceutical Sciences, 106(9), 2375–2383.
  • PubChem. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. Retrieved January 23, 2026, from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Laszczyk, M. (2009). Structures and Synthesis of Zwitterionic Polymers. Polymers, 1(1), 4–33.
  • Galia, E., Nicolaides, E., Hörter, D., Löbenberg, R., Reppas, C., & Dressman, J. B. (1998). Evaluation of various dissolution media for predicting in vivo performance of class I and II drugs. Pharmaceutical Research, 15(5), 698–705.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925–929.
  • European Patent Office. (2011).
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Retrieved from [Link]

  • Shalaeva, M., Kenseth, J., Lombardo, F., & Bastin, A. (2008). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry, 51(15), 4584–4593.
  • Solubility of Things. (n.d.). Piperidine. Retrieved January 23, 2026, from [Link]

  • Ojala, K., Salmi, J., Shevchenko, A., Ylikotila, J., Korjamo, T., van Veen, B., Koistinen, P., Malmström, C., Laakso, S., Bansal, I., Samiulla, D. S., & Juppo, A. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 605, 120803.
  • Perkin, S., & Zissari, A. (2023). Zwitterions fine-tune interactions in electrolyte solutions. Proceedings of the National Academy of Sciences, 120(8), e2216982120.
  • Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 76-85.
  • Rupp, M. (2022). Predicting the pKa of Small Molecules. ArXiv. [Link]

  • Serajuddin, A. T. M. (2007). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 24(7), 1347–1356.
  • Jacobson, K. A., Paoletta, S., & Salmaso, V. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 11(11), 2189–2196.
  • Wikipedia. (n.d.). Piperidine. Retrieved January 23, 2026, from [Link]

  • Rupp, M. (2015). Predicting the pKa of Small Molecules. In Quantitative Structure-Property Relationships in Drug Discovery. Methods in Molecular Biology. Humana Press.
  • Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575–580.
  • Box, K. J., Comer, J. E. A., & Taylor, R. (2017). The effect of salt form on the intrinsic dissolution rate of a weakly basic drug. British Journal of Pharmacy, 2(1).
  • Caron, E., Sub-specialty, A., & De Carolis, E. (2022). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. Antibiotics, 11(10), 1335.
  • Szałach, A., Szałach, M., & Karczmarzyk, Z. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules, 25(23), 5649.
  • Lead Sciences. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

  • Ferreira, O., & Pinho, S. P. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our focus is on providing not just protocols, but the scientific reasoning behind the strategic selection of catalysts and reaction conditions to ensure successful and reproducible outcomes.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry, hinges on the efficient formation of the exocyclic double bond on the piperidine ring. The primary synthetic challenge lies in the olefination of a piperidin-4-one precursor. This guide will explore the most effective catalytic strategies to achieve this transformation, with a strong emphasis on the Horner-Wadsworth-Emmons (HWE) reaction, while also considering the Wittig reaction and the Knoevenagel-Doebner condensation as viable alternatives.

A critical consideration at the outset is the reactivity of the piperidine nitrogen. To prevent unwanted N-alkylation or other side reactions, the piperidine nitrogen must be protected prior to the olefination step. The tert-butyloxycarbonyl (Boc) group is the most commonly employed protecting group for this purpose due to its stability under the basic conditions of many olefination reactions and its relatively straightforward removal under acidic conditions.

Overall Synthetic Strategy

The most reliable and widely adopted synthetic route involves a three-step process, which is outlined below. This guide will delve into the catalyst selection and troubleshooting for the key olefination step.

Synthetic_Pathway Start N-Boc-4-piperidone Step1 Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate Start->Step1 Olefination (HWE, Wittig, or Knoevenagel) Step2 2-(Piperidin-4-ylidene)acetic acid Step1->Step2 Ester Hydrolysis Final This compound Step2->Final Acidification (HCl)

Caption: General three-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the synthesis, with a focus on catalyst and reaction condition selection.

Olefination Step: Horner-Wadsworth-Emmons (HWE) vs. Wittig Reaction

Q1: Which olefination method is preferred for the synthesis of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate: the Horner-Wadsworth-Emmons (HWE) reaction or the Wittig reaction?

A1: For this specific transformation, the Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method . Here’s a breakdown of the reasoning:

  • Higher Nucleophilicity of the Reagent: The phosphonate carbanion used in the HWE reaction is more nucleophilic and less basic than the corresponding phosphonium ylide of the Wittig reaction. This increased nucleophilicity allows for a more efficient reaction with the relatively hindered ketone of N-Boc-4-piperidone.[1]

  • Superior (E)-Selectivity: The HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, typically provides excellent selectivity for the thermodynamically more stable (E)-alkene.[1][2]

  • Simplified Purification: A significant practical advantage of the HWE reaction is the easy removal of the phosphate byproduct. The dialkyl phosphate salt is water-soluble and can be readily removed during aqueous workup, unlike the often-problematic triphenylphosphine oxide byproduct from the Wittig reaction, which frequently requires column chromatography for complete removal.[1]

Q2: I am observing low yields in my HWE reaction with N-Boc-4-piperidone. What are the likely causes and how can I improve the yield?

A2: Low yields in the HWE reaction can stem from several factors. Here is a troubleshooting guide:

  • Incomplete Deprotonation of the Phosphonate: The reaction is initiated by the deprotonation of triethyl phosphonoacetate to form the reactive carbanion. Insufficient or weak base will lead to incomplete formation of the ylide and thus, a poor yield.

    • Troubleshooting:

      • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this deprotonation. Ensure you are using a fresh, high-quality batch of NaH.

      • Reaction Conditions: The deprotonation is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and the carbanion by moisture.

  • Steric Hindrance: While the HWE reagent is highly reactive, N-Boc-4-piperidone is a somewhat sterically hindered ketone.

    • Troubleshooting:

      • Reaction Temperature and Time: After the addition of the ketone, gently refluxing the reaction mixture can help overcome the activation energy barrier. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Impure Reactants: The presence of impurities in either the N-Boc-4-piperidone or the triethyl phosphonoacetate can lead to side reactions and reduced yields.

    • Troubleshooting:

      • Ensure the purity of your starting materials. N-Boc-4-piperidone can be purified by recrystallization, and triethyl phosphonoacetate can be purified by distillation under reduced pressure.

Q3: I am struggling with the removal of triphenylphosphine oxide from my Wittig reaction. Are there any alternative strategies?

A3: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions. While the HWE reaction is recommended to circumvent this issue, if you must use the Wittig reaction, here are some strategies:

  • Crystallization: In some cases, the desired alkene product can be selectively crystallized from a solvent mixture (e.g., hexanes/ethyl acetate), leaving the more polar triphenylphosphine oxide in the mother liquor.

  • Column Chromatography: This is the most common method for separating triphenylphosphine oxide from the product. A silica gel column with a gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective.

  • Alternative Wittig Reagents: While not strictly a purification technique, using phosphonates in an HWE reaction is the most effective way to avoid the formation of triphenylphosphine oxide altogether.

Knoevenagel-Doebner Condensation

Q4: Can I synthesize 2-(Piperidin-4-ylidene)acetic acid directly from piperidin-4-one using a Knoevenagel-Doebner condensation?

A4: The Knoevenagel-Doebner condensation is a plausible one-pot route to the target carboxylic acid, reacting piperidin-4-one with malonic acid in the presence of a base like pyridine and a catalytic amount of piperidine.[3][4][5] This reaction proceeds through a condensation followed by a decarboxylation.

  • Advantages: This method is attractive as it directly yields the carboxylic acid, bypassing the ester intermediate and subsequent hydrolysis step.

  • Challenges and Troubleshooting:

    • Reaction Conditions: The reaction typically requires elevated temperatures (refluxing in pyridine) which can lead to side reactions.

    • Catalyst/Base: The use of piperidine as a catalyst with piperidin-4-one as a substrate can be complex due to potential self-condensation or other side reactions. Careful control of stoichiometry and reaction conditions is crucial.

    • Low Yields: This reaction can sometimes suffer from lower yields compared to the HWE route, especially with ketones.

    • Troubleshooting:

      • Amine Catalyst: Varying the amine catalyst (e.g., using pyrrolidine or other secondary amines) might improve the yield.

      • Solvent: While pyridine is the classic solvent, exploring other high-boiling polar aprotic solvents could be beneficial.

Deprotection and Purification

Q5: I am having difficulty with the final deprotection and purification of this compound. It seems to be soluble in both aqueous and organic phases.

A5: This is a common issue due to the zwitterionic nature of the free amino acid, 2-(Piperidin-4-ylidene)acetic acid. Here’s a guide to navigate this challenge:

  • Understanding the Zwitterion: The product has both a basic piperidine nitrogen and an acidic carboxylic acid group. At its isoelectric point, it exists as a zwitterion with both a positive and a negative charge, which can lead to high water solubility and some solubility in polar organic solvents.

  • Deprotection and Hydrolysis: The N-Boc group is typically removed under acidic conditions, which also catalyzes the hydrolysis of the ethyl ester. A common method is to heat the ester in aqueous hydrochloric acid.

  • Purification Strategy:

    • Evaporation: After the reaction is complete, the most straightforward method is to evaporate the aqueous HCl and any organic solvent under reduced pressure. This will yield the crude hydrochloride salt.

    • Recrystallization: The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/water.

    • Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography can be employed. The zwitterionic nature of the amino acid allows it to bind to both cation and anion exchange resins, providing a powerful separation technique.

Recommended Synthetic Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

This is the recommended and most robust method for the synthesis of the ester precursor.

HWE_Workflow cluster_0 Ylide Formation cluster_1 Olefination Reaction cluster_2 Workup and Purification A Suspend NaH in anhydrous THF B Add triethyl phosphonoacetate dropwise at 0°C A->B C Stir at room temperature to form phosphonate carbanion B->C D Add N-Boc-4-piperidone solution in THF C->D E Heat to reflux and monitor by TLC D->E F Quench with water and extract with ethyl acetate E->F G Wash organic layer with brine F->G H Dry over Na2SO4, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Sodium Hydride (60% in mineral oil)24.0012.01.2
Triethyl phosphonoacetate224.1611.01.1
N-Boc-4-piperidone199.2510.01.0
Anhydrous Tetrahydrofuran (THF)---
Ethyl Acetate---
Saturated aq. NH4Cl---
Brine---
Anhydrous Sodium Sulfate---

Step-by-Step Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Olefination: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the phosphonate carbanion solution at room temperature. After the addition, heat the reaction mixture to a gentle reflux (approximately 65 °C) and monitor the reaction by TLC until the starting ketone is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

Protocol 2: Deprotection and Hydrolysis

Step-by-Step Procedure:

  • Reaction: Dissolve the purified ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate in a mixture of dioxane and 6 M aqueous hydrochloric acid.

  • Heating: Heat the mixture to reflux (approximately 100 °C) and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete conversion of the starting material.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • Purification: The resulting crude solid is this compound. This can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.

Comparison of Synthetic Routes

FeatureHorner-Wadsworth-EmmonsWittig ReactionKnoevenagel-Doebner
Catalyst/Reagent Phosphonate carbanionPhosphonium ylideMalonic acid, Pyridine, Piperidine
Key Advantages High (E)-selectivity, easy byproduct removal, good for hindered ketonesWide substrate scopeOne-pot to carboxylic acid
Key Disadvantages Requires synthesis of phosphonate reagentDifficult removal of triphenylphosphine oxide, less reactive with hindered ketonesCan have lower yields, requires high temperatures
Typical Yields Good to ExcellentModerate to GoodVariable

Conclusion

The synthesis of this compound is a multi-step process where the crucial olefination reaction requires careful consideration of the catalyst and reaction conditions. The Horner-Wadsworth-Emmons reaction stands out as the most reliable and efficient method for this transformation, offering high yields, excellent stereoselectivity, and straightforward purification. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently navigate this synthetic route to obtain the desired product in high purity. This guide serves as a comprehensive resource to aid in the successful execution of this important synthesis.

References

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Tietze, L. F., & Eicher, T. (1998).
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619. [Link]

  • Masamune, S., & Roush, W. R. (1990). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]

Sources

Technical Support Center: Purification of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the purity of 2-(Piperidin-4-ylidene)acetic acid hydrochloride. Here, we address common challenges encountered during its synthesis and purification, offering troubleshooting advice and detailed experimental protocols.

Understanding the Synthetic Pathway and Potential Impurities

The most common synthetic route to this compound involves a two-step process: a Horner-Wadsworth-Emmons (HWE) reaction to form an ester intermediate, followed by hydrolysis and deprotection. A thorough understanding of this pathway is crucial for identifying potential impurities.

Synthetic_Pathway cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Hydrolysis & Deprotection N_Protected_Piperidone N-Protected Piperidin-4-one Ester_Intermediate N-Protected-2-(piperidin-4- ylidene)acetic acid ethyl ester N_Protected_Piperidone->Ester_Intermediate Reacts with ylide Phosphonate_Ester Triethyl phosphonoacetate Phosphonate_Ester->Ester_Intermediate Forms ylide Base Strong Base (e.g., NaH) Base->Phosphonate_Ester Deprotonates Acid_Hydrolysis Aqueous Acid (e.g., HCl) Final_Product 2-(Piperidin-4-ylidene)acetic acid hydrochloride Ester_Intermediate->Final_Product Acid_Hydrolysis->Final_Product Hydrolyzes ester & removes N-protecting group

Caption: Synthetic pathway for this compound.

Troubleshooting Guide: Common Purity Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Oily or Gummy Product Instead of a Crystalline Solid

  • Question: After the final hydrolysis and concentration steps, my product is an oil or a sticky solid, not the expected crystalline hydrochloride salt. What could be the cause, and how can I fix it?

  • Answer: This is a common issue that can arise from several factors:

    • Incomplete Hydrolysis: The presence of the ethyl ester intermediate, which is often an oil at room temperature, can prevent the crystallization of the final product.

    • Excess Water or Solvent: Residual water or organic solvents from the workup can hinder crystallization. The hydrochloride salt's solubility can be significantly affected by the solvent composition.

    • Presence of Water-Soluble Byproducts: Byproducts from the HWE reaction, such as phosphate salts, may not have been completely removed during the workup of the ester intermediate.

    Troubleshooting Steps:

    • Confirm Complete Hydrolysis: Analyze a small sample of your crude product by Thin Layer Chromatography (TLC) or ¹H NMR.

      • TLC Analysis: Co-spot your crude product with the ethyl ester starting material. If you observe a spot with the same Rf value as the starting material, hydrolysis is incomplete.

      • ¹H NMR Analysis: Look for the characteristic signals of the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). Their presence confirms incomplete hydrolysis.

    • Drive Hydrolysis to Completion: If hydrolysis is incomplete, redissolve your crude product in an excess of aqueous hydrochloric acid (e.g., 6N HCl) and heat the mixture under reflux for several hours. Monitor the reaction by TLC until the ester spot is no longer visible.[1]

    • Azeotropic Removal of Water: If your product is wet with water, dissolve it in a suitable solvent like toluene or isopropanol and remove the solvent under reduced pressure. Repeating this process several times can effectively remove residual water.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., diethyl ether or hexane) to the oily product. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystal growth.

Issue 2: Persistent Impurity with a Similar Polarity to the Product

  • Question: I've performed a recrystallization, but I still see a persistent impurity on my TLC plate with an Rf value close to my product. What is this impurity, and how can I remove it?

  • Answer: This impurity is likely the free base form of your product or a closely related isomer.

    • Incomplete Protonation: If the final product is not fully protonated to the hydrochloride salt, the free base, being less polar, will have a slightly different Rf on silica gel.

    • Isomerization: The double bond in the ylidene group can potentially isomerize under certain conditions, leading to a mixture of E/Z isomers, which may be difficult to separate.

    Troubleshooting Steps:

    • Ensure Complete Salt Formation: After the hydrolysis step, ensure the solution is sufficiently acidic before concentration. You can test the pH with litmus paper. If needed, add more concentrated HCl.

    • Recrystallization from a Biphasic Solvent System: A two-solvent recrystallization can be highly effective for removing impurities with similar polarities.[2] A common and effective system for hydrochloride salts is a polar solvent in which the salt is soluble when hot (like ethanol, methanol, or isopropanol) and a non-polar solvent in which it is insoluble (like diethyl ether, ethyl acetate, or hexane).

      Detailed Protocol: Two-Solvent Recrystallization

      • Dissolve the impure solid in a minimal amount of hot ethanol.

      • While the solution is still hot, add diethyl ether dropwise until you observe persistent cloudiness.

      • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

Issue 3: Product Fails to Crystallize from Recrystallization Solvents

  • Question: I've tried several solvents for recrystallization, but my product either remains in solution or "oils out." What should I do?

  • Answer: "Oiling out" occurs when the product's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase rather than forming crystals.

    Troubleshooting Steps:

    • Optimize the Solvent System:

      • If using a single solvent, try a less polar one.

      • If using a mixed solvent system (e.g., ethanol/ether), you may be using too much of the "good" solvent (ethanol). Try reducing the initial amount of ethanol or adding more of the "bad" solvent (ether) to the hot solution.

    • Slow Cooling is Crucial: Rapid cooling often leads to oiling out. Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask with glass wool can further slow the cooling process.

    • Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Consider the Zwitterionic Nature: Your molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid. In certain pH ranges, it can exist as a zwitterion. Zwitterionic compounds can have unique solubility profiles. Ensure your material is fully in the hydrochloride salt form by maintaining an acidic environment during recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to monitor the purity of this compound by TLC?

    • A1: A good mobile phase for this polar, acidic compound is a mixture of dichloromethane (DCM) and methanol (MeOH) with a small amount of acetic acid (e.g., 90:10:1 DCM:MeOH:AcOH). The acetic acid helps to produce sharper spots for acidic compounds. For visualization, UV light is effective due to the conjugated system. Additionally, staining with potassium permanganate (which reacts with the double bond) or a bromocresol green solution (which visualizes acidic compounds) can be used.[3]

  • Q2: What are the expected ¹H NMR signals for the pure product?

    • A2: In a deuterated solvent like D₂O or DMSO-d₆, you should expect to see:

      • A singlet for the vinylic proton of the ylidene group.

      • Broad multiplets for the piperidine ring protons. The protons adjacent to the nitrogen will be deshielded.

      • A broad signal for the N-H proton (if not exchanged in D₂O).

      • A very broad signal for the carboxylic acid proton (if not exchanged in D₂O). The chemical shifts can be dependent on concentration and the specific deuterated solvent used.[4][5][6][7]

  • Q3: How should I store this compound to prevent degradation?

    • A3: As an α,β-unsaturated carboxylic acid, the compound may be susceptible to degradation over time, such as decarboxylation or polymerization, especially when exposed to heat or light. It should be stored in a cool, dark, and dry place under an inert atmosphere if possible.

  • Q4: Can I use column chromatography to purify this compound?

    • A4: While possible, flash column chromatography on silica gel can be challenging for this highly polar and acidic compound. It may streak on the column, leading to poor separation and recovery. If you must use chromatography, consider using a reverse-phase C18 column or deactivating the silica gel with a small amount of triethylamine in the eluent (if you intend to isolate the free base) or acetic acid (if you are running it as the salt). However, recrystallization is generally the preferred method for purifying this type of salt.

Data Summary and Protocols

Table 1: Recommended Recrystallization Solvent Systems
Solvent System (Good:Poor)Ratio (approx.)Comments
Ethanol : Diethyl Ether1 : 5 to 1 : 10A very effective system for many hydrochloride salts.[8]
Isopropanol : Ethyl Acetate1 : 4 to 1 : 8Good alternative if ethanol/ether fails.
Methanol : Dichloromethane1 : 5 to 1 : 10Can be effective, but ensure all DCM is removed from the final product.
Acetic Acid : WaterVariesUseful for zwitterionic compounds, but requires careful removal of acetic acid.[2]
Experimental Protocol: Synthesis of the Ethyl Ester Intermediate

This protocol is adapted from a known procedure for a similar compound and serves as a general guideline.[3]

Ester_Synthesis_Workflow cluster_0 Ylide Formation cluster_1 Wittig-Horner Reaction cluster_2 Workup and Purification NaH Suspend NaH in anhydrous DME Add_Phosphonate Add triethyl phosphonoacetate dropwise at ~20°C NaH->Add_Phosphonate Stir_1 Stir for 1 hour Add_Phosphonate->Stir_1 Add_Piperidone Add N-protected-4-piperidone dropwise (<30°C) Stir_1->Add_Piperidone Stir_2 Stir for 2 hours Add_Piperidone->Stir_2 Concentrate Remove solvent under reduced pressure Stir_2->Concentrate Quench Add ice water and extract with ethyl acetate Concentrate->Quench Wash Wash combined organic layers with water Quench->Wash Dry_Concentrate Dry over MgSO₄ and concentrate to yield ester Wash->Dry_Concentrate

Caption: Workflow for the synthesis of the ethyl ester intermediate.

References

  • Arulraj, R. & Selvan, G. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193.
  • PrepChem. (n.d.). Synthesis of ethyl N-ethoxycarbonyl-4-piperidylideneacetate. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant. Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Unknown. (n.d.). Solid organic cpd.
  • Juselius, J., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Molecules, 26(8), 2275.
  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]

  • Prasanthi, G. (2014). Synthesis and evaluation of deprotected n-boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
  • Selvaraju, K., & Manimekalai, A. (2017). Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-Ones. Rasayan Journal of Chemistry, 10(1), 25-31.
  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Google Patents. (n.d.). United States Patent Office. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Furia, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296.
  • Rototec-Spintec. (n.d.). TECH NOTE: 22-004 - The Appearance of Solvent and Water Signals in 1H- and 13C-NMR Spectra. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Stability issues of 2-(Piperidin-4-ylidene)acetic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(Piperidin-4-ylidene)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, primarily pH, temperature, light, and the presence of oxidizing agents. As a piperidine derivative, it can be susceptible to heat, moisture, and light.[1] The α,β-unsaturated carboxylic acid moiety is also a key structural feature to consider, as it can be prone to certain reactions.[2][3][4]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For initial stock solutions, high-purity anhydrous solvents such as DMSO or DMF are recommended. For aqueous experimental buffers, it is crucial to consider the pH. Given that the compound is a hydrochloride salt of a weakly basic piperidine ring, dissolving it in neutral or slightly acidic aqueous buffers (pH 4-6) is a good starting point to maintain protonation of the piperidine nitrogen and potentially enhance stability.

Q3: How should I store solutions of this compound?

A3: Stock solutions in anhydrous solvents like DMSO should be stored at -20°C or -80°C in tightly sealed vials with desiccant to minimize moisture exposure.[1] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. Aqueous solutions should be freshly prepared for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours, pending stability data for your specific buffer system.[1]

Q4: Is this compound sensitive to light?

Q5: What are the likely degradation pathways for this molecule in solution?

A5: Based on its structure, several degradation pathways are plausible:

  • Hydrolysis: The α,β-unsaturated system could undergo hydration across the double bond, particularly under certain pH conditions.[2][4]

  • Oxidation: The piperidine ring and the double bond can be susceptible to oxidation, leading to the formation of N-oxides or cleavage of the ring.[7][8]

  • Isomerization: The exocyclic double bond could potentially isomerize under certain conditions, although this is generally less common without a catalyst.

  • Decarboxylation: While less likely for α,β-unsaturated acids compared to β-keto acids, decarboxylation could be a possibility under thermal stress.[9]

II. Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues that may arise due to the instability of this compound.

Observed Problem Potential Cause Recommended Action
Loss of compound potency or inconsistent results over time. Degradation of the compound in your stock or working solution.1. Prepare fresh solutions for each experiment. 2. Perform a stability study in your experimental buffer at the working temperature. Analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours). 3. Ensure proper storage of stock solutions (aliquoted, -20°C or -80°C, protected from light and moisture).[1]
Appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Chemical degradation of the compound.1. This is a direct indication of instability. Attempt to identify the degradation products using mass spectrometry (MS).[10] 2. Review your solution preparation and storage conditions. Consider if the solution was exposed to high temperatures, extreme pH, or light. 3. Conduct forced degradation studies to intentionally generate and identify potential degradation products, which will aid in method validation.[11][12]
Precipitation of the compound from an aqueous solution. Poor solubility at the working pH or concentration. The hydrochloride salt may be less soluble in certain buffers.1. Verify the pH of your buffer. The free base form (at higher pH) may be less soluble than the hydrochloride salt. 2. Consider adjusting the pH of your buffer to be slightly acidic (e.g., pH 5-6). 3. If solubility remains an issue, consider the use of a co-solvent, but be sure to validate its compatibility with your experimental system.
Discoloration of the solution (e.g., turning yellow or brown). Oxidative degradation or formation of polymeric byproducts.1. Immediately discard the solution. 2. Prepare fresh solutions using deoxygenated buffers (sparged with nitrogen or argon). 3. Avoid sources of metal ion contamination, which can catalyze oxidation.[8] 4. Store solutions protected from light, as light can promote oxidative processes.[1]

III. Experimental Protocols & Methodologies

As a self-validating system, it is crucial to have robust analytical methods to monitor the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and to develop a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. Aim for 5-20% degradation for optimal method validation.[10]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.[12][13]

IV. Visualizations

Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of this compound based on its chemical structure.

G cluster_main This compound cluster_deg Potential Degradation Products A Parent Compound B Hydration Product (Michael Addition) A->B H₂O / H⁺ or OH⁻ (Hydrolysis) C Oxidative Product (N-Oxide) A->C [O] (Oxidation) D Isomerization Product A->D Heat / Light (Isomerization)

Caption: Potential degradation routes for 2-(Piperidin-4-ylidene)acetic acid HCl.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps for assessing the stability of the compound in a given solution.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Solution in Experimental Buffer B Incubate at Desired Temperature & Conditions A->B C Protect from Light (Control) B->C D Expose to Light (Photostability) B->D E Withdraw Aliquots at Time Points (t=0, t=x...) C->E D->E F Analyze by Stability-Indicating HPLC Method E->F G Quantify Parent Peak and Degradant Peaks F->G H Determine % Degradation vs. Time G->H

Caption: Workflow for conducting a solution stability study.

V. References

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Accessed January 23, 2026. [Link]

  • Mahadik, K. R., Paradkar, A. R., Agrawal, H., & Kaul, N. (2003). Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 545–552. [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time?. Accessed January 23, 2026. [Link]

  • Kourtis, I. C., et al. (2022). Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins. Molecules, 27(23), 8275. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]

  • ResearchGate. Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Accessed January 23, 2026. [Link]

  • PubChem. 4-Piperidineacetic acid hydrochloride. Accessed January 23, 2026. [Link]

  • ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Accessed January 23, 2026. [Link]

  • PubChem. 2-(Piperidin-3-yl)acetic acid hydrochloride. Accessed January 23, 2026. [Link]

  • Lead Sciences. This compound. Accessed January 23, 2026. [Link]

  • Zhang, G. G. Z., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 556. [Link]

  • Google Patents. US2856426A - Thermal decomposition of acetic acid. Accessed January 23, 2026.

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Accessed January 23, 2026. [Link]

  • Abdel-Moety, E. M., et al. (2014). Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. Analytical Chemistry: An Indian Journal, 14(3), 106-114. [Link]

  • Eckert, F., & Leito, I. (2001). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of Organic Chemistry, 66(9), 3017–3025. [Link]

  • ICH. Q1B: Photostability Testing of New Drug Substances and Products. Accessed January 23, 2026. [Link]

  • Eckert, F., & Leito, I. (2001). Hydration and hydrolysis of alpha-oxo carboxylic acid derivatives and conjugate addition to alpha,beta-unsaturated carbonyl compounds: a density functional study. The Journal of Organic Chemistry, 66(9), 3017–3025. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Accessed January 23, 2026. [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Accessed January 23, 2026. [Link]

  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. Accessed January 23, 2026. [Link]

  • ResearchGate. STABILITY-INDICATING METHOD FOR DETERMINATION OF TIZANIDINE HYDROCHLORIDE IN PHARMACEUTICAL LC-CAD METHOD USING CHEMOMETRIC APPROACH. Accessed January 23, 2026. [Link]

  • Narang, A. S., et al. (2012). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 101(10), 3507-3521. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Accessed January 23, 2026. [Link]

  • Master Organic Chemistry. Decarboxylation. Accessed January 23, 2026. [Link]

  • LibreTexts Chemistry. 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Accessed January 23, 2026. [Link]

  • Chen, Y., et al. (2018). Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation. Chemosphere, 211, 887-895. [Link]

  • Eide, S., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Energies, 16(12), 4725. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. As a cornerstone moiety in over twenty classes of pharmaceuticals, the successful and efficient synthesis of piperidine derivatives is critical for drug discovery and development.[1][2][3] However, transitioning a promising lab-scale synthesis to a pilot or manufacturing scale is fraught with challenges that can impede progress and escalate costs.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common scale-up failures and offers robust, self-validating troubleshooting strategies.

Part 1: Troubleshooting Guide for Common Scale-Up Issues

This section addresses specific, acute problems you might encounter during the scale-up process. Each issue is presented in a question-and-answer format, detailing the problem, its likely causes, and actionable solutions grounded in chemical principles.

Q1: My reaction yield dropped significantly after increasing the batch size. What's going on?

A significant drop in yield is one of the most common and frustrating scale-up challenges. The root cause often lies in physical phenomena that are negligible at the lab scale but become dominant in larger vessels.[4]

Potential Causes & Scientific Rationale:

  • Inefficient Mixing & Mass Transfer: A magnetic stir bar is effective for a 100 mL flask, but it cannot create the necessary turbulence in a 50 L reactor. Poor mixing leads to concentration gradients, meaning reactants are not encountering each other at the optimal rate, which can slow the primary reaction and favor side reactions.[4]

  • Poor Heat Transfer & Thermal Gradients: The surface-area-to-volume ratio decreases dramatically as you scale up. This makes it harder to remove or add heat efficiently. For exothermic reactions, this can create localized hotspots where byproducts form or starting materials decompose. For endothermic reactions, the core of the reactor may be too cold, slowing the reaction rate.[4]

  • Reagent Addition Rate: Adding a reagent over 1 minute in a flask is not equivalent to adding it over 1 minute in a large reactor. The localized concentration of the added reagent will be much higher, potentially leading to unwanted side reactions like over-alkylation or polymerization.

Troubleshooting Protocol & Solutions:

  • Upgrade Agitation: Switch from magnetic stirring to a mechanical overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor). This ensures homogenous mixing throughout the reactor volume.

  • Implement Strict Temperature Control: Use a jacketed reactor with a thermal control unit. For highly exothermic reactions, consider controlling the addition rate of the limiting reagent to manage the rate of heat generation.

  • Controlled Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel for controlled, subsurface addition of critical reagents. This minimizes localized high concentrations.

  • Re-evaluate Reaction Concentration: Sometimes, a slightly more dilute reaction on a larger scale can help manage exotherms and improve mixing, paradoxically leading to a better overall yield.

Q2: I'm observing new or significantly amplified impurities in my scaled-up batch. How do I identify and mitigate them?

The phenomenon of "impurity amplification" occurs when minor side reactions, barely detectable at a small scale, become major pathways at a larger scale.[4]

Potential Causes & Scientific Rationale:

  • Kinetic vs. Thermodynamic Control: A slight temperature deviation in a large reactor can shift the reaction pathway from the desired kinetically favored product to a more stable, thermodynamically favored byproduct.

  • Oxygen/Moisture Sensitivity: Reactions that are sensitive to air or moisture are harder to keep under a truly inert atmosphere in large vessels with greater headspace and more potential leak points. This can lead to oxidation of the piperidine ring or hydrolysis of intermediates.[5]

  • Over-Alkylation: In N-alkylation reactions, the desired secondary or tertiary amine can react further with the alkylating agent to form a quaternary ammonium salt. This is more common at scale if mixing is poor, leading to localized excesses of the alkylating agent.[5]

Troubleshooting Protocol & Solutions:

  • Impurity Identification: Isolate the impurity using preparative HPLC or column chromatography and characterize it fully (NMR, MS). Understanding its structure is key to diagnosing the side reaction that formed it.

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC, or in-situ IR) to track the formation of the main product and the impurity over time. This will reveal at what point in the reaction the impurity is forming.

  • Control Stoichiometry: To prevent over-alkylation, consider using a slight excess of the piperidine starting material and ensure the alkylating agent is added slowly and controllably.[5]

  • Protecting Group Strategy: If the piperidine nitrogen is involved in side reactions, it is highly recommended to use an N-protected derivative (e.g., with a Boc or Cbz group).[6] This prevents unwanted reactivity, and the protecting group can be removed in a later step.

Table 1: N-Protecting Groups for Piperidine Synthesis
Protecting GroupAbbreviationCommon Addition ReagentsRemoval ConditionsKey Considerations
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (TFA, HCl in Dioxane)Stable to hydrogenation and base. Ideal for preventing N-alkylation.
CarboxybenzylCbzBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)Removed under neutral conditions. Not suitable if other reducible groups are present.
BenzoylBzBenzoyl chlorideStrong acid or base hydrolysisVery robust, requires harsh removal conditions.
Q3: My purification by column chromatography is no longer practical or effective at scale. What are my alternatives?

Silica gel chromatography is a workhorse in the lab but is often economically and practically unfeasible for multi-kilogram scale purification. Basic compounds like piperidines are also prone to peak tailing on silica gel.[7]

Potential Causes & Scientific Rationale:

  • High Cost & Solvent Waste: Large-scale chromatography requires vast amounts of silica and solvents, making it expensive and environmentally unfriendly.

  • Product Loss: Loading and eluting large columns can lead to significant product loss on the stationary phase.

  • Azeotrope Formation: Piperidine can form azeotropes with water and other solvents, making simple distillation ineffective for removing certain impurities.[5][6] For instance, piperidine forms a constant boiling mixture with pyridine, making separation by distillation challenging.[6]

Troubleshooting Protocol & Solutions:

  • Crystallization/Recrystallization: This is the most desirable method for large-scale purification. It is cost-effective, highly scalable, and can provide a very pure product.

    • Protocol: Screen various solvents and solvent/anti-solvent systems at a small scale to find conditions that provide good crystal formation. Key parameters to optimize are concentration, cooling rate, and agitation. Seeding the solution with a small crystal of pure product can be critical.[7]

  • Distillation: If your product is thermally stable and has a significantly different boiling point from impurities, distillation (simple, fractional, or vacuum) is an excellent choice. To break a water azeotrope, consider azeotropic distillation with a solvent like toluene.[5]

  • Acid-Base Extraction / Salt Formation: Leverage the basicity of the piperidine nitrogen. You can often remove non-basic impurities by dissolving the crude product in an organic solvent and washing with aqueous acid. The piperidine derivative will move into the aqueous layer as a salt, leaving neutral impurities behind. The product can then be recovered by basifying the aqueous layer and extracting.[5] A clever technique to separate piperidine from pyridine involves reacting the mixture with CO₂, which forms a solid piperidine carbonate salt while pyridine does not react, allowing for separation by filtration.[6][8]

Part 2: Frequently Asked Questions (FAQs) for Scale-Up Strategy

Q1: What are the most critical synthetic routes for preparing piperidine derivatives at scale?

While many methods exist, two are particularly dominant for industrial applications due to their reliability and atom economy:

  • Hydrogenation of Pyridine Precursors: This is one of the most common and cost-effective methods.[9] Substituted pyridines are reduced to the corresponding piperidines using catalytic hydrogenation.

    • Challenges: The high aromatic stability of the pyridine ring often requires harsh conditions (high pressure, high temperature) and specialized catalysts (e.g., Rh/C, Ru-based catalysts).[1][10][11] Catalyst poisoning by the basic piperidine product can also be an issue.[10]

    • Scale-Up Insight: The choice of catalyst is critical. Heterogeneous catalysts (e.g., Pd/C, Rh/C) are preferred for ease of removal at scale.[11] Careful screening of catalyst, solvent, pressure, and temperature is required to achieve high conversion and selectivity without over-reduction of other functional groups.[10]

  • Intramolecular Cyclization (Reductive Amination): Building the ring from an acyclic precursor, often via intramolecular reductive amination of an amino-aldehyde or amino-ketone, is a powerful strategy.[1]

    • Challenges: Achieving high stereoselectivity (cis/trans) can be difficult and is highly dependent on the substrate and reaction conditions.[1] Some bases used in these reactions, like cesium carbonate, have poor solubility, making them difficult to use at a large scale.[1][12]

    • Scale-Up Insight: This route offers great flexibility in introducing substituents. The choice of reducing agent (e.g., NaBH(OAc)₃ for mild conditions vs. catalytic hydrogenation) is a key process parameter.

Q2: How do I handle the safety aspects of piperidine and its reagents at a larger scale?

Piperidine is a highly flammable liquid with a pungent odor and can cause severe skin burns.[13][14] Safe handling is paramount.

  • Engineering Controls: Always work in a well-ventilated area, preferably a walk-in fume hood for kilogram-scale reactions. Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, flame-retardant lab coats, and safety goggles/face shields.[17]

  • Storage: Store piperidine under an inert atmosphere (nitrogen or argon) to prevent oxidation, which causes discoloration (yellow/brown).[5][6] Keep it away from heat, sparks, and open flames.[15] It can also react with atmospheric CO₂ to form solid piperidine carbonate, so containers must be well-sealed.[6]

Q3: My desired piperidine derivative is chiral. How does scaling up affect stereochemical control?

Maintaining stereochemical purity is a major challenge during scale-up.

  • Temperature Control is Key: Asymmetric reactions often have a narrow optimal temperature range. The thermal gradients in large reactors can lead to a loss of enantioselectivity or diastereoselectivity. A robust cooling system and controlled addition rates are critical.

  • Catalyst Stability: Chiral ligands and organocatalysts must be stable under the prolonged reaction times and processing conditions of a large-scale batch.[1] A catalyst that works perfectly for 2 hours in a flask might degrade over a 12-hour reaction at scale.

  • Diastereomer Inversion: In some cases, it's possible to convert a mixture of diastereomers to the desired one. For example, cis-piperidines can sometimes be transformed into their more stable trans-diastereoisomers through controlled reaction conditions.[18]

Part 3: Visualization & Workflows

Visualizing the logic of troubleshooting and process flow is essential for efficient scale-up.

Diagram 1: Troubleshooting Decision Tree for Low Yield

G Start Problem: Low Yield on Scale-Up CheckMixing Is mixing adequate? (e.g., vortex formation) Start->CheckMixing CheckTemp Is temperature uniform? (Check jacket and internal probes) CheckMixing->CheckTemp Yes UpgradeStirring Action: Switch to mechanical overhead stirrer. CheckMixing->UpgradeStirring No CheckAddition Was reagent addition rate controlled and scaled properly? CheckTemp->CheckAddition Yes ImproveCooling Action: Improve heat transfer. (Jacketed reactor, slower addition) CheckTemp->ImproveCooling No ControlAddition Action: Use syringe pump or controlled addition funnel. CheckAddition->ControlAddition No Reoptimize Re-optimize reaction parameters at new scale. CheckAddition->Reoptimize Yes UpgradeStirring->Reoptimize ImproveCooling->Reoptimize ControlAddition->Reoptimize

Caption: A decision-making workflow for troubleshooting low yield during scale-up.

Diagram 2: Purification Method Selection Workflow

G Crude Crude Piperidine Derivative (>1 kg scale) IsSolid Is the product a solid? Crude->IsSolid IsThermallyStable Is product thermally stable and volatile? IsSolid->IsThermallyStable No TryCrystallization Primary Method: Crystallization / Recrystallization IsSolid->TryCrystallization Yes IsBasic Is the primary impurity non-basic? IsThermallyStable->IsBasic No TryDistillation Primary Method: Vacuum Distillation IsThermallyStable->TryDistillation Yes TryExtraction Primary Method: Acid-Base Extraction / Salt Formation IsBasic->TryExtraction Yes Chromatography Last Resort: Large-Scale Chromatography IsBasic->Chromatography No

Caption: A workflow for selecting the appropriate large-scale purification method.

References

  • Lukin, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1373. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Organic Process Research & Development. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • NIH. (n.d.). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Sciencemadness.org. (2008). Preparation of piperidine from pyridine?. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US2868793A - Purification of piperidines.

Sources

Validation & Comparative

A Comparative Guide to 2-(Piperidin-4-ylidene)acetic acid hydrochloride and Structurally Related GABAergic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Neuropharmacology

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. Within the central nervous system (CNS), the piperidine motif is a key feature of many agents that modulate neurotransmission.[1] This guide focuses on 2-(Piperidin-4-ylidene)acetic acid hydrochloride, a compound of interest due to its structural resemblance to known modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain.[3]

This document provides a comparative analysis of this compound against its saturated analog and other key GABAergic agents. We will explore the subtle yet critical structural modifications that influence biological activity, supported by detailed experimental protocols for researchers to validate these findings.

Comparative Analysis of Physicochemical and Biological Properties

The central hypothesis of this guide is that the structural features of this compound—namely the exocyclic double bond and the acetic acid side chain—confer a specific pharmacological profile, likely centered on the GABA system. To explore this, we will compare it with its saturated counterpart, 2-(Piperidin-4-yl)acetic acid hydrochloride, and other notable GABAergic compounds.

Compound Profiles
  • This compound (Compound A): The subject of our investigation, featuring a piperidine ring with an exocyclic double bond conjugated to an acetic acid moiety.[4]

  • 2-(Piperidin-4-yl)acetic acid hydrochloride (Compound B): The saturated analog of Compound A, allowing for a direct assessment of the influence of the ylidene group.[5]

  • Gaboxadol: A potent GABAA receptor agonist, providing a benchmark for direct receptor activation.[2]

  • Nipecotic Acid: A prototypical inhibitor of GABA transporters (GATs), particularly GAT1.[6][7]

  • Tiagabine: A clinically used antiepileptic drug that functions as a selective GAT1 inhibitor.[8][9]

Physicochemical Properties

The table below summarizes key physicochemical properties of the selected compounds. These parameters are crucial as they influence solubility, membrane permeability, and ultimately, the pharmacokinetic and pharmacodynamic profile of a compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₇H₁₂ClNO₂177.63[4]-0.422
2-(Piperidin-4-yl)acetic acid hydrochloride C₇H₁₄ClNO₂179.64[5]-1.222
Gaboxadol C₆H₈N₂O₂140.14-1.323
Nipecotic Acid C₆H₁₁NO₂129.16-1.522
Tiagabine C₂₀H₂₅NO₂S₂375.554.813

Data for predicted XlogP, Hydrogen Bond Donors, and Acceptors are derived from computational models and may vary.

Interpretation of Physicochemical Data: The introduction of the double bond in Compound A compared to Compound B is predicted to slightly decrease its polarity (higher XlogP). Both are relatively small, polar molecules, suggesting good aqueous solubility, particularly in their hydrochloride salt form. Gaboxadol and Nipecotic acid are also small and polar. In contrast, Tiagabine's lipophilic side chain results in a significantly higher XlogP, a feature designed to enhance its ability to cross the blood-brain barrier.[10]

Biological Activity and Mechanism of Action

While direct, quantitative biological data for this compound is not extensively available in public literature, we can infer its potential activity based on its structural similarity to well-characterized GABAergic modulators. The primary targets of interest are the GABAA receptors and the GABA transporters (GATs).

GABA_Synapse_Mechanism cluster_presynaptic Presynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA GABA GABA_Release->GABA Exocytosis GAT1 GAT1 Transporter (Target of Nipecotic Acid, Tiagabine) Presynaptic Neuron Presynaptic Neuron GABA->GAT1 Reuptake GABA_A_Receptor GABA_A Receptor (Target of Gaboxadol) GABA->GABA_A_Receptor Binding Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Channel Opening Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to

Hypothesized Activity of Piperidin-4-ylidene Acetic Acid Derivatives:

  • GABA Transporter Inhibition: The core structure of both Compound A and B, a piperidine ring with an acetic acid side chain, is a classic GABA mimetic. This structure is present in GAT inhibitors like Nipecotic acid and Tiagabine.[6][8] It is plausible that both compounds could act as inhibitors of GABA reuptake, thereby increasing the synaptic concentration of GABA. The rigidity conferred by the double bond in Compound A might influence its binding affinity and selectivity for different GAT subtypes (GAT1-4).

  • GABAA Receptor Agonism: Alternatively, these compounds could act as direct agonists at the GABAA receptor, similar to Gaboxadol.[2] The spatial arrangement of the amino and carboxylate groups is critical for receptor activation. The conformational constraints imposed by the ylidene group in Compound A would present these key functional groups to the receptor binding pocket in a different manner than the more flexible saturated ring of Compound B.

The following table presents known biological data for the comparator compounds. This provides a reference against which future experimental data for Compound A and B can be benchmarked.

CompoundPrimary TargetKey Biological Activity Data
Gaboxadol GABAA ReceptorAgonist, with some selectivity for extrasynaptic δ-containing receptors.
Nipecotic Acid GABA Transporters (GATs)Inhibitor of GAT-1 (IC₅₀ ≈ 2.6 µM), GAT-2, GAT-3, and GAT-4.[11]
Tiagabine GAT1Selective inhibitor of GAT-1, prolonging inhibitory postsynaptic potentials.[8]

Experimental Protocols

To empirically determine the pharmacological profile of this compound and its analogs, the following experimental protocols are recommended.

Protocol 1: [³H]GABA Radioligand Binding Assay for GABAA Receptors

This assay determines the ability of a test compound to displace a radiolabeled ligand from the GABAA receptor, providing an indication of its binding affinity.

Materials:

  • Rat cortical membranes (prepared in-house or commercially available)

  • [³H]GABA (specific activity ~80-100 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds (Compound A, B, Gaboxadol as positive control)

  • Non-specific binding control: 1 mM GABA (unlabeled)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 1 mM unlabeled GABA (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]GABA (final concentration ~5 nM).

    • 100 µL of rat cortical membrane preparation (~100-200 µg protein).

  • Incubation: Incubate the plate at 4°C for 30 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Serial Dilutions of Test Compounds B Add Reagents to 96-well Plate: Buffer/Compound, [³H]GABA, Membranes A->B C Incubate at 4°C for 30 minutes B->C D Filter through Glass Fiber Filters C->D E Wash Filters with Ice-Cold Buffer D->E F Add Scintillation Cocktail and Count Radioactivity E->F G Calculate Specific Binding and Determine IC₅₀/Kᵢ F->G

Protocol 2: GABA Uptake Assay in Primary Astrocytes or GAT-Expressing Cell Lines

This functional assay measures the inhibition of GABA transport into cells, providing a direct assessment of GAT inhibitory activity.

Materials:

  • Primary astrocyte cultures or a cell line stably expressing a GAT subtype (e.g., GAT1)

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4)

  • [³H]GABA

  • Test compounds (Compound A, B, Nipecotic Acid, and Tiagabine as positive controls)

  • Cell lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Plating: Plate cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells for 10-15 minutes at 37°C with uptake buffer containing the desired concentration of the test compound or vehicle.

  • Initiation of Uptake: Add [³H]GABA (final concentration ~100 nM) to each well and incubate at 37°C for a short period (e.g., 1-5 minutes) to ensure measurement of initial uptake rates.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Counting: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the amount of [³H]GABA taken up by the cells. Calculate the percentage inhibition of uptake for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for each compound using non-linear regression.

Conclusion and Future Directions

This compound and its saturated analog, 2-(Piperidin-4-yl)acetic acid hydrochloride, are intriguing molecules due to their structural similarities to known GABAergic modulators. The presence of the exocyclic double bond in the ylidene compound is a key structural feature that is likely to influence its pharmacological profile, potentially by altering its conformational rigidity and interaction with target proteins such as GABA transporters or receptors.

The provided experimental protocols offer a clear path for the empirical evaluation of these compounds. A thorough investigation of their structure-activity relationship, including variations in the piperidine ring and the acetic acid side chain, will be crucial for elucidating their mechanism of action and potential as novel CNS-active agents.[12][13] Future studies should also aim to characterize their selectivity across different GAT subtypes and GABAA receptor isoforms, as well as their in vivo efficacy in relevant animal models of neurological disorders.

References

  • Hain, M. C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(1), e70128. [Link]

  • Krasavin, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(18), 4236. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15565775, 4-Piperidineacetic acid hydrochloride. Retrieved from [Link]

  • Krystal, J. H., & Deutsch, S. I. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. European Journal of Pharmacology, 710(1-3), 59-64. [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Kumar, R., & Arunachalam, S. (2011). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 11(1), 81-97. [Link]

  • Wikipedia. (n.d.). Gaboxadol. Retrieved from [Link]

  • Sarva, M. R., & Alexander, S. P. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114324. [Link]

  • Falch, E., & Krogsgaard-Larsen, P. (1998). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 39 Suppl 5, S5-9. [Link]

  • Wikipedia. (n.d.). Tiagabine. Retrieved from [Link]

  • bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. [Link]

  • Patsnap. (2024). What is the mechanism of Tiagabine Hydrochloride?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12428149, 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

  • MDPI. (2020). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 25(18), 4123. [Link]

  • Schousboe, A. (2003). Tiagabine: a novel drug with a GABAergic mechanism of action. Epilepsy research, 57(2-3), 89-96. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-(Piperidin-4-ylidene)acetic Acid Hydrochloride Analogs as GABA Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride analogs, a class of compounds with significant potential as modulators of the central nervous system. The primary focus is on their activity as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), a key mechanism for the treatment of neurological disorders such as epilepsy and neuropathic pain.

Introduction: The Significance of GABAergic Neurotransmission and GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric conditions. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[2] Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1).[2] Of these, GAT-1 is the most predominantly expressed subtype in the brain and is a primary target for therapeutic intervention.[2]

Inhibiting GABA reuptake, particularly through GAT-1, increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[3] This mechanism of action forms the basis for the therapeutic effects of several established antiepileptic drugs. 2-(Piperidin-4-ylidene)acetic acid and its analogs have emerged as a promising scaffold for the development of novel GAT inhibitors. The piperidine moiety is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties.[4] This guide will delve into the biological activity of these analogs, comparing them with established GAT inhibitors and other relevant therapeutic agents.

Mechanism of Action: Inhibition of GABA Reuptake

The primary mechanism of action for 2-(Piperidin-4-ylidene)acetic acid analogs is the competitive inhibition of GABA transporters, with a particular selectivity for GAT-1. By binding to the transporter protein, these compounds block the reuptake of GABA from the synaptic cleft. This leads to an accumulation of GABA in the synapse, prolonging its inhibitory effect on postsynaptic neurons. This enhanced GABAergic tone helps to dampen neuronal hyperexcitability, which is a hallmark of conditions like epilepsy.[3]

GABA_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibitor 2-(Piperidin-4-ylidene)acetic acid analog Inhibitor->GAT1 Inhibition Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal

Figure 1: Mechanism of GABA Reuptake Inhibition.

Comparative Analysis of Biological Activity

The therapeutic potential of a GAT inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target transporter subtype. This section compares the biological activity of representative 2-(Piperidin-4-ylidene)acetic acid analogs with established GAT inhibitors and a mechanistically distinct anticonvulsant.

Compound/AnalogPrimary TargetIC50 (µM) vs. hGAT-1IC50 (µM) vs. rGAT-2IC50 (µM) vs. hGAT-3IC50 (µM) vs. hBGT-1Reference
NNC-711 GAT-10.041711700622[5]
Tiagabine GAT-1~0.1-1.0>100>100>100[6][7]
Gabapentin α2δ-1 subunit of voltage-gated Ca2+ channelsN/AN/AN/AN/A[8][9]

Note: Data for specific 2-(Piperidin-4-ylidene)acetic acid analogs is often presented as pIC50 values in the literature. For a direct comparison, these would need to be converted to IC50 values. The table will be populated with such data as it becomes available in publicly accessible literature.

Key Insights from the Comparison:

  • NNC-711 , a close structural analog of the piperidin-4-ylidene acetic acid scaffold, demonstrates high potency and selectivity for GAT-1.[5] Its significantly lower IC50 value for GAT-1 compared to other GAT subtypes highlights its potential for targeted therapy with fewer off-target effects.

  • Tiagabine , a clinically approved anticonvulsant, is also a potent and selective GAT-1 inhibitor.[6][7] It serves as a crucial benchmark for evaluating the efficacy of novel GAT inhibitors.

  • Gabapentin , while used for similar indications like neuropathic pain and epilepsy, operates through a different mechanism of action, primarily by modulating voltage-gated calcium channels.[8][9] It is included here as a comparator to highlight the different therapeutic strategies for these conditions.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(Piperidin-4-ylidene)acetic acid analogs is highly dependent on their chemical structure. Key structural features that influence potency and selectivity include:

  • The Piperidine Ring: This core scaffold is crucial for interaction with the GAT-1 transporter. Modifications to the ring can impact binding affinity.

  • The Acetic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, likely involved in ionic interactions within the transporter's binding site.

  • Substituents on the Ylidene Group: The nature of the substituent on the exocyclic double bond significantly influences potency and selectivity. Lipophilic and aromatic groups in this position have been shown to enhance GAT-1 inhibitory activity.

Experimental Protocols: Assessing Biological Activity

The determination of the biological activity of GAT inhibitors relies on robust and validated experimental assays. The following is a detailed protocol for a commonly used [3H]-GABA uptake assay.

[3H]-GABA Uptake Assay in HEK-293 Cells

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Materials:

  • HEK-293 cells stably expressing the desired GAT subtype (e.g., hGAT-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [3H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compounds (2-(Piperidin-4-ylidene)acetic acid analogs)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Workflow:

GABA_Uptake_Assay_Workflow A 1. Cell Seeding Seed HEK-293 cells expressing GAT-1 in a 96-well plate and culture overnight. B 2. Compound Incubation Wash cells with assay buffer. Add test compounds at various concentrations. A->B C 3. Radiolabel Addition Add a mixture of [3H]-GABA and unlabeled GABA to each well and incubate. B->C D 4. Termination of Uptake Rapidly wash cells with ice-cold assay buffer to stop the uptake process. C->D E 5. Cell Lysis Lyse the cells to release the intracellular contents. D->E F 6. Scintillation Counting Add scintillation cocktail to the lysate and measure radioactivity using a scintillation counter. E->F G 7. Data Analysis Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. F->G

Figure 2: Workflow for a [3H]-GABA Uptake Assay.

Detailed Steps:

  • Cell Culture and Seeding:

    • Maintain HEK-293 cells expressing the target GAT subtype under standard cell culture conditions.

    • Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Assay Preparation:

    • On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Tiagabine) in the assay buffer.

  • Inhibition Assay:

    • Add the diluted test compounds to the respective wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

    • Initiate the uptake reaction by adding a solution containing a fixed concentration of [3H]-GABA and unlabeled GABA to each well.

    • Incubate for a specific time (e.g., 10-30 minutes) at the appropriate temperature.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

  • Radioactivity Measurement:

    • Transfer the cell lysates to scintillation vials.

    • Add a scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor or in cells not expressing the transporter) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound analogs represent a promising class of GABA reuptake inhibitors with the potential for therapeutic application in a range of neurological disorders. Their activity is primarily mediated through the inhibition of GAT-1, leading to an enhancement of GABAergic neurotransmission. The comparative analysis with established drugs like Tiagabine highlights the potential for developing novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Comprehensive SAR studies: Synthesizing and testing a wider range of analogs to further elucidate the structural requirements for potent and selective GAT inhibition.

  • In vivo efficacy studies: Evaluating the most promising compounds in animal models of epilepsy, neuropathic pain, and other relevant neurological disorders.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of lead compounds to ensure their suitability for clinical development.

By leveraging the insights from comparative biological activity studies and detailed experimental protocols, researchers can accelerate the discovery and development of the next generation of GAT inhibitors for the treatment of debilitating neurological conditions.

References

  • Schousboe, A. (2000). Pharmacological and functional characterization of amino acid transport in the central nervous system. Biochemical Pharmacology, 59(11), 1337-1346.
  • Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British journal of pharmacology, 147 Suppl 1(Suppl 1), S109–S119.
  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.
  • Schousboe, A. (2003). Role of astrocytes in the maintenance of glutamatergic and GABAergic neurotransmission. Cellular and Molecular Life Sciences CMLS, 60(11), 2429-2436.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Nielsen, E. B., Suzdak, P. D., Andersen, K. E., Knutsen, L. J., Sonnewald, U., & Braestrup, C. (1991). Characterization of tiagabine (NO-328), a new potent and selective GABA uptake inhibitor. European journal of pharmacology, 196(3), 257–266.
  • Suzdak, P. D., & Jansen, J. A. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 36(6), 612–626.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150.
  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776.

Sources

A Comparative Guide to the Antimicrobial Validation of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of the antimicrobial activity of the novel compound, 2-(Piperidin-4-ylidene)acetic acid hydrochloride. As direct antimicrobial data for this specific molecule is not yet prevalent in public literature, this document serves as a robust, scientifically-grounded roadmap for its evaluation. We will explore its potential mechanisms of action based on the well-established bioactivity of its core piperidine scaffold and detail a head-to-head comparison with established antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in the antimicrobial space.

Introduction: The Promise of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities.[1] In the realm of antimicrobial research, piperidine derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4] The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

This compound is a novel compound featuring this key piperidine core. While its specific antimicrobial profile is yet to be fully elucidated, the known activities of structurally related compounds suggest at least two plausible mechanisms of action that warrant thorough investigation:

  • Cell Membrane Disruption: Many piperidine-based surfactants and other derivatives with lipophilic characteristics have been shown to compromise the integrity of the microbial cell membrane, leading to leakage of cellular contents and ultimately, cell death.[5][6]

  • Inhibition of DNA Gyrase: Certain piperidine-4-carboxamides have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[7][8][9] This mechanism is shared with the well-established fluoroquinolone class of antibiotics.

This guide will therefore focus on a comparative validation of this compound against two benchmark antibiotics, each representing one of these potential mechanisms: Daptomycin (cell membrane disruption) and Ciprofloxacin (DNA gyrase inhibition).

Proposed Mechanisms of Action: A Visual Exploration

To conceptualize the potential antimicrobial pathways of this compound, we can visualize the two primary hypothetical mechanisms.

Membrane_Disruption_Pathway cluster_0 Bacterial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, Metabolites) Test_Compound 2-(Piperidin-4-ylidene)acetic acid hydrochloride Membrane_Interaction Interaction with Phospholipids Test_Compound->Membrane_Interaction Pore_Formation Membrane Destabilization & Pore Formation Membrane_Interaction->Pore_Formation Pore_Formation->Cell_Membrane Disrupts Ion_Leakage Ion & Metabolite Leakage Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of cell membrane disruption by this compound.

DNA_Gyrase_Inhibition_Pathway cluster_0 Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Replication_Block DNA Replication Blocked DNA_Gyrase->Replication_Block Pathway Interrupted Test_Compound 2-(Piperidin-4-ylidene)acetic acid hydrochloride Inhibition Inhibition of Gyrase Activity Test_Compound->Inhibition Inhibition->DNA_Gyrase Targets Cell_Death Bacteriostasis/ Cell Death Replication_Block->Cell_Death

Caption: Proposed mechanism of DNA gyrase inhibition by this compound.

Comparative Experimental Validation: A Step-by-Step Guide

To rigorously assess the antimicrobial potential of this compound, a series of standardized in vitro experiments should be conducted. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for this validation.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of a compound's potency.

Experimental Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound, Daptomycin, and Ciprofloxacin in an appropriate solvent (e.g., sterile deionized water or DMSO).

  • Bacterial Strain Selection: A panel of clinically relevant bacterial strains should be used, including representatives of Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Protocol:

  • Subculturing from MIC Plates: Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth and plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetic Assay

This assay provides a dynamic picture of the antimicrobial activity over time, offering insights into the rate and extent of bacterial killing.

Experimental Protocol:

  • Preparation of Cultures: Grow bacterial cultures to the logarithmic phase and dilute them to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.

  • Addition of Antimicrobials: Add the test compounds at concentrations corresponding to 1x, 2x, and 4x their determined MICs. A growth control (no drug) should also be included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate onto MHA plates.

  • Incubation and Counting: Incubate the plates and count the number of viable colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, comparative tables to facilitate the assessment of this compound's performance against the comparator agents.

Table 1: Comparative MIC and MBC Values (µg/mL)

MicroorganismThis compoundDaptomycinCiprofloxacin
S. aureus ATCC 29213MIC / MBCMIC / MBCMIC / MBC
E. faecalis ATCC 29212MIC / MBCMIC / MBCMIC / MBC
E. coli ATCC 25922MIC / MBCMIC / MBCMIC / MBC
P. aeruginosa ATCC 27853MIC / MBCMIC / MBCMIC / MBC

Note: The results in this table are hypothetical and would be populated with experimental data.

Interpretation of Results:

  • A low MIC value indicates high potency. A comparison of the MICs will reveal whether the novel compound is more or less potent than the established drugs.

  • An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

  • The time-kill kinetic curves will provide a visual representation of the killing rate. A rapid and concentration-dependent killing profile is a desirable characteristic for a new antimicrobial agent.

Experimental Workflow Visualization

The overall experimental workflow for the antimicrobial validation can be summarized in the following diagram:

Antimicrobial_Validation_Workflow Start Start: Novel Compound (this compound) MIC_Test Minimum Inhibitory Concentration (MIC) Determination Start->MIC_Test MBC_Test Minimum Bactericidal Concentration (MBC) Determination MIC_Test->MBC_Test Subculture from no-growth wells Time_Kill_Assay Time-Kill Kinetic Assay MIC_Test->Time_Kill_Assay Inform concentrations (1x, 2x, 4x MIC) Data_Analysis Comparative Data Analysis MBC_Test->Data_Analysis Time_Kill_Assay->Data_Analysis Conclusion Conclusion on Antimicrobial Profile and Potential Data_Analysis->Conclusion

Caption: A streamlined workflow for the in vitro antimicrobial validation of a novel compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial in vitro validation of the antimicrobial activity of this compound. By comparing its performance against well-characterized drugs like Daptomycin and Ciprofloxacin, researchers can gain valuable insights into its potency, spectrum of activity, and potential mechanism of action.

Positive results from these initial studies would warrant further investigation, including:

  • Mechanism of Action Studies: Employing techniques such as membrane potential assays, DNA gyrase inhibition assays, and electron microscopy to definitively elucidate the mechanism of action.

  • Spectrum of Activity Expansion: Testing against a broader panel of clinical isolates, including multidrug-resistant strains.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of infection.

  • Toxicity and Safety Profiling: Assessing the compound's safety profile in vitro and in vivo.

The systematic approach detailed herein will provide a solid foundation for the continued development of this compound as a potential new antimicrobial therapeutic.

References

  • Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. [Link]

  • Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. [Link]

  • Mechanism of action of and resistance to quinolones. [Link]

  • Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. [Link]

  • Fluoroquinolones: Mechanisms of Action and Resistance. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • Daptomycin. [Link]

  • Antibacterial activities of piperidine derived analogs . a. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. [Link]

  • Daptomycin. [Link]

  • Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action. [Link]

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. [Link]

  • Action Mechanism and Structural Studies on the Lipopeptide Antibiotic Daptomycin. [Link]

  • Mechanism of Quinolone Action and Resistance. [Link]

  • Daptomycin: mechanisms of action and resistance, and biosynthetic engineering. [Link]

  • Influence of N-methyl piperidine on Antibacterial Activity of 2-(thioalkyl)-1H methylbenzimidazole Derivatives. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Fluoroquinolones: Mechanism of action, classification, and development of resistance. [Link]

  • Piperidine-4-carboxamides target DNA gyrase in Mycobacterium abscessus. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Piperidin-4-ylidene)acetic Acid Derivatives as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(piperidin-4-ylidene)acetic acid derivatives and their closely related analogs, primarily focusing on their activity as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). Understanding these relationships is pivotal for the rational design of novel and selective therapeutic agents for neurological disorders such as epilepsy and anxiety.[1][2]

The 2-(piperidin-4-ylidene)acetic acid scaffold represents a key pharmacophore in the design of GAT inhibitors. This guide will dissect the influence of various structural modifications on inhibitory potency and selectivity, drawing upon experimental data from seminal studies in the field. We will explore the roles of the piperidine ring, the exocyclic double bond, the acetic acid side chain, and N-substituents.

The Core Pharmacophore: Unveiling the Essentials for Activity

The fundamental structure of 2-(piperidin-4-ylidene)acetic acid contains the essential features for interaction with GABA transporters. It is a conformationally restricted analog of GABA, with the piperidine ring mimicking the folded conformation of GABA. The carboxylic acid moiety is crucial for binding to the transporter, likely through ionic interactions with positively charged residues in the binding pocket.

The exocyclic double bond in the ylidene structure introduces a degree of rigidity to the molecule, which can influence its binding affinity and selectivity for different GAT subtypes. This structural feature distinguishes it from other well-known GAT inhibitors like nipecotic acid and guvacine, which possess a saturated piperidine ring.

GABA_Uptake_Assay_Workflow cluster_0 Experimental Workflow A HEK-293 cells expressing a specific GAT subtype are cultured B Cells are seeded in 96-well plates A->B C Pre-incubation with test compounds B->C D Addition of [3H]GABA to initiate uptake C->D E Termination of uptake by washing with cold buffer D->E F Cell lysis and scintillation counting to measure intracellular radioactivity E->F G Calculation of IC50 values F->G

Caption: Workflow for a typical in vitro GABA uptake assay.

Conclusion and Future Directions

The structure-activity relationship studies of 2-(piperidin-4-ylidene)acetic acid derivatives and their analogs have provided valuable insights into the design of potent and selective GABA uptake inhibitors. The piperidine ring, the carboxylic acid moiety, and a lipophilic N-substituent are key pharmacophoric features. The conformational constraint introduced by the exocyclic double bond in the ylidene scaffold offers a promising avenue for achieving GAT subtype selectivity.

Future research in this area should focus on:

  • Exploring a wider range of N-substituents: The diversity of lipophilic groups can be expanded to fine-tune the potency and selectivity profile.

  • Stereochemical investigations: The synthesis and evaluation of individual enantiomers of chiral derivatives are crucial, as biological activity is often stereospecific.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models of neurological disorders to assess their therapeutic potential.

By leveraging the foundational SAR knowledge outlined in this guide, researchers can continue to develop novel and improved GAT inhibitors with enhanced therapeutic profiles.

References

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]

  • Borden, L. A., et al. (1994). Tiagabine, SK&F-89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology: Molecular Pharmacology Section, 269(2), 219-224. [Link]

  • Dhar, T. G. M., et al. (1994). Design, Synthesis and Evaluation of Substituted Triarylnipecotic Acid Derivatives as GABA Uptake Inhibitors: Identification of a Ligand with Moderate Affinity and Selectivity for the Cloned Human GABA Transporter GAT-3. Journal of Medicinal Chemistry, 37(15), 2334-2342. [Link]

  • Falch, E., et al. (1999). Comparative pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. European Journal of Pharmacology, 381(2-3), 205-214. [Link]

  • Kragler, A., et al. (2005). Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4. European Journal of Pharmacology, 519(1-2), 43-47. [Link]

  • Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1269-1284. [Link]

  • Thorn, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(16), 12187-12203. [Link]

  • Wanner, K. T., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(9), 1067-1077. [Link]

  • Zhao, X. Y., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry, 40(3), 231-245. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel GAT-1 Inhibitors: A Case Study with 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the neurosciences, the modulation of gamma-aminobutyric acid (GABA) signaling is a cornerstone of therapeutic discovery. As the primary inhibitory neurotransmitter in the central nervous system, enhancing GABAergic tone offers therapeutic potential for a range of neurological and psychiatric disorders. One validated strategy to achieve this is through the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.

This guide provides a comprehensive framework for the preclinical benchmarking of novel GAT inhibitors, using 2-(Piperidin-4-ylidene)acetic acid hydrochloride as our test article. While this compound is structurally suggestive of GAT-1 inhibition, a thorough, data-driven comparison against established inhibitors is essential to characterize its pharmacological profile. We will outline the requisite in vitro and in vivo experiments to determine its potency, selectivity, and neurochemical effects, benchmarking it against the clinically approved GAT-1 inhibitor, Tiagabine, and the discontinued clinical candidate, CI-966.

The Rationale for GAT-1 Inhibition and the Importance of Benchmarking

The GABA Transporter 1 (GAT-1) is predominantly located on presynaptic neurons and astrocytes, where it plays a critical role in terminating GABAergic neurotransmission by clearing GABA from the synaptic cleft.[1] Inhibition of GAT-1 prolongs the presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors and increasing inhibitory signaling.[2] This mechanism is the basis for the anticonvulsant effects of drugs like Tiagabine.

However, the clinical journey of GAT-1 inhibitors has highlighted the need for a nuanced understanding of their pharmacology. While Tiagabine is an effective antiepileptic, its use can be limited by side effects.[3] Furthermore, the clinical development of CI-966, a potent GAT-1 inhibitor, was halted due to severe adverse neurological and psychiatric effects at higher doses. These divergent outcomes underscore the importance of a meticulous benchmarking process for any new chemical entity targeting GAT-1.

Our test article, this compound, features a piperidine moiety, a common scaffold in many CNS-active compounds, including GAT-1 inhibitors.[4] Its structural features warrant a systematic investigation of its activity at GAT-1. This guide will walk you through the essential experiments to build a comprehensive data package for such a compound.

The GABAergic Synapse and GAT-1 Inhibition

To understand the experimental endpoints, we must first visualize the mechanism of action at the synaptic level. The following diagram illustrates the key players in GABAergic neurotransmission and the impact of a GAT-1 inhibitor.

Caption: Mechanism of GAT-1 inhibition at the GABAergic synapse.

Part 1: In Vitro Characterization - Potency and Selectivity

The first step in benchmarking a novel compound is to determine its potency at the intended target and its selectivity against related transporters. The [3H]-GABA uptake assay is the gold standard for this purpose.

Experimental Workflow: [3H]-GABA Uptake Assay

uptake_workflow start Start culture_cells Culture HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1 start->culture_cells plate_cells Plate cells in 96-well plates culture_cells->plate_cells preincubate Pre-incubate with test compounds (e.g., 2-(Piperidin-4-ylidene)acetic acid HCl, Tiagabine, CI-966) at various concentrations plate_cells->preincubate add_gaba Add [3H]-GABA and unlabeled GABA preincubate->add_gaba incubate Incubate for a defined period (e.g., 3 minutes at room temperature) add_gaba->incubate wash Wash cells to remove extracellular [3H]-GABA incubate->wash lyse Lyse cells wash->lyse scintillation Measure radioactivity using liquid scintillation counting lyse->scintillation analyze Analyze data to determine IC50 values scintillation->analyze end End analyze->end

Caption: Workflow for the in vitro [3H]-GABA uptake assay.

Detailed Protocol: [3H]-GABA Uptake Assay

This protocol is adapted from established methods for characterizing GAT inhibitors.[5][6]

1. Cell Culture and Plating:

  • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human GABA transporters GAT-1, GAT-2, GAT-3, or Betaine/GABA Transporter 1 (BGT-1) in appropriate growth medium.[7]

  • Harvest the cells and plate them in 96-well microplates at a suitable density. Allow the cells to adhere overnight.

2. Assay Procedure:

  • On the day of the assay, aspirate the growth medium and wash the cells twice with a Krebs-Ringer-HEPES (KRH) buffer.

  • Prepare serial dilutions of the test article (this compound), Tiagabine, and CI-966 in KRH buffer.

  • Pre-incubate the cells with the compounds at various concentrations for 3 minutes at room temperature.[5]

  • Initiate the uptake by adding a solution containing a mixture of [3H]-GABA and unlabeled GABA (final concentration, e.g., 5 µM) to each well.[5]

  • Allow the uptake to proceed for 3 minutes at room temperature.[5]

  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells twice with ice-cold KRH buffer.

  • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).[5]

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known GAT-1 inhibitor (e.g., 10 µM Tiagabine).[5]

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the control (vehicle-treated) wells.

  • The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Comparative Data Table (In Vitro)
CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)
Test Article: this compound To be determinedTo be determinedTo be determinedTo be determined
Tiagabine ~0.1>1000>1000~890
CI-966 ~0.26>1000>1000Data not readily available

Note: IC50 values for Tiagabine and CI-966 are approximate and may vary depending on the specific assay conditions. The value for Tiagabine at BGT-1 is from a recent study.[6] The primary purpose of this table is to provide a template for the data that should be generated for the test article.

Part 2: In Vivo Characterization - Neurochemical Effects

Following in vitro characterization, the next critical step is to assess the compound's ability to modulate GABA levels in the brain of a living organism. In vivo microdialysis is a powerful technique for this purpose, allowing for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake and freely moving animals.[8]

Experimental Workflow: In Vivo Microdialysis

microdialysis_workflow start Start surgery Surgically implant a guide cannula targeting a specific brain region (e.g., hippocampus or prefrontal cortex) in rats start->surgery recovery Allow for post-operative recovery surgery->recovery probe_insertion Insert a microdialysis probe through the guide cannula recovery->probe_insertion perfusion Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate probe_insertion->perfusion baseline Collect baseline dialysate samples perfusion->baseline drug_admin Administer the test compound (e.g., via intraperitoneal injection) baseline->drug_admin sample_collection Collect post-administration dialysate samples over several hours drug_admin->sample_collection hplc Analyze GABA concentrations in dialysate samples using HPLC with fluorescence detection sample_collection->hplc data_analysis Analyze data to determine the change in extracellular GABA levels over time hplc->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis to measure extracellular GABA.

Detailed Protocol: In Vivo Microdialysis for GABA Measurement in Rats

This protocol is a generalized procedure based on established methodologies.[9][10]

1. Surgical Implantation:

  • Anesthetize adult male Sprague-Dawley rats.

  • Using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., the hippocampus or prefrontal cortex).

  • Secure the guide cannula to the skull with dental cement.

  • Allow the animals to recover from surgery for at least one week.

2. Microdialysis Procedure:

  • On the day of the experiment, place the rat in a microdialysis chamber that allows for free movement.

  • Gently insert a microdialysis probe through the guide cannula into the target brain region.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[8]

  • After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of extracellular GABA.

  • Administer the test article (this compound), Tiagabine, CI-966, or vehicle via the desired route (e.g., intraperitoneal injection).[11]

  • Continue collecting dialysate samples for several hours post-administration.

3. Sample Analysis:

  • Analyze the GABA concentration in the collected dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA).

4. Data Analysis:

  • Express the GABA concentrations in each post-administration sample as a percentage of the average baseline concentration for that animal.

  • Compare the time course and magnitude of the changes in extracellular GABA levels between the different treatment groups.

Expected Outcomes and Interpretation
  • For this compound: If it is a potent and selective GAT-1 inhibitor that crosses the blood-brain barrier, we would expect a dose-dependent increase in extracellular GABA levels in the brain region of interest. The magnitude and duration of this increase would be key parameters to compare with the benchmark compounds.

  • Tiagabine: As a known GAT-1 inhibitor, Tiagabine will produce a significant and sustained elevation of extracellular GABA, serving as a positive control and a benchmark for a clinically effective response.

  • CI-966: This compound is also expected to robustly increase extracellular GABA levels. Correlating the neurochemical changes with behavioral observations (if included in the study design) would be crucial for understanding the therapeutic window.

Conclusion: Building a Comprehensive Profile

By following the experimental frameworks outlined in this guide, researchers can systematically build a comprehensive pharmacological profile for novel GAT-1 inhibitor candidates like this compound. The in vitro assays will establish potency and selectivity, while the in vivo microdialysis studies will confirm target engagement in the CNS and provide a measure of the desired neurochemical effect.

Benchmarking against well-characterized compounds like Tiagabine and CI-966 is not merely a comparative exercise; it provides essential context for the interpretation of the data. Does the novel compound exhibit a similar potency to Tiagabine? Is its selectivity profile superior? Does the magnitude of GABA elevation in vivo correlate with a potentially favorable therapeutic window, or does it raise concerns similar to those observed with CI-966? Answering these questions through rigorous, data-driven investigation is fundamental to the successful advancement of new therapeutics for neurological and psychiatric disorders.

References

  • Lead Sciences. This compound. Available at: [Link].

  • Sahu, N. K., et al. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(8), 1547-1560. Available at: [Link].

  • Schousboe, A., et al. (2004). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. Neurochemical Research, 29(1), 51-57. Available at: [Link].

  • Oba, T., et al. (2023). Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication. Epilepsia Open, 8(1), 133-145. Available at: [Link].

  • Reis, C. V., et al. (2023). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. Available at: [Link].

  • Fink-Jensen, A., et al. (1992). In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus. Journal of Neurochemistry, 58(5), 1891-1897. Available at: [Link].

  • PubChem. 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. Available at: [Link].

  • ResearchGate. Establishing a linearly responding [³H]GABA uptake assay in an... Available at: [Link].

  • Wang, Y., et al. (2020). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 353(10), e2000150. Available at: [Link].

  • Wróbel, D., et al. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 13(21), 3126-3138. Available at: [Link].

  • Assay Protocol. Protocol of Real Time Viability Assay Using Hek293 Cell Line. Available at: [Link].

  • Hope Center for Neurological Disorders. In Vivo Microdialysis. Available at: [Link].

  • Richards, D. A., & Bannon, M. J. (1993). Preloading in Vivo: A Rapid and Reliable Method for Measuring Gamma-Aminobutyric Acid and Glutamate Fluxes by Microdialysis. Journal of Neurochemistry, 61(4), 1546-1549. Available at: [Link].

  • PubChemLite. 2-(1-methylpiperidin-4-ylidene)acetic acid hydrochloride (C8H13NO2). Available at: [Link].

  • Frontiers. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Available at: [Link].

  • PubChem. 4-Piperidineacetic acid hydrochloride. Available at: [Link].

  • ResearchGate. Proposed two-step mode of tiagabine inhibition a, Results of [³H]-GABA... Available at: [Link].

  • Amuza Inc. Microdialysis - In Vivo System for Neurotransmitter Recovery. Available at: [Link].

  • White, H. S., et al. (2011). Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. Epilepsy Research, 97(1-2), 99-108. Available at: [Link].

  • Lee, T. A., et al. (2024). Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies. Analytical Methods, 16(25), 3469-3479. Available at: [Link].

  • ResearchGate. NaCl-dependent uptake of GABA in human embryonic kidney (HEK)293 cells... Available at: [Link].

  • PubChemLite. 2-hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride (C7H13NO3). Available at: [Link].

  • PubChemLite. 2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride (C7H13NO2S). Available at: [Link].

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Selectivity in Neurotransmitter Modulation

2-(Piperidin-4-ylidene)acetic acid hydrochloride is a synthetic small molecule featuring a piperidine scaffold, a privileged structure in medicinal chemistry known for enhancing druggability and favorable pharmacokinetic properties.[1] Its structural similarity to γ-aminobutyric acid (GABA) and known GABA reuptake inhibitors (GRIs) like nipecotic acid and tiagabine suggests its primary mechanism of action likely involves the modulation of GABAergic neurotransmission.[2][3] GRIs increase the extracellular concentration of GABA by blocking its reuptake via GABA transporters (GATs), thus enhancing inhibitory signaling.[3] This mechanism is a therapeutic strategy for conditions such as epilepsy.[4][5]

However, the therapeutic utility of any centrally active compound is critically dependent on its selectivity. Off-target interactions can lead to undesirable side effects, complicating clinical development. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will compare its hypothetical activity at its primary target, the GABA transporter 1 (GAT-1), with its potential activity against other neurotransmitter transporters and a standard panel of safety-relevant off-targets. This comparative analysis is essential for predicting the compound's therapeutic window and potential clinical liabilities.

The following sections will detail the rationale for target selection, provide robust, step-by-step experimental protocols for assessing affinity and function, and present comparative data in a clear, tabular format. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Section 1: Rationale for Target Selection in a Cross-Reactivity Panel

A rigorous cross-reactivity assessment requires a logically tiered selection of potential off-targets. For this compound, the panel is designed to answer three key questions:

  • Isoform Specificity: How selective is the compound for its primary target (GAT-1) versus other GABA transporter isoforms (GAT-2, GAT-3, BGT-1)? Lack of isoform selectivity can alter the desired pharmacological profile.

  • Broad Transporter Selectivity: Does the compound interact with other monoamine transporters that share structural or functional similarities, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)?

  • General Safety Pharmacology: Does the compound interact with a wider panel of receptors, channels, and enzymes known to be implicated in adverse drug reactions? This is a standard requirement in preclinical safety evaluation.[6][7]

Based on this rationale, the following target panel is proposed for a comprehensive comparison:

  • Primary Target: Human GABA Transporter 1 (hGAT-1)

  • Related Isoforms: hGAT-2, hGAT-3, hBGT-1

  • Other Neurotransmitter Transporters: hDAT, hSERT, hNET

  • Key Safety Targets: A selection from a standard panel, including:

    • GPCRs: Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A)

    • Ion Channel: hERG (human Ether-à-go-go-Related Gene) channel, a critical determinant of cardiac safety.

    • Enzyme: Cyclooxygenase-2 (COX-2)

Section 2: Experimental Design and Methodologies

To build a complete picture of the compound's selectivity, it is crucial to employ both binding and functional assays. Binding assays measure the affinity of the compound for the target, while functional assays measure its effect on the target's biological activity.

Experimental Workflow Diagram

The overall screening cascade is designed to move from broad primary screening to more specific functional and safety assessments.

Caption: Cross-reactivity screening cascade for selectivity profiling.

Protocol 2.1: Radioligand Binding Assays for Affinity Determination

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a specific radioligand for a target.[8]

Causality: A filtration-based assay is chosen for its robustness with membrane-bound targets like transporters.[8] The incubation time is optimized to ensure the binding reaction reaches equilibrium, which is a prerequisite for accurate Ki determination.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human transporter of interest (e.g., HEK293-hGAT-1). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation.[9]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of membrane preparation (typically 10-50 µg protein).

    • 50 µL of the test compound (2-(Piperidin-4-ylidene)acetic acid HCl) at 10 different concentrations (e.g., 0.1 nM to 100 µM).

    • 50 µL of a specific radioligand at a fixed concentration (typically at or below its Kd value). For GAT-1, [³H]-Tiagabine is a suitable choice.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[9]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/C filters presoaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[8][9]

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[10]

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11][12]

Protocol 2.2: Neurotransmitter Uptake Assays for Functional Potency

This protocol measures the functional inhibition of transporter activity.[13] It provides a more physiologically relevant measure of the compound's potency.

Causality: A cell-based uptake assay directly measures the compound's effect on the primary function of the transporter—clearing neurotransmitters from the extracellular space.[14][15] Using a radiolabeled substrate like [³H]-GABA provides high sensitivity and a direct readout of transport activity.

Step-by-Step Methodology:

  • Cell Plating: Seed cells stably expressing the target transporter (e.g., HEK293-hGAT-1) into a 96-well microplate at a density of 40,000-60,000 cells/well and allow them to form a confluent monolayer overnight.[16]

  • Pre-incubation: Wash the cells with a Krebs-Henseleit buffer (KHB). Pre-incubate the cells for 10-20 minutes with varying concentrations of 2-(Piperidin-4-ylidene)acetic acid HCl.

  • Initiation of Uptake: Initiate the transport reaction by adding a mixture of the radiolabeled substrate (e.g., [³H]-GABA for GATs) and a corresponding non-labeled substrate.[17]

  • Incubation: Incubate for a short, defined period (e.g., 10 minutes) at room temperature. The timing is critical to ensure measurements are taken during the initial linear phase of uptake.[10]

  • Termination: Stop the uptake by rapidly washing the cells twice with ice-cold KHB.[17]

  • Lysis and Quantification: Lyse the cells with 1% SDS and measure the intracellular radioactivity using a scintillation counter.[17]

  • Data Analysis: Determine the IC50 value from the concentration-response curve and calculate the functional Ki using the Cheng-Prusoff equation, where the substrate concentration and the transporter's Km for that substrate are known.

Section 3: Comparative Data and Selectivity Profile

The data generated from the described assays allow for a direct comparison of the compound's activity across the target panel. The results below are hypothetical and for illustrative purposes to demonstrate how to present and interpret such data.

Table 1: Comparative Binding Affinity (Ki) and Functional Inhibition (Ki) Profile
TargetBinding Affinity (Ki, nM)Functional Inhibition (Ki, nM)Selectivity Index (vs. GAT-1)
hGAT-1 15 25 1
hGAT-245080030x
hGAT-328055018.7x
hBGT-1>10,000>10,000>667x
hSERT1,2002,50080x
hDAT3,500>10,000233x
hNET8,000>10,000533x
hERG Channel>10,000N/A>667x
Adrenergic α1>10,000N/A>667x
Dopamine D2>10,000N/A>667x
5-HT2A9,500N/A633x

Selectivity Index is calculated as Ki (Off-Target) / Ki (On-Target, hGAT-1 Binding).

Interpretation of Results
  • Primary Target Potency: The illustrative data show that this compound is a potent inhibitor of hGAT-1, with a binding Ki of 15 nM and a functional Ki of 25 nM. The close agreement between binding and functional data provides confidence in the results.

  • Isoform Selectivity: The compound demonstrates moderate selectivity for GAT-1 over GAT-2 (30-fold) and GAT-3 (18.7-fold). This is a crucial finding, as GAT-3 is also an important transporter for terminating GABAergic signaling.[4][5] A high degree of selectivity is desirable to achieve a targeted pharmacological effect.

  • Broad Selectivity: The compound exhibits excellent selectivity against other monoamine transporters (SERT, DAT, NET), with selectivity indices ranging from 80-fold to over 533-fold. This suggests a low likelihood of side effects related to the modulation of serotonin, dopamine, or norepinephrine pathways.

  • Safety Profile: The compound shows no significant affinity for the hERG channel or key GPCRs at concentrations up to 10,000 nM. A selectivity window of >100-fold against safety-relevant off-targets is generally considered a positive indicator in early drug discovery.

Conclusion

This guide outlines a systematic and robust methodology for assessing the cross-reactivity profile of this compound. By integrating rational target selection with validated binding and functional assays, researchers can build a comprehensive understanding of a compound's selectivity.

The hypothetical data presented for this compound illustrate the profile of a promising lead candidate: potent on-target activity, moderate-to-good selectivity against related isoforms, and a clean profile against key safety off-targets. This type of in-depth, comparative analysis is fundamental to the principles of modern drug development, enabling data-driven decisions and mitigating risks as a compound progresses toward clinical evaluation. Adherence to these rigorous, self-validating protocols is essential for ensuring scientific integrity and ultimately, the development of safer and more effective therapeutics.

References

  • bioRxiv. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • PubMed Central. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. [Link]

  • PubMed Central. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • PubMed. Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. [Link]

  • European Medicines Agency (EMA). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Patsnap. (2024). What are preclinical safety pharmacology requirements?[Link]

  • YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. [Link]

  • ResearchGate. (2024). Structural basis for selective inhibition of human GABA transporter GAT3. [Link]

  • Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Link]

  • NCBI Bookshelf. (2023). GABA Inhibitors. [Link]

  • Molecular Devices. (2021). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Wikipedia. GABA reuptake inhibitor. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

Sources

The Strategic Importance of Substitution: Monosubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Piperidine-Based Building Blocks: A Head-to-Head Comparison for the Modern Medicinal Chemist

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] This six-membered nitrogenous heterocycle is not merely a passive linker but an active contributor to a molecule's pharmacological profile, influencing its potency, selectivity, solubility, and metabolic stability.[1][4][5] Its conformational flexibility, basic nitrogen atom for salt formation, and multiple sites for substitution make it an exceptionally versatile building block for drug design.[1][6]

This guide provides a head-to-head comparison of different classes of piperidine-based building blocks. Moving beyond a simple catalog, we will delve into the causality behind synthetic choices, compare performance based on experimental data, and provide actionable protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The simplest modification, the addition of a single substituent, can profoundly alter a molecule's properties. The choice of substitution position—C2, C3, or C4—is a critical decision driven by the desired interaction with the biological target and the need to fine-tune physicochemical parameters.

Causality of Site-Selective Functionalization

Direct C-H functionalization of the piperidine ring is a powerful strategy for installing substituents, but achieving regioselectivity can be challenging. The nitrogen atom exerts a strong electronic influence:

  • C2 Position: Electronically activated. The nitrogen can stabilize the positive charge that builds up during the C-H insertion transition state, making this position the kinetically favored site for many reactions.[7]

  • C3 Position: Electronically deactivated. The inductive electron-withdrawing effect of the nitrogen makes direct C-H insertion at this position difficult.[7]

  • C4 Position: Less electronically influenced than C3 and sterically the most accessible position on the ring.[7]

Modern synthetic chemistry has overcome these intrinsic biases through catalyst and directing group control, allowing for the selective functionalization of any position on the piperidine ring.

Experimental Comparison: Catalyst-Controlled C-H Functionalization

Recent work by Davies et al. provides a compelling case study in achieving site-selectivity through the careful choice of rhodium catalysts and nitrogen protecting groups.[3][7] This approach allows for the synthesis of positional analogues of methylphenidate, a key therapeutic for ADHD.[7]

Table 1: Performance Data for Site-Selective C-H Functionalization of Piperidines

PositionN-Protecting GroupCatalystYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Rationale & Citation
C2 N-BocRh₂(R-TCPTAD)₄83%11:193%Electronically favored position; catalyst enhances stereocontrol.[3][7]
C2 N-BsRh₂(R-TPPTTL)₄87%22:176%Different protecting group and catalyst combination to optimize diastereoselectivity.[3][7]
C3 N-BocRh₂(S-DOSP)₄67-92% (2 steps)>30:181-95%Indirect approach via cyclopropanation of a tetrahydropyridine followed by reductive ring-opening overcomes electronic deactivation.[7]
C4 N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄~61%>30:1 (regioratio)98%A bulky, electron-withdrawing protecting group sterically blocks the C2 position, directing the catalyst to the most accessible C4 position.[3][7]

This data clearly demonstrates how a systematic, catalyst-driven approach can provide access to distinct regioisomers with high fidelity, a crucial capability for structure-activity relationship (SAR) studies.

The Chirality Factor: Accessing Three-Dimensional Space

Introducing chirality into the piperidine scaffold is a proven strategy for enhancing biological activity and selectivity, improving pharmacokinetic properties, and reducing off-target effects like hERG toxicity.[4][5] Chiral drugs are better able to form specific, high-affinity interactions within the asymmetric binding sites of proteins.[4]

Synthetic Strategies for Chiral Piperidines

Achieving stereocontrol is paramount. Several robust methods exist:

  • Asymmetric Hydrogenation: The reduction of substituted pyridines or pyridinium salts using chiral catalysts is one of the most efficient methods for accessing enantiomerically enriched piperidines.[8][9]

  • Chiral Auxiliary-Mediated Synthesis: Employing a chiral auxiliary to direct the stereochemical outcome of cyclization or substitution reactions.

  • Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereo-defined products.[10]

  • Catalyst-Controlled C-H Functionalization: As shown in Table 1, chiral catalysts can directly install a new stereocenter onto the piperidine ring with high enantioselectivity.[7]

The choice of method depends on the desired substitution pattern, scalability, and the availability of starting materials. Asymmetric hydrogenation, for instance, is highly step-economical for producing a wide variety of chiral piperidines from simple, readily available pyridinium salts.[8]

Beyond Flatland: Spirocyclic Piperidines

In recent years, drug discovery has seen a significant shift away from flat, aromatic structures towards more three-dimensional molecules with a higher fraction of sp³-hybridized carbons (Fsp³).[11] Spirocyclic piperidines, which feature a shared carbon atom between the piperidine and another ring, are exemplary of this design philosophy.

Performance Advantages of Spirocyclic Scaffolds
  • Enhanced 3D Geometry: Spirocycles project substituents into distinct vectors in 3D space, enabling more extensive and specific interactions with protein targets, which can lead to increased potency and selectivity.[12]

  • Improved Physicochemical Properties: A higher Fsp³ count is often correlated with better aqueous solubility, a key parameter for drug absorption and distribution.[12]

  • Metabolic Stability: Functionalization at the positions adjacent to the piperidine nitrogen can be a metabolic liability. Spirocyclic systems can rigidify these positions or replace them entirely, potentially blocking sites of metabolism.[1]

  • Novel Chemical Space: Unexplored spirocyclic architectures provide opportunities to generate novel intellectual property.[12]

Synthetic Accessibility

The construction of spirocyclic piperidines can be approached in two primary ways, as illustrated in the workflow diagram below. Common synthetic strategies include intramolecular alkylations, cycloadditions, and multicomponent reactions like the Castagnoli–Cushman reaction for accessing spirocyclic 2-oxopiperidines, which can then be reduced to the corresponding piperidines.[13][14]

Visualization Hub

Decision Workflow for Piperidine Building Block Selection

This diagram outlines the logical process a medicinal chemist might follow when selecting a piperidine building block for a drug discovery program.

G start Project Goal: Improve Lead Compound q1 Primary Need? start->q1 q2 Explore 3D Space / Improve Solubility? q1->q2 Improve PK/ Potency q3 Modulate pKa / Add Vector? q1->q3 Modify PhysChem q4 Fine-tune SAR? q1->q4 Optimize Binding sub_bio Consider Bioisosteric Replacement q1->sub_bio Escape IP / Address Metabolism sub_chiral Use Chiral Piperidine q2->sub_chiral No sub_spiro Use Spirocyclic Piperidine q2->sub_spiro Yes sub_mono Use Monosubstituted Piperidine q3->sub_mono Yes q4->sub_mono Yes c2 C2-Sub: Modulate N-environment sub_mono->c2 c4 C4-Sub: Distal vector sub_mono->c4 c3 C3-Sub: Chiral vector sub_mono->c3

Caption: Decision tree for selecting an appropriate piperidine scaffold.

Generalized Synthetic Pathways to Regioisomeric Piperidines

This diagram illustrates the catalyst- and substrate-controlled strategies for accessing C2-, C3-, and C4-functionalized piperidines.

G cluster_c2 C2-Functionalization (Electronic Control) cluster_c4 C4-Functionalization (Steric Control) cluster_c3 C3-Functionalization (Indirect Route) p_c2 N-Protected Piperidine re_c2 Rh₂(L*)₄ Catalyst + Diazo Reagent p_c2->re_c2 prod_c2 C2-Substituted Piperidine re_c2->prod_c2 p_c4 N-(Bulky Group) Piperidine re_c4 Sterically Demanding Rh₂(L*)₄ Catalyst + Diazo Reagent p_c4->re_c4 prod_c4 C4-Substituted Piperidine re_c4->prod_c4 p_c3 N-Protected Tetrahydropyridine re_c3_1 1. Asymmetric Cyclopropanation p_c3->re_c3_1 int_c3 Bicyclic Intermediate re_c3_1->int_c3 re_c3_2 2. Reductive Ring-Opening int_c3->re_c3_2 prod_c3 C3-Substituted Piperidine re_c3_2->prod_c3

Caption: Synthetic strategies for achieving site-selective piperidine functionalization.

Experimental Protocols: A Self-Validating System

The following protocol for the C4-selective C-H functionalization is adapted from the work of Davies et al. and serves as a template for a self-validating experiment.[7] The trustworthiness of this protocol lies in its high selectivity and yield, which, when reproduced, confirms the successful application of the method.

Protocol: Catalyst-Controlled C4-Selective C-H Functionalization of an N-α-oxoarylacetyl Piperidine

Objective: To synthesize a C4-substituted piperidine with high regio- and stereoselectivity.

Materials:

  • N-(2-oxo-2-phenylacetyl)piperidine (1.0 equiv)

  • Trichloroethyl (4-bromophenyl)diazoacetate (1.5 equiv)

  • Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst (0.5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen line)

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst (0.5 mol%) and the N-(2-oxo-2-phenylacetyl)piperidine substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous DCM to dissolve the solids. The volume should be sufficient to create a stirrable solution (e.g., 0.1 M concentration of the limiting reagent).

  • Temperature Control: Place the flask in an oil bath pre-heated to 39 °C and stir the solution.

    • Causality Note: The reaction is run at a slightly elevated temperature to ensure a reasonable reaction rate without compromising catalyst stability or selectivity.[7]

  • Reagent Addition: Dissolve the trichloroethyl (4-bromophenyl)diazoacetate (1.5 equiv) in a separate portion of anhydrous DCM. Add this solution to the reaction mixture via syringe pump over a period of 2 hours.

    • Causality Note: Slow addition of the diazo compound is critical. It maintains a low, steady-state concentration of the reactive carbene intermediate, which minimizes side reactions such as carbene dimerization and ensures high efficiency for the desired C-H insertion pathway.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 39 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine substrate is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the C4-functionalized piperidine product.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the diastereomeric ratio and enantiomeric excess (via chiral HPLC) to validate that the reaction has proceeded with the expected high selectivity reported in the literature.[7]

Conclusion

The piperidine ring is far more than a simple heterocycle; it is a dynamic and tunable scaffold that offers immense potential for drug discovery. By understanding the interplay between substitution patterns, stereochemistry, and three-dimensional conformation, medicinal chemists can strategically select and synthesize building blocks to optimize drug candidates. The evolution from simple monosubstituted piperidines to complex, chiral, and spirocyclic variants reflects the increasing sophistication of drug design. The continued development of novel synthetic methodologies, particularly in catalyst-controlled C-H functionalization and asymmetric synthesis, will undoubtedly expand the accessible chemical space and solidify the piperidine scaffold's privileged role in the pharmaceuticals of the future.

References

  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed, PMID: 31873946. [Link]

  • Fidèle, M., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(9), 2955. [Link]

  • Peshkov, A. A., et al. (2022). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Synthesis, 54(11), 2604-2615. [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. [Link]

  • Dvornikova, E., & Titalov, A. (Eds.). (n.d.). Piperidine-based drug discovery. ResearchGate. [Link]

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online. [Link]

  • Sang, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, operational handling procedures, and disposal plans for 2-(Piperidin-4-ylidene)acetic acid hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from safety data for structurally related piperidine and carboxylic acid compounds to establish a robust and cautious protocol.

Immediate Hazard Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:

Hazard ClassDescriptionPrimary Exposure Routes
Eye Irritation/Damage May cause serious eye irritation or damage upon contact.[1][2][3][4][5]Direct contact with eyes.
Skin Irritation May cause skin irritation upon contact.[3][4][5]Direct contact with skin.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[2][3][4][5]Inhalation of airborne particles.
Harmful if Swallowed May be harmful if ingested.[2][3][4]Ingestion.
Skin Sensitization May cause an allergic skin reaction in susceptible individuals.[2]Repeated skin contact.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is your first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

Essential PPE
PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles. A face shield should be worn if there is a splash hazard.Protects against airborne dust and accidental splashes, preventing serious eye irritation or damage.[1][2][3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, irritation, and potential sensitization.[4][6][7][8]
Body Protection A lab coat.Protects against contamination of personal clothing.[6][7][8]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Handling this compound? weighing Weighing or transferring solid? start->weighing in_solution Working with the compound in solution? start->in_solution fume_hood Work in a chemical fume hood. weighing->fume_hood in_solution->fume_hood goggles Wear chemical safety goggles. fume_hood->goggles gloves Wear nitrile gloves. goggles->gloves lab_coat Wear a lab coat. gloves->lab_coat splash_risk Is there a splash risk? lab_coat->splash_risk face_shield Add a face shield. splash_risk->face_shield Yes end Proceed with experiment splash_risk->end No face_shield->end

Caption: PPE Selection Workflow for Handling this compound.

Operational Handling Workflow

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Designated Area: Conduct all handling of the solid compound within a designated area, such as a chemical fume hood, to control airborne dust.[7][9][10]

  • Ventilation: Ensure proper functioning of the ventilation system before starting work.

  • Pre-weighing: Tare a clean, compatible container on an analytical balance.

  • Transfer: Carefully transfer the required amount of this compound to the container using a clean spatula. Avoid generating dust.

  • Cleaning: After weighing, carefully clean the spatula and the balance area with a damp cloth to remove any residual particles. Dispose of the cloth as contaminated waste.

Dissolution and Use in Solution
  • Solvent Addition: Add the solvent to the container with the solid compound slowly to avoid splashing.

  • Mixing: If necessary, use a magnetic stirrer or gentle agitation to dissolve the compound. Ensure the container is securely capped during mixing.

  • Transfer: When transferring the solution, use a pipette or a funnel to prevent spills.

Emergency Protocols

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][6][11]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4][6][11]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]
Spill Response Workflow

The following diagram outlines the appropriate response to a chemical spill.

Spill_Response spill Spill of this compound assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontained restrict_access Restrict access to the area. minor_spill->restrict_access evacuate Evacuate immediate area. major_spill->evacuate notify_ehs Notify Environmental Health & Safety (EHS). evacuate->notify_ehs end Spill Managed notify_ehs->end absorb Cover with an inert absorbent material. restrict_access->absorb collect Collect residue into a sealed container for disposal. absorb->collect decontaminate Decontaminate the area with soap and water. collect->decontaminate decontaminate->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.